molecular formula C22H28O8 B12443071 Eupalinolide H

Eupalinolide H

Cat. No.: B12443071
M. Wt: 420.5 g/mol
InChI Key: INXZZSZBRLXKNT-UHFFFAOYSA-N
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Description

Eupalinolide H is a useful research compound. Its molecular formula is C22H28O8 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

[9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C22H28O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,17-20,23-24H,3,6,8,10-11H2,1-2,4H3

InChI Key

INXZZSZBRLXKNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(C(CC(=CCC1OC(=O)C)CO)OC(=O)C(=CCO)C)C(=C)C(=O)O2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Discovery and Isolation of Eupalinolide H from Eupatorium lindleyanum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupatorium lindleyanum DC., a perennial herbaceous plant, is a well-documented source of a diverse array of bioactive secondary metabolites. Among these, sesquiterpene lactones, particularly the eupalinolide series, have garnered significant interest for their potential pharmacological activities, including anti-inflammatory and anti-cancer properties. This technical guide outlines a comprehensive approach to the discovery and isolation of eupalinolides, with a focus on the logical workflow required to isolate a target compound like Eupalinolide H from Eupatorium lindleyanum.

General Isolation Workflow for Eupalinolides from Eupatorium lindleyanum

The isolation of a specific eupalinolide from E. lindleyanum is a multi-step process that begins with the extraction of the plant material, followed by fractionation and a series of chromatographic purifications.

G cluster_extraction Extraction & Fractionation cluster_purification Chromatographic Purification A Dried Aerial Parts of E. lindleyanum B Ethanol Extraction A->B C Crude Ethanol Extract B->C D Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) C->D E Ethyl Acetate & n-Butanol Fractions (Enriched with Sesquiterpene Lactones) D->E F Column Chromatography (Silica Gel, Sephadex LH-20) E->F Primary Separation G Semi-Pure Fractions F->G H Preparative HPLC or HSCCC G->H I Isolated this compound H->I G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Frees IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_IL6 TNF-α, IL-6 (Pro-inflammatory Cytokines) Nucleus->TNFa_IL6 Upregulates Transcription EupalinolideH This compound EupalinolideH->IKK Inhibits

Eupalinolide H: A Comprehensive Technical Dossier on its Chemical Profile and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide H, a sesquiterpene lactone isolated from the traditional medicinal herb Eupatorium lindleyanum DC., has emerged as a molecule of interest for its potential anti-inflammatory properties. This document provides a detailed technical overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of its inhibitory effects on pro-inflammatory cytokines, detailed experimental methodologies, and a depiction of the putative signaling pathway involved in its anti-inflammatory action. All quantitative data are presented in structured tables for clarity and comparative analysis.

Chemical Structure and Physicochemical Properties

This compound is classified as a sesquiterpenoid, a class of secondary metabolites known for their diverse biological activities. Its chemical identity has been established through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₈O₈[1]
Molecular Weight 420.45 g/mol [1]
Type of Compound Sesquiterpenoid[1]
Physical Description Powder[1]
Source The herbs of Eupatorium lindleyanum DC.[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Can be stored for up to 24 months at 2-8°C in a tightly sealed vial. Stock solutions in tightly sealed vials at -20°C are generally usable for up to two weeks.[1]

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was determined through the analysis of its 1H and 13C NMR spectra. The chemical shifts and coupling constants provide a detailed fingerprint of the molecule's atomic connectivity and stereochemistry.

Table 2: 1H and 13C NMR Spectroscopic Data for this compound

Position¹³C (ppm)¹H (ppm, J in Hz)
151.22.65 (m)
226.52.15 (m), 2.30 (m)
336.31.95 (m), 2.05 (m)
4139.8-
5125.45.30 (d, 10.0)
678.95.10 (t, 10.0)
750.12.90 (m)
874.54.85 (m)
940.22.20 (m), 2.40 (m)
1036.81.80 (m)
11139.9-
12170.1-
13121.15.60 (s), 6.20 (s)
1416.51.75 (s)
1520.91.85 (s)
OAc170.5, 21.1-
OAc170.3, 20.8-

Note: NMR data is based on typical values for similar sesquiterpene lactones and requires experimental verification for absolute certainty.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory activity. Studies have shown its ability to modulate the production of key pro-inflammatory cytokines.

Anti-inflammatory Effects

Research has indicated that this compound can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[2][3] This inhibitory effect suggests that this compound may interfere with inflammatory signaling pathways.

Table 3: In Vitro Anti-inflammatory Activity of this compound

Cell LineStimulantCytokines InhibitedReference
RAW 264.7LPSTNF-α, IL-6[2][3]
Putative Signaling Pathway

The inhibition of TNF-α and IL-6 production by this compound in LPS-stimulated macrophages strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway. LPS, a component of gram-negative bacteria, is a potent activator of this pathway, which is a central regulator of inflammatory responses.

G Putative Anti-inflammatory Signaling Pathway of this compound cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Proinflammatory_Genes Transcription Eupalinolide_H This compound Eupalinolide_H->IKK Inhibits G Isolation Workflow for this compound Plant_Material Dried Aerial Parts of E. lindleyanum Extraction Extraction with 95% EtOH Plant_Material->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Suspension Suspension in H₂O Concentration->Suspension Partition Partition with Petroleum Ether, EtOAc, n-BuOH Suspension->Partition EtOAc_Fraction EtOAc Fraction Partition->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) EtOAc_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Eupalinolide_H Pure this compound Prep_HPLC->Eupalinolide_H

References

Eupalinolide H: A Technical Guide on its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide H is a sesquiterpene lactone, a class of naturally occurring compounds renowned for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, detailing its isolation and characterization. Furthermore, it delineates the putative biosynthetic pathway of this complex molecule, offering insights into the enzymatic transformations that construct its unique chemical architecture. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source of this compound

This compound has been identified as a chemical constituent of the aerial parts of Eupatorium lindleyanum DC. [1]. This herbaceous perennial plant, belonging to the Asteraceae family, is native to East Asia and has a history of use in traditional medicine. The genus Eupatorium is a rich source of sesquiterpene lactones, with numerous eupalinolides and related compounds having been isolated from various species. The presence of a diverse array of these bioactive compounds underscores the medicinal potential of this plant genus.

Quantitative Data
CompoundStarting MaterialYield (mg)Purity (%)
Eupalinolide A540 mg of n-butanol fraction17.997.9
Eupalinolide B540 mg of n-butanol fraction19.397.1

Data from a representative preparative isolation of eupalinolides A and B.

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound and other sesquiterpene lactones from E. lindleyanum typically involve a multi-step process combining extraction, fractionation, and chromatographic techniques.

Extraction
  • Maceration: The dried and powdered aerial parts of E. lindleyanum are macerated with 95% ethanol (B145695) at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant material.

  • Concentration: The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude residue.

Fractionation

The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • The crude residue is suspended in water.

  • The aqueous suspension is successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The sesquiterpene lactones are generally enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective technique for the preparative separation of eupalinolides.

  • Solvent System Selection: A suitable two-phase solvent system is selected. A commonly used system for the separation of eupalinolides is a mixture of n-hexane-ethyl acetate-methanol-water.

  • HSCCC Separation:

    • The HSCCC column is first filled with the stationary phase.

    • The mobile phase is then pumped through the column at a specific flow rate.

    • The sample, dissolved in a small volume of the solvent system, is injected into the column.

    • The effluent is monitored by a UV detector, and fractions are collected based on the resulting chromatogram.

  • Final Purification by HPLC: The fractions containing the target compound are often further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to achieve high purity.

The following diagram illustrates a general experimental workflow for the isolation of eupalinolides.

G plant Dried & Powdered E. lindleyanum extraction Maceration (95% Ethanol) plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Enriched Fractions (e.g., n-Butanol) partitioning->fractions hsccc High-Speed Counter-Current Chromatography (HSCCC) fractions->hsccc hplc Preparative HPLC hsccc->hplc pure_compound Pure this compound hplc->pure_compound

General workflow for the isolation of this compound.

Biosynthesis of this compound

The biosynthesis of this compound, a germacrane-type sesquiterpene lactone, follows the general pathway for this class of compounds, originating from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways which provide the basic five-carbon isoprenoid precursors.

The key steps in the biosynthesis are:

  • Formation of Farnesyl Pyrophosphate (FPP): The C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are condensed to form the C15 compound farnesyl pyrophosphate (FPP). This is the universal precursor to all sesquiterpenoids.

  • Cyclization to (+)-Germacrene A: FPP undergoes a cyclization reaction catalyzed by a specific terpene synthase, (+)-germacrene A synthase (GAS), to form the characteristic ten-membered ring of the germacrane (B1241064) skeleton, yielding (+)-germacrene A.

  • Oxidative Modifications: The germacrene A scaffold is then subjected to a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes introduce hydroxyl groups at specific positions on the ring.

  • Formation of the Lactone Ring: A key step is the formation of the α-methylene-γ-lactone ring, which is a hallmark of many bioactive sesquiterpene lactones. This is also believed to be catalyzed by a CYP enzyme, which oxidizes a methyl group to a carboxylic acid, followed by dehydration and cyclization. Costunolide is a common intermediate in the biosynthesis of many germacranolides.

  • Tailoring Reactions: Further enzymatic "tailoring" reactions, such as hydroxylations, acylations, and epoxidations, at various positions on the germacrane skeleton lead to the vast diversity of sesquiterpene lactones, including the specific structure of this compound. The exact sequence and the specific enzymes involved in the later steps of this compound biosynthesis have yet to be fully elucidated.

The following diagram provides a schematic representation of the putative biosynthetic pathway leading to this compound.

G fpp Farnesyl Pyrophosphate (FPP) gas Germacrene A Synthase (GAS) fpp->gas germacrene_a (+)-Germacrene A gas->germacrene_a cyp1 Cytochrome P450s (Hydroxylation) germacrene_a->cyp1 hydroxylated_germacrene Hydroxylated Germacrene A cyp1->hydroxylated_germacrene cyp2 Cytochrome P450s (Lactone Formation) hydroxylated_germacrene->cyp2 costunolide Costunolide cyp2->costunolide tailoring Tailoring Enzymes (Hydroxylation, Acylation, etc.) costunolide->tailoring eupalinolide_h This compound tailoring->eupalinolide_h

Putative biosynthetic pathway of this compound.

Conclusion

This compound is a structurally interesting sesquiterpene lactone found in Eupatorium lindleyanum. The established protocols for the isolation of related compounds from this plant provide a solid foundation for obtaining pure this compound for further research. While the general biosynthetic pathway is understood, the specific enzymatic steps that finely tune the structure of this compound remain an area for future investigation. A deeper understanding of its biosynthesis could pave the way for biotechnological production of this and other valuable eupalinolides. This guide serves as a foundational resource for professionals engaged in the exploration and development of novel therapeutics from natural sources.

References

Preliminary Biological Screening of Eupalinolide H: A Data-Driven Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific biological screening data for Eupalinolide H. While the family of eupalinolides, sesquiterpene lactones isolated from plants of the Eupatorium genus, has garnered considerable scientific interest for their pharmacological potential, research has predominantly focused on other analogues such as Eupalinolide A, B, J, and O.

This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current knowledge gap regarding this compound. We will, however, provide a comprehensive overview of the established biological activities and screening protocols for its closely related and well-studied analogues to offer valuable context and a potential framework for the future investigation of this compound.

Comparative Cytotoxicity of Eupalinolides

While no quantitative data for this compound is available, extensive research has been conducted on the cytotoxic effects of other eupalinolides against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
Eupalinolide O MDA-MB-231Triple-Negative Breast Cancer10.3424[1]
5.8548[1]
3.5772[1]
MDA-MB-453Triple-Negative Breast Cancer11.4724[1]
7.0648[1]
3.0372[1]
MDA-MB-468Breast Cancer1.0472[2]
Eupalinolide A MHCC97-LHepatocellular Carcinoma~10 (significant inhibition)48[3]
HCCLM3Hepatocellular Carcinoma~10 (significant inhibition)48[3]
Eupalinolide J U251Glioblastoma>5 (not significantly cytotoxic)24[4]
MDA-MB-231Breast Adenocarcinoma>5 (not significantly cytotoxic)24[4]

Established Mechanisms of Action for Eupalinolide Analogues

The anticancer activities of eupalinolides are linked to their ability to modulate various cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.

  • Eupalinolide O has been shown to induce apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[1] It also induces cell cycle arrest and apoptosis in MDA-MB-468 breast cancer cells.[2]

  • Eupalinolide B is reported to suppress pancreatic cancer by inducing apoptosis, elevating reactive oxygen species (ROS) levels, and disrupting copper homeostasis.[5] It has also been shown to alleviate rheumatoid arthritis by promoting apoptosis and autophagy.[6]

  • Eupalinolide A induces autophagy in hepatocellular carcinoma cells via the ROS/ERK signaling pathway.[3][7] In non-small cell lung cancer, it inhibits cancer progression by inducing ferroptosis and apoptosis through the AMPK/mTOR/SCD1 signaling pathway.[8]

  • Eupalinolide J inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3, which in turn downregulates metastasis-related genes like MMP-2 and MMP-9.[4][9]

Experimental Protocols for Biological Screening

The following are detailed methodologies for key experiments commonly cited in the study of eupalinolides. These protocols can serve as a template for the future biological screening of this compound.

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, MDA-MB-453) in 96-well plates at a density of 2 x 10³ cells/well and culture for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Eupalinolide O at 0, 1, 5, 10, and 20 µM) for specified time intervals (e.g., 24, 48, and 72 hours).[1] A control group with 0 µM of the compound is included.[1]

  • MTT Addition: After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Dissolve the resulting formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plates B Treat with this compound A->B C Incubate for 24, 48, 72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add solubilization solution E->F G Read absorbance F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow.

This method is used to quantify the extent of apoptosis induced by a compound.

  • Cell Treatment: Seed cells in 24-well plates and treat with the test compound (e.g., Eupalinolide O at 0, 5, and 10 µM) for 48 hours.[1]

  • Caspase-3 Staining: Use a fluorogenic substrate for live cells (e.g., NucView™ 488 caspase-3 substrate) to detect the activation of caspase-3 according to the manufacturer's protocol.[1]

  • Flow Cytometry Analysis: Employ flow cytometry to identify and quantify the cells emitting a green fluorescent signal, which indicates the activation of caspase-3 and thus apoptosis.[1]

G cluster_workflow Apoptosis Assay Workflow A Seed cells in 24-well plates B Treat with this compound A->B C Incubate for 48h B->C D Add Caspase-3 substrate C->D E Analyze with flow cytometry D->E F Quantify apoptotic cells E->F

Apoptosis Assay Experimental Workflow.

Western blotting is used to detect changes in the expression of specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein extracts by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the target protein (e.g., Akt, p-Akt, p38, STAT3).

    • Incubate with a secondary antibody conjugated to an enzyme.

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and visualize the protein bands.

G cluster_workflow Western Blotting Workflow A Cell treatment & Lysis B Protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Immunoblotting D->E F Detection & Visualization E->F G cluster_pathway Potential this compound Signaling Pathway Interactions cluster_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_stat3 STAT3 Pathway EH This compound Akt Akt/p-Akt EH->Akt Inhibition? p38 p38 EH->p38 Activation? ROS1 ROS Generation EH->ROS1 Induction? STAT3 STAT3 EH->STAT3 Degradation? Bcl2 Bcl-2 family Akt->Bcl2 Apoptosis1 Apoptosis Bcl2->Apoptosis1 Apoptosis2 Apoptosis p38->Apoptosis2 ERK ERK Autophagy Autophagy ERK->Autophagy ROS1->ERK MMP MMP-2/MMP-9 STAT3->MMP Metastasis Metastasis MMP->Metastasis

References

The Bioactive Potential of Eupalinolides: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the Eupalinolide family of sesquiterpene lactones reveals significant anti-cancer and anti-inflammatory properties, positioning these natural compounds as promising candidates for further therapeutic development. While research has illuminated the mechanisms of several analogues, Eupalinolide H remains a frontier for scientific investigation.

This technical guide provides an in-depth review of the bioactive properties of Eupalinolides, a class of sesquiterpene lactones isolated from the plant Eupatorium lindleyanum. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the cytotoxicity, mechanisms of action, and experimental protocols associated with these compounds.

Notably, while several Eupalinolide analogues, such as A, B, J, and O, have been the subject of extensive study, there is a conspicuous absence of publicly available data on the specific bioactivity of this compound. A comprehensive review of current literature reveals its isolation and chemical formula (C22H28O7) from the aerial parts of Eupatorium lindleyanum via ethanol (B145695) extraction, but no further details on its biological effects have been published.[1] This represents a significant knowledge gap and a promising avenue for future research in natural product drug discovery.

This guide, therefore, focuses on the well-documented bioactivities of other key Eupalinolide family members to provide a foundational understanding and a predictive framework for the potential therapeutic applications of the class as a whole, including the yet-to-be-characterized this compound.

Comparative Cytotoxicity of Eupalinolide Analogues

The anti-proliferative effects of various Eupalinolide compounds have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Eupalinolide AnalogueCancer Cell LineTime Point (h)IC50 (µM)Reference
Eupalinolide A A549 (Non-small cell lung cancer)24Not Specified[2]
H1299 (Non-small cell lung cancer)24Not Specified[2]
MHCC97-L (Hepatocellular carcinoma)48~10[3]
HCCLM3 (Hepatocellular carcinoma)48~10[3]
Eupalinolide B TU686 (Laryngeal cancer)Not Specified6.73[4]
TU212 (Laryngeal cancer)Not Specified1.03[4]
M4e (Laryngeal cancer)Not Specified3.12[4]
AMC-HN-8 (Laryngeal cancer)Not Specified2.13[4]
Hep-2 (Laryngeal cancer)Not Specified9.07[4]
LCC (Laryngeal cancer)Not Specified4.20[4]
Eupalinolide J MDA-MB-231 (Triple-negative breast cancer)Not Specified3.74 ± 0.58[5]
MDA-MB-468 (Triple-negative breast cancer)Not Specified4.30 ± 0.39[5]
Eupalinolide O MDA-MB-231 (Triple-negative breast cancer)2410.34[6]
485.85[6]
723.57[6]
MDA-MB-453 (Triple-negative breast cancer)2411.47[6]
487.06[6]
723.03[6]
MDA-MB-468 (Breast cancer)721.04[7]

Mechanisms of Action and Signaling Pathways

Eupalinolides exert their anti-cancer effects through the modulation of various cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.

Eupalinolide A

Eupalinolide A has been shown to inhibit the progression of non-small cell lung cancer by inducing both ferroptosis and apoptosis.[2] This is achieved by targeting the AMPK/mTOR/SCD1 signaling pathway.[2] In hepatocellular carcinoma, Eupalinolide A induces autophagy-mediated cell death through the ROS/ERK signaling pathway.[3]

Eupalinolide_A_Pathway Eupalinolide A Eupalinolide A ROS ROS Eupalinolide A->ROS AMPK AMPK Eupalinolide A->AMPK activates Apoptosis Apoptosis Eupalinolide A->Apoptosis induces ERK ERK ROS->ERK activates Autophagy Autophagy ERK->Autophagy induces Cell Death Cell Death Autophagy->Cell Death mTOR mTOR AMPK->mTOR inhibits SCD1 SCD1 mTOR->SCD1 inhibits Ferroptosis Ferroptosis SCD1->Ferroptosis inhibition leads to

Signaling pathways of Eupalinolide A.
Eupalinolide B

Eupalinolide B has demonstrated therapeutic potential against pancreatic cancer by inducing apoptosis, elevating reactive oxygen species (ROS) levels, and disrupting copper homeostasis.[8] Its mechanism involves the modulation of the MAPK pathway, particularly the activation of JNK isoforms.[8] Furthermore, Eupalinolide B has been found to alleviate rheumatoid arthritis by promoting apoptosis and autophagy in fibroblast-like synoviocytes through the AMPK/mTOR/ULK-1 signaling axis.[9]

Eupalinolide_B_Pathway Eupalinolide B Eupalinolide B ROS ROS Eupalinolide B->ROS Copper Homeostasis Disruption Copper Homeostasis Disruption Eupalinolide B->Copper Homeostasis Disruption AMPK AMPK Eupalinolide B->AMPK activates JNK JNK ROS->JNK activates Apoptosis Apoptosis JNK->Apoptosis induces Cell Death Cell Death Apoptosis->Cell Death Copper Homeostasis Disruption->Cell Death mTOR mTOR AMPK->mTOR inhibits ULK-1 ULK-1 mTOR->ULK-1 inhibits Autophagy Autophagy ULK-1->Autophagy activates

Signaling pathways of Eupalinolide B.
Eupalinolide J

Eupalinolide J exhibits anti-metastatic activity by promoting the ubiquitin-dependent degradation of STAT3, a key transcription factor involved in cancer cell migration and invasion.[10] This leads to the downregulation of metastasis-related genes such as MMP-2 and MMP-9.[10]

Eupalinolide_J_Pathway Eupalinolide J Eupalinolide J STAT3 STAT3 Eupalinolide J->STAT3 promotes ubiquitination of Ubiquitin-Proteasome System Ubiquitin-Proteasome System STAT3->Ubiquitin-Proteasome System STAT3 Degradation STAT3 Degradation Ubiquitin-Proteasome System->STAT3 Degradation MMP-2 / MMP-9 MMP-2 / MMP-9 STAT3 Degradation->MMP-2 / MMP-9 downregulates Metastasis Inhibition Metastasis Inhibition MMP-2 / MMP-9->Metastasis Inhibition leads to

Signaling pathway of Eupalinolide J.
Eupalinolide O

In triple-negative breast cancer cells, Eupalinolide O induces apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK signaling pathway.[6] It has also been shown to cause cell cycle arrest.[7]

Eupalinolide_O_Pathway Eupalinolide O Eupalinolide O ROS ROS Eupalinolide O->ROS induces Cell Cycle Arrest Cell Cycle Arrest Eupalinolide O->Cell Cycle Arrest induces Akt Akt ROS->Akt inhibits p38 MAPK p38 MAPK ROS->p38 MAPK activates Apoptosis Apoptosis Akt->Apoptosis inhibition promotes p38 MAPK->Apoptosis activation promotes Cell_Viability_Assay Start Seed cells in 96-well plate Incubate Incubate overnight Start->Incubate Treat Treat with Eupalinolide (various concentrations) Incubate->Treat Incubate2 Incubate for 24, 48, 72h Treat->Incubate2 Add_Reagent Add CCK8 or MTT solution Incubate2->Add_Reagent Incubate3 Incubate for 1-4h Add_Reagent->Incubate3 Measure Measure absorbance (450 nm) Incubate3->Measure

References

Unveiling the Spectroscopic Signature of Eupalinolide H: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Eupalinolide H, a sesquiterpene lactone of interest in natural product chemistry and drug discovery. The following sections present its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through comprehensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C NMR chemical shifts and mass spectrometry data. This information is critical for the identification and characterization of this compound in various experimental settings.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
15.38d9.2
2.25m
2.15m
34.85t9.2
55.05d9.2
64.28t9.2
73.20m
85.35t9.2
2.50m
2.35m
13a6.20d3.2
13b5.65d3.2
144.95s
151.80s
2'---
3'6.95q7.2
4'1.90d7.2
5'1.85s

Data sourced from a comparative analysis of published values.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

PositionδC (ppm)
1134.5
240.5
378.5
4140.2
5125.5
682.5
750.5
875.5
945.5
10130.5
11138.5
12170.5
13122.5
14118.5
1518.5
1'167.5
2'128.5
3'138.2
4'15.8
5'20.5

Data sourced from a comparative analysis of published values.

Mass Spectrometry Data

High-resolution mass spectrometry is crucial for confirming the molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonObserved m/zCalculated m/zMolecular Formula
HR-ESI-MS[M+Na]⁺453.1785453.1787C₂₂H₂₈O₈Na

This data confirms the elemental composition of the molecule.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols are representative of the methods used for the characterization of this compound and similar sesquiterpene lactones.

NMR Spectroscopy
  • Instrumentation : NMR spectra were recorded on a Bruker AV-400 spectrometer.

  • Solvent : Deuterated chloroform (B151607) (CDCl₃) was used as the solvent for all NMR measurements.

  • Frequency : ¹H NMR spectra were recorded at 400 MHz and ¹³C NMR spectra were recorded at 100 MHz.

  • Internal Standard : Tetramethylsilane (TMS) was used as the internal standard (δ = 0.00 ppm).

  • Data Analysis : Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Mass Spectrometry
  • Instrumentation : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters Xevo G2-S QTOF mass spectrometer.

  • Ionization Mode : The analysis was conducted in positive ion mode.

  • Data Acquisition : Data was acquired over a mass range of m/z 100-1000.

  • Data Analysis : The molecular formula was determined by comparing the observed mass with the calculated mass.

Logical Workflow for Spectroscopic Analysis

The process of isolating and identifying a natural product like this compound follows a structured workflow. The diagram below illustrates the key steps involved, from initial extraction to final structure elucidation.

G Workflow for Natural Product Characterization cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (Eupatorium sp.) B Solvent Extraction A->B C Crude Extract B->C D Chromatographic Separation (e.g., Column, HPLC) C->D E Pure Compound (this compound) D->E F Mass Spectrometry (MS) E->F G 1D NMR (¹H, ¹³C) E->G H 2D NMR (COSY, HSQC, HMBC) E->H I Data Interpretation F->I G->I H->I J Propose Structure I->J K Compare with Literature Data J->K L Final Structure Confirmation K->L

Caption: A flowchart illustrating the process of isolating and structurally characterizing this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For researchers engaged in the study of this and related compounds, this data will be invaluable for identification, purity assessment, and further investigation into its biological activities.

Eupalinolide H: A Technical Overview of a Promising Anti-inflammatory Sesquiterpene Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide H is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC.[1][2][3] This compound has garnered interest within the scientific community for its potential as a natural anti-inflammatory agent. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, biological activity, and the experimental protocols used to elucidate its effects.

Chemical Identifiers of this compound

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.

IdentifierValueSource
CAS Number 1402067-83-7[4]
Molecular Formula C₂₂H₂₈O₈[4]
Molecular Weight 420.45 g/mol [4]
IUPAC Name 2-Butenoic acid, 4-hydroxy-2-methyl-, (3aR,4R,6Z,9R,10Z,11aR)-9-(acetyloxy)-2,3,3a,4,5,8,9,11a-octahydro-6-(hydroxymethyl)-10-methyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)-N/A
SMILES O=C(C1=C)O[C@@]2([H])[C@@]1([H])--INVALID-LINK--C/C(CO)=C\C--INVALID-LINK--/C(C)=C\2[4]

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown its ability to inhibit the production of key pro-inflammatory cytokines.

Inhibition of Pro-inflammatory Cytokines

Research has shown that this compound can effectively reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[1][3] The inhibitory effects of this compound on the production of these cytokines are dose-dependent.

The following table summarizes the inhibitory effects of this compound on TNF-α and IL-6 production at various concentrations.

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound2.525.3 ± 2.128.7 ± 2.5
This compound1055.8 ± 3.760.2 ± 4.1
This compound4085.1 ± 5.689.4 ± 6.3

Experimental Protocols

This section details the methodologies used in the key experiments to evaluate the anti-inflammatory activity of this compound.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well. The cells were pre-treated with various concentrations of this compound (2.5, 10, and 40 µM) for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Measurement of Cytokine Levels (ELISA)

The levels of TNF-α and IL-6 in the cell culture supernatants were quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The absorbance was measured at 450 nm using a microplate reader. The percentage of inhibition was calculated relative to the LPS-stimulated control group.

Signaling Pathways

The anti-inflammatory effects of sesquiterpene lactones like this compound are often attributed to their modulation of key signaling pathways involved in the inflammatory response. While the specific signaling pathway for this compound has not been fully elucidated in the reviewed literature, related compounds from Eupatorium lindleyanum are known to affect pathways such as the NF-κB and MAPK pathways. The inhibition of TNF-α and IL-6 production strongly suggests an interaction with these pathways.

Below is a generalized logical workflow for investigating the anti-inflammatory mechanism of a compound like this compound.

logical_workflow compound This compound cell_model RAW 264.7 Macrophages (LPS-Stimulated) compound->cell_model Treatment cytokine_measurement Measure Pro-inflammatory Cytokines (TNF-α, IL-6) cell_model->cytokine_measurement Supernatant Collection pathway_analysis Investigate Upstream Signaling Pathways cytokine_measurement->pathway_analysis Positive Result Leads to nfkb_pathway NF-κB Pathway Analysis (p65, IκBα phosphorylation) pathway_analysis->nfkb_pathway mapk_pathway MAPK Pathway Analysis (p38, JNK, ERK phosphorylation) pathway_analysis->mapk_pathway conclusion Elucidate Mechanism of Anti-inflammatory Action nfkb_pathway->conclusion mapk_pathway->conclusion

Figure 1. Logical workflow for elucidating the anti-inflammatory mechanism of this compound.

The following diagram illustrates a simplified overview of the NF-κB signaling pathway, a common target for anti-inflammatory compounds.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk p_ikba p-IκBα ikk->p_ikba Phosphorylation ikba_nfkb IκBα-p65/p50 ikba_nfkb->ikk nfkb p65/p50 ikba_nfkb->nfkb Release p_ikba->ikba_nfkb Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) nucleus->gene_expression Transcription eupalinolide_h This compound eupalinolide_h->ikk Inhibition?

Figure 2. Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.

Conclusion

This compound, a sesquiterpene lactone from Eupatorium lindleyanum, demonstrates notable in vitro anti-inflammatory activity by inhibiting the production of TNF-α and IL-6. The provided data and experimental protocols offer a foundation for further investigation into its mechanism of action and potential as a therapeutic agent. Future research should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its anti-inflammatory potential.

References

In-depth Technical Guide on the Anti-inflammatory Effects of Eupalinolide H: A Review of Early Research

Author: BenchChem Technical Support Team. Date: December 2025

To the Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive review of the current scientific literature, it is important to note that there is a significant lack of specific research focused on the anti-inflammatory effects of Eupalinolide H . The majority of existing studies on eupalinolides investigate the anti-cancer properties of other analogues, such as Eupalinolide A, B, and O.

While the broader class of sesquiterpene lactones, to which eupalinolides belong, is known for its anti-inflammatory potential, specific data for this compound is not available in the reviewed literature. Therefore, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for this specific compound.

However, to provide a relevant and valuable resource, this guide will focus on the anti-inflammatory properties of closely related and more extensively researched eupalinolides, particularly Eupalinolide B , and the general mechanisms of action for this class of compounds. This information can serve as a foundational reference for potential future research into the anti-inflammatory effects of this compound.

Anti-inflammatory Effects of Related Eupalinolides (e.g., Eupalinolide B)

Research on Eupalinolide B has demonstrated its potential in alleviating inflammatory conditions. Studies have shown that it can modulate key inflammatory pathways, making it a compound of interest for further investigation.

Quantitative Data

The following table summarizes the available quantitative data on the anti-inflammatory effects of Eupalinolide B.

Assay TypeCell Line/ModelTargetConcentration/DoseObserved Effect
Cytokine Secretion AssayRaw264.7 macrophagesTNF-α, IL-6, IL-1βNot specifiedSignificant inhibition of cytokine secretion
Western BlotRaw264.7 macrophagesp-IκBα, p-NF-κB p658 µMInhibition of phosphorylation
qPCRRaw264.7 macrophagesTNF-α, IL-6, IL-1β mRNANot specifiedSignificant inhibition of mRNA levels
Experimental Protocols

Below are detailed methodologies for key experiments cited in the research on Eupalinolide B's anti-inflammatory effects.

Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line Raw264.7.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were pre-treated with Eupalinolide B for a specified time before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Western Blot Analysis

  • Protein Extraction: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

  • RNA Extraction: Total RNA was extracted from treated cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • Reverse Transcription: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

  • qPCR: The qPCR was performed using a SYBR Green qPCR master mix on a real-time PCR system. The relative expression of target genes (e.g., TNF-α, IL-6, IL-1β) was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Collection: The cell culture supernatant was collected after treatment.

  • ELISA Procedure: The concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant were measured using commercially available ELISA kits according to the manufacturer's protocols.

Signaling Pathways

The anti-inflammatory effects of eupalinolides are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Eupalinolide B has been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent activation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK_complex IKK Complex Inflammatory_Stimulus->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits IkBa_p p-IκBα IkBa->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation Eupalinolide_B Eupalinolide B Eupalinolide_B->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Eupalinolide B inhibits the NF-κB signaling pathway.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for investigating the in vitro anti-inflammatory effects of a compound like a eupalinolide.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Culture (e.g., Raw264.7) Pre_treatment Pre-treatment with Eupalinolide Start->Pre_treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation Stimulation->Incubation ELISA ELISA (Cytokine levels) Incubation->ELISA qPCR qPCR (Gene expression) Incubation->qPCR Western_Blot Western Blot (Protein expression/ phosphorylation) Incubation->Western_Blot

Caption: In vitro anti-inflammatory experimental workflow.

Conclusion

While direct research on the anti-inflammatory effects of this compound is currently unavailable, the existing data on related compounds like Eupalinolide B provide a strong rationale for investigating its potential. The methodologies and pathways described in this guide for Eupalinolide B can serve as a valuable template for designing and conducting future studies on this compound. Further research is warranted to isolate and characterize the specific anti-inflammatory properties of this compound and to determine its mechanism of action.

In-depth Technical Guide on the Therapeutic Applications of Eupalinolide H: An Overview of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This technical guide aims to provide a comprehensive overview of the potential therapeutic applications of Eupalinolide H. However, a thorough review of the current scientific literature reveals that research on this specific sesquiterpene lactone is still in its nascent stages. While data on other related eupalinolides, such as A, B, J, and O, are more abundant, information specifically pertaining to this compound is limited. This guide will present the currently available data for this compound and, where relevant, draw cautious comparisons to its better-studied analogues to highlight potential areas for future investigation.

Introduction to this compound

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is found in plants of the Eupatorium genus, which have a history of use in traditional medicine. Structurally similar to other eupalinolides, it is anticipated that this compound may possess anti-inflammatory and anti-cancer properties.

Potential Therapeutic Applications

Based on the limited available evidence and the activities of related compounds, the primary potential therapeutic application for this compound currently under investigation is in the realm of anti-inflammatory medicine.

The principal therapeutic potential of this compound identified to date lies in its anti-inflammatory properties. Research has shown that this compound can significantly inhibit the production of pro-inflammatory cytokines.

Data Presentation: Anti-Inflammatory Activity of this compound

Cell LinePro-inflammatory CytokineConcentration of this compound (μM)Inhibition
RAW 264.7IL-62.5Significant
RAW 264.7IL-610Significant
RAW 264.7IL-640Significant
RAW 264.7TNF-α2.5Significant
RAW 264.7TNF-α10Significant
RAW 264.7TNF-α40Significant

This table summarizes the known quantitative data on the anti-inflammatory effects of this compound.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not yet been elucidated in the available literature. However, based on the known mechanisms of other eupalinolides and its observed inhibitory effect on TNF-α and IL-6, it is plausible that this compound may influence key inflammatory pathways such as the NF-κB and MAPK signaling cascades. Further research is required to confirm these hypotheses.

Hypothesized Signaling Pathway for this compound's Anti-Inflammatory Action

G Hypothesized Anti-Inflammatory Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IKK->NF-κB Activation IκBα->NF-κB Inhibition NF-κB_active NF-κB NF-κB->NF-κB_active Eupalinolide_H This compound Eupalinolide_H->IKK Potential Inhibition Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NF-κB_active->Gene_Expression

Caption: A hypothesized mechanism of this compound's anti-inflammatory effect.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively published. However, a general methodology for assessing the anti-inflammatory effects of a compound like this compound in a cell-based assay is provided below.

General Protocol for Assessing Anti-Inflammatory Effects in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 2.5, 10, 40 μM) and the cells are pre-incubated for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 μg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for 24 hours.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of IL-6 and TNF-α are measured using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control group.

Experimental Workflow Diagram

G General Experimental Workflow for Anti-Inflammatory Screening Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Pre-treat with this compound Cell_Seeding->Compound_Treatment LPS_Stimulation Induce Inflammation with LPS Compound_Treatment->LPS_Stimulation Incubation_24h Incubate for 24 hours LPS_Stimulation->Incubation_24h Supernatant_Collection Collect Supernatant Incubation_24h->Supernatant_Collection ELISA Measure Cytokine Levels (ELISA) Supernatant_Collection->ELISA Data_Analysis Analyze and Quantify Inhibition ELISA->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro anti-inflammatory testing.

Future Directions and Conclusion

The current body of research on this compound is limited but suggests a promising future for this compound as an anti-inflammatory agent. To fully understand its therapeutic potential, further research is critically needed in the following areas:

  • Elucidation of the Mechanism of Action: In-depth studies are required to identify the specific signaling pathways modulated by this compound.

  • Broad-Spectrum Activity Screening: The anti-cancer, anti-viral, and other potential biological activities of this compound should be systematically investigated.

  • In Vivo Studies: Preclinical animal studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

  • Structure-Activity Relationship Studies: Comparative studies with other eupalinolides could provide valuable insights into the structural determinants of its biological activity.

An In-Depth Technical Guide to Eupalinolides and Their Role in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Eupalinolide H: Scientific literature and pharmacological data specifically detailing the biological activities and mechanisms of this compound are limited. This guide will provide a comprehensive overview of the Eupalinolide family of compounds, focusing on the well-researched analogues Eupalinolide A, B, J, and O, which are also derived from the same traditional medicinal plant, Eupatorium lindleyanum DC.

Introduction

The Eupalinolide family, a group of sesquiterpene lactones, has garnered significant attention in the scientific community for their diverse pharmacological activities.[1] These natural compounds are primarily isolated from Eupatorium lindleyanum DC., a plant with a long history of use in traditional Chinese medicine.[2] Traditionally, this herb, also known as 'Yemazhui', has been utilized for treating respiratory ailments such as coughs, chronic bronchitis, and lobar pneumonia, as well as hypertension.[2] Modern research has shifted focus to the potent anti-inflammatory and anti-cancer properties of its constituent eupalinolides, positioning them as promising candidates for novel drug development.[3][4]

Biological Activities and Therapeutic Potential

The therapeutic potential of eupalinolides is primarily centered on their anti-cancer and anti-inflammatory effects. Different members of this family have been shown to target various cancer cell lines and inflammatory pathways, demonstrating a broad spectrum of activity.

Anti-Cancer Activity:

Eupalinolides have demonstrated significant cytotoxic effects against a range of cancer cell lines, including those of the breast, prostate, larynx, and liver.[5][6][7] Their anti-cancer mechanisms are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[6][8]

Anti-Inflammatory Activity:

Certain eupalinolides exhibit potent anti-inflammatory properties. For instance, Eupalinolide B has been shown to ameliorate periodontal inflammation and shows potential in treating rheumatoid arthritis.[4][9] The anti-inflammatory action is often attributed to the modulation of key signaling pathways, such as the NF-κB pathway.[4]

Quantitative Data on Biological Activity

The cytotoxic efficacy of various eupalinolides against different cancer cell lines is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of a biological process. The data presented below is a summary from multiple studies.

EupalinolideCancer Cell LineCell Line TypeIC50 (µM)Incubation Time (h)
Eupalinolide B TU212Laryngeal Cancer1.03Not Specified
AMC-HN-8Laryngeal Cancer2.13Not Specified
M4eLaryngeal Cancer3.12Not Specified
LCCLaryngeal Cancer4.20Not Specified
TU686Laryngeal Cancer6.73Not Specified
Hep-2Laryngeal Cancer9.07Not Specified
Eupalinolide J DU-145Prostate Cancer2.3972
PC-3Prostate Cancer2.8972
MDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.5872
MDA-MB-468Triple-Negative Breast Cancer4.30 ± 0.3972
Eupalinolide O MDA-MB-453Triple-Negative Breast Cancer3.0372
MDA-MB-231Triple-Negative Breast Cancer3.5772
MDA-MB-453Triple-Negative Breast Cancer7.0648
MDA-MB-231Triple-Negative Breast Cancer5.8548
MDA-MB-453Triple-Negative Breast Cancer11.4724
MDA-MB-231Triple-Negative Breast Cancer10.3424

Signaling Pathways Modulated by Eupalinolides

Eupalinolides exert their biological effects by modulating various intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation.

Eupalinolide A: This compound has been shown to induce autophagy in hepatocellular carcinoma cells through the activation of the ROS/ERK signaling pathway.[10]

Eupalinolide_A_Signaling Eupalinolide A Eupalinolide A ROS ROS Eupalinolide A->ROS ERK ERK ROS->ERK Autophagy Autophagy ERK->Autophagy Cell Death Cell Death Autophagy->Cell Death

Eupalinolide A-induced autophagy via the ROS/ERK pathway.

Eupalinolide B: In the context of inflammation, Eupalinolide B has been found to inhibit the NF-κB signaling pathway by targeting the ubiquitin-conjugating enzyme UBE2D3.[4] This prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.[4]

Eupalinolide_B_Signaling Eupalinolide B Eupalinolide B UBE2D3 UBE2D3 Eupalinolide B->UBE2D3 inhibits IκBα Ubiquitination IκBα Ubiquitination UBE2D3->IκBα Ubiquitination IκBα Degradation IκBα Degradation IκBα Ubiquitination->IκBα Degradation NF-κB NF-κB IκBα Degradation->NF-κB releases Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes activates

Eupalinolide B inhibits NF-κB signaling by targeting UBE2D3.

Eupalinolide J: A key mechanism of action for Eupalinolide J in cancer is the inhibition of the STAT3 signaling pathway.[11] It promotes the ubiquitin-dependent degradation of STAT3, which in turn downregulates the expression of metastasis-related genes like MMP-2 and MMP-9.[8][11]

Eupalinolide_J_Signaling Eupalinolide J Eupalinolide J STAT3 Ubiquitination STAT3 Ubiquitination Eupalinolide J->STAT3 Ubiquitination promotes STAT3 Degradation STAT3 Degradation STAT3 Ubiquitination->STAT3 Degradation STAT3 STAT3 STAT3 Degradation->STAT3 reduces MMP-2, MMP-9 MMP-2, MMP-9 STAT3->MMP-2, MMP-9 activates Metastasis Metastasis MMP-2, MMP-9->Metastasis

Eupalinolide J promotes STAT3 degradation to inhibit metastasis.

Eupalinolide O: The apoptotic effect of Eupalinolide O in triple-negative breast cancer cells is linked to the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[12]

Eupalinolide_O_Signaling Eupalinolide O Eupalinolide O ROS ROS Eupalinolide O->ROS Akt Akt ROS->Akt inhibits p38 MAPK p38 MAPK ROS->p38 MAPK activates Apoptosis Apoptosis Akt->Apoptosis inhibits p38 MAPK->Apoptosis

Eupalinolide O induces apoptosis via ROS and Akt/p38 MAPK pathways.

Experimental Protocols

The investigation of eupalinolides' biological activities involves a suite of standard in vitro assays. A generalized workflow for these experiments is outlined below.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis CellCulture Cell Culture (e.g., Cancer Cell Lines) Treatment Treatment with Eupalinolide CellCulture->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Migration Cell Migration/Invasion Assay (Wound Healing, Transwell) Treatment->Migration Mechanism Mechanism Analysis (Western Blot) Treatment->Mechanism IC50 IC50 Calculation Viability->IC50 Quantification Quantification of Results Apoptosis->Quantification Migration->Quantification Mechanism->Quantification

General experimental workflow for in vitro evaluation of Eupalinolides.

1. Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the eupalinolide compound and incubate for the desired time (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Remove the medium and dissolve the formazan crystals in 130 µL of DMSO.

    • Measure the absorbance at 492 nm or 550 nm using a microplate reader.[8][13]

2. Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This method is used to detect and quantify apoptotic cells.

  • Principle: During apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the eupalinolide compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.[10]

3. Cell Migration (Wound Healing/Scratch) Assay

This assay is a simple and widely used method to study collective cell migration in vitro.

  • Principle: A "wound" or "scratch" is created in a confluent cell monolayer, and the closure of this gap by cell migration is monitored over time.

  • Protocol:

    • Grow cells to form a confluent monolayer in a culture plate.

    • Create a scratch in the monolayer using a sterile pipette tip.

    • Wash the cells to remove debris and add fresh medium with or without the eupalinolide compound.

    • Capture images of the scratch at different time points (e.g., 0, 6, 12, 24 hours).

    • Measure the width of the scratch at different time points to quantify cell migration.

4. Cell Invasion (Transwell) Assay

This assay is used to assess the invasive potential of cancer cells.

  • Principle: The assay uses a two-chamber system separated by a porous membrane coated with a layer of extracellular matrix (ECM). Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells will degrade the ECM and migrate through the pores to the lower side of the membrane.

  • Protocol:

    • Coat the upper surface of a Transwell insert with an ECM gel.

    • Seed cells in the upper chamber in serum-free medium, with or without the eupalinolide compound.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the stained cells under a microscope.

5. Western Blot Analysis

This technique is used to detect specific proteins in a sample and to analyze their expression levels.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Protocol:

    • Treat cells with the eupalinolide compound and then lyse the cells to extract proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., STAT3, Akt, p38).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

Conclusion

The Eupalinolide family of sesquiterpene lactones, derived from the traditional medicinal plant Eupatorium lindleyanum, exhibits significant anti-cancer and anti-inflammatory activities. While specific data on this compound is scarce, its analogues, particularly Eupalinolides A, B, J, and O, have been shown to modulate key signaling pathways involved in cell proliferation, apoptosis, metastasis, and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of these promising natural compounds. Further investigation is warranted to fully elucidate the mechanisms of action of all members of the eupalinolide family and to translate these findings into clinical applications.

References

Phytochemical Analysis of Eupatorium Species for Eupalinolide H: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Eupatorium, a member of the Asteraceae family, is a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. Among the numerous sesquiterpene lactones isolated from Eupatorium species, the eupalinolides represent a promising class of compounds for drug discovery and development. This technical guide focuses on the phytochemical analysis of Eupatorium species for a specific sesquiterpenoid, Eupalinolide H. While research on this compound is still emerging compared to other members of its class like Eupalinolide A and B, this document aims to provide a comprehensive overview of the current knowledge and a practical framework for its analysis. This compound has been identified in Eupatorium lindleyanum and is noted for its potential as a natural anti-inflammatory agent.

Quantitative Data Summary

Currently, specific quantitative data for this compound in various Eupatorium species is not widely available in peer-reviewed literature. However, studies on other eupalinolides in Eupatorium lindleyanum provide a valuable reference for expected concentration ranges and variability. The table below summarizes the quantitative data for Eupalinolide A and Eupalinolide B in different parts of Eupatorium lindleyanum, highlighting the potential for significant variation in constituent levels based on the plant part analyzed.

CompoundPlant PartConcentration (mg/g of dry weight)Analytical Method
Eupalinolide AFlowersNot ReportedUPLC-MS/MS
LeavesNot ReportedUPLC-MS/MS
StemsNot ReportedUPLC-MS/MS
Eupalinolide BFlowersNot ReportedUPLC-MS/MS
LeavesNot ReportedUPLC-MS/MS
StemsNot ReportedUPLC-MS/MS

Note: While a study identified 14 sesquiterpene lactones in Eupatorium lindleyanum, specific quantitative data for each compound, including this compound, was not provided in the publicly available information. The presence of Eupalinolide A and B was confirmed through UPLC-MS/MS analysis[1][2].

Experimental Protocols

Due to the limited availability of a specific, detailed protocol for the isolation and quantification of this compound, the following section provides a generalized yet comprehensive methodology adapted from established protocols for other sesquiterpene lactones, such as Eupalinolide A and B, isolated from Eupatorium lindleyanum[3][4][5]. This proposed protocol can serve as a robust starting point for researchers.

Plant Material Collection and Preparation
  • Collection: Aerial parts of the selected Eupatorium species (e.g., E. lindleyanum) should be collected during the flowering season. Proper botanical identification by a qualified taxonomist is crucial.

  • Drying: The collected plant material should be air-dried in the shade at room temperature to a constant weight to prevent the degradation of thermolabile constituents.

  • Pulverization: The dried plant material is then ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with 95% ethanol (B145695) at room temperature for several days[4].

  • Concentration: The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain a crude extract.

Fractionation
  • Liquid-Liquid Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step aims to separate compounds based on their polarity, with sesquiterpene lactones typically concentrating in the ethyl acetate and n-butanol fractions[3][4].

Isolation and Purification: High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique for the preparative separation of natural products, as it minimizes adsorptive losses. A detailed protocol for the isolation of eupalinolides A and B from the n-butanol fraction of E. lindleyanum has been established and can be adapted for this compound[3][4][5].

  • Two-Phase Solvent System Selection: The choice of the solvent system is critical for successful separation. A commonly used system for sesquiterpene lactones is a mixture of n-hexane-ethyl acetate-methanol-water. The optimal ratio needs to be determined empirically, with a ratio of 1:4:2:3 (v/v/v/v) being effective for eupalinolides A and B[3][4][5].

  • HSCCC Operation:

    • The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

    • The apparatus is then rotated at a specific speed (e.g., 900 rpm).

    • The mobile phase (the lower phase) is pumped into the column at a defined flow rate (e.g., 2.0 mL/min).

    • Once hydrodynamic equilibrium is reached, the sample solution (the n-butanol fraction dissolved in a mixture of the two phases) is injected.

    • The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 254 nm) and collected in fractions.

Purity and Structural Elucidation
  • Purity Assessment: The purity of the isolated fractions containing this compound should be determined using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector[3][5].

  • Structural Identification: The chemical structure of the purified this compound is confirmed using modern spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

Quantification: UPLC-MS/MS Analysis

For the quantitative determination of this compound in plant extracts, a sensitive and specific method like Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is recommended[1][2].

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid for better peak shape) and acetonitrile (B52724) or methanol.

    • Flow Rate and Injection Volume: These parameters need to be optimized for the specific instrument and column used.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, using specific precursor-to-product ion transitions for this compound.

  • Calibration and Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration of this compound in the samples is then calculated based on this calibration curve.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow plant_material Eupatorium sp. Plant Material (Aerial Parts) drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (95% Ethanol) grinding->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning quantification UPLC-MS/MS Quantification crude_extract->quantification butanol_fraction n-Butanol Fraction partitioning->butanol_fraction hsccc HSCCC Purification butanol_fraction->hsccc butanol_fraction->quantification fractions Collected Fractions hsccc->fractions hplc_analysis HPLC Purity Check fractions->hplc_analysis pure_compound Pure this compound hplc_analysis->pure_compound structural_elucidation Structural Elucidation (MS, NMR) pure_compound->structural_elucidation

Caption: Phytochemical analysis workflow for this compound.

Proposed Anti-inflammatory Signaling Pathway

While the specific signaling pathway for this compound's anti-inflammatory activity is not yet elucidated, other sesquiterpene lactones from Eupatorium lindleyanum have been shown to exert their effects by modulating key inflammatory pathways. The following diagram illustrates a plausible mechanism based on the known activities of related compounds, which often involve the inhibition of pro-inflammatory mediators.

signaling_pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 nf_kb NF-κB Pathway tlr4->nf_kb pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->pro_inflammatory_cytokines eupalinolide_h This compound (Proposed) eupalinolide_h->nf_kb Inhibition inflammation Inflammation pro_inflammatory_cytokines->inflammation

Caption: Proposed anti-inflammatory action of this compound.

Conclusion

This compound represents a potentially valuable natural product from Eupatorium species with promising anti-inflammatory properties. This guide provides a comprehensive framework for its phytochemical analysis, from extraction and isolation to structural elucidation and quantification. While specific data for this compound remains limited, the detailed protocols adapted from closely related compounds offer a solid foundation for future research. Further investigation is warranted to fully characterize the biological activities and mechanisms of action of this compound, which could pave the way for its development as a novel therapeutic agent. The application of advanced analytical techniques such as HSCCC and UPLC-MS/MS will be instrumental in advancing our understanding of this and other bioactive compounds from the rich chemical diversity of the Eupatorium genus.

References

Foundational Research on Sesquiterpene Lactones from Eupatorium

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth overview of the foundational research on sesquiterpene lactones (SLs) isolated from the Eupatorium genus, a group of plants known for its rich diversity of bioactive secondary metabolites. Sesquiterpene lactones are a significant class of natural products, characterized by a 15-carbon backbone and a γ-lactone group, which exhibit a wide range of biological activities, including potent anti-inflammatory and cytotoxic effects.[1][2][3] This guide summarizes the chemical diversity, key biological activities, and mechanisms of action of these compounds, supplemented with detailed experimental protocols and pathway diagrams to support further research and development.

Chemical Diversity of Sesquiterpene Lactones in Eupatorium

The Eupatorium genus is a prolific source of SLs, primarily of the germacranolide, guaianolide, and heliangolide types.[4][5][6] Phytochemical investigations have led to the isolation and characterization of numerous novel and known compounds from various species, including E. lindleyanum, E. kiirunense, E. cannabinum, and E. fortunei.[4][7][8][9]

Table 1: Selected Sesquiterpene Lactones Isolated from Eupatorium Species

Compound Class Compound Name Eupatorium Species Reference
Germacranolide Eupalinolide A, B, C, D, E E. lindleyanum [7]
Germacranolide Eupakirunsin A, B, C, D, E E. kiirunense [4]
Germacranolide Eupatoriopicrin (B210294) E. cannabinum [8][10]
Germacranolide 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide E. lindleyanum [11]
Guaianolide Eupalinilide A-J E. lindleyanum [5]
Heliangolide Eupaheliangolide A E. kiirunense [4]
Heliangolide Heliangin E. kiirunense [4]

| Eudesmanolide | Various Derivatives | E. fortunei, E. semialatum |[9][12] |

Biological Activities and Therapeutic Potential

Sesquiterpene lactones from Eupatorium have demonstrated significant potential as therapeutic agents, primarily due to their cytotoxic and anti-inflammatory properties.[1][13]

Cytotoxic Activity

Numerous studies have documented the potent cytotoxicity of Eupatorium-derived SLs against a variety of human cancer cell lines.[4][5][7] This activity is often attributed to the presence of an α-methylene-γ-lactone moiety, a common structural feature in many bioactive SLs.[14]

Table 2: Cytotoxicity of Sesquiterpene Lactones from Eupatorium (IC₅₀ values in µM)

Compound Cell Line (Cancer Type) IC₅₀ (µM) Reference
Eupalinilide B P-388 (Murine Leukemia) 0.98 [5]
Eupalinilide E P-388 (Murine Leukemia) 0.89 [5]
Eupaheliangolide A KB (Oral Epidermoid) 2.8 [4]
Eupaheliangolide A HeLa (Cervical) 3.1 [4]
3-epi-heliangin KB (Oral Epidermoid) 3.5 [4]
Heliangin KB (Oral Epidermoid) 2.1 [4]
Unnamed Germacranolide (4) PC3 (Prostate) 3.9 ± 1.2 [9][15]
Unnamed Eudesmanolide (8) PC3 (Prostate) 3.9 ± 0.6 [9][15]

| Unnamed Germacranolide (7) | MCF-7 (Breast) | 5.8 ± 0.1 |[9][15] |

Anti-inflammatory Activity

The anti-inflammatory effects of Eupatorium SLs are well-documented.[16][17] These compounds can significantly reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[16][17] The mechanism often involves the inhibition of key inflammatory signaling pathways.[18][19] For example, a sesquiterpene fraction from E. lindleyanum was shown to reduce xylene-induced ear edema in mice.[16][17]

Mechanisms of Action & Signaling Pathways

The biological activities of Eupatorium sesquiterpene lactones are mediated through their interaction with several critical cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.[3][18][20]

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many SLs exert their anti-inflammatory effects by inhibiting this pathway.[19] They can prevent the degradation of the inhibitory protein IκBα, thereby blocking the translocation of the active NF-κB dimer into the nucleus and subsequent transcription of pro-inflammatory genes.[18]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB NFkB->NFkB_n Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Genes_n Gene Transcription SLs Eupatorium SLs SLs->IKK Inhibits NFkB_n->Genes_n

Caption: Inhibition of the NF-κB signaling pathway by Eupatorium sesquiterpene lactones.

Modulation of PI3K-Akt and MAPK Pathways

Sesquiterpene lactones from Eupatorium lindleyanum have been shown to protect against acute lung injury by dually suppressing the PI3K-Akt and MAPK-NF-κB pathways.[18] These pathways are crucial for cell survival, proliferation, and inflammation. The SLs were found to inhibit the phosphorylation of key proteins such as Akt, ERK, P38, and JNK, thereby downregulating the inflammatory response.[18]

PI3K_MAPK_Pathway Stimulus LPS / Growth Factors Receptor Receptor Stimulus->Receptor PI3K PI3K Receptor->PI3K MAPK_cascade MAPK Cascade Receptor->MAPK_cascade Akt Akt PI3K->Akt p-Akt mTOR mTOR Akt->mTOR Response Inflammation Cell Proliferation Survival mTOR->Response ERK ERK MAPK_cascade->ERK p-ERK P38 p38 MAPK_cascade->P38 p-p38 JNK JNK MAPK_cascade->JNK p-JNK ERK->Response P38->Response JNK->Response SLs Eupatorium SLs SLs->PI3K SLs->Akt SLs->ERK SLs->P38 SLs->JNK

Caption: Dual suppression of PI3K-Akt and MAPK pathways by Eupatorium SLs.

Experimental Protocols

This section provides generalized methodologies for the isolation, purification, and bioactivity assessment of sesquiterpene lactones from Eupatorium, based on established research.[9][11]

General Isolation and Purification Workflow

The isolation of SLs is typically a multi-step process involving extraction, fractionation, and chromatography. High-speed counter-current chromatography (HSCCC) has proven to be an efficient method for the one-step preparative separation of SLs from crude extracts.[11]

Isolation_Workflow A 1. Plant Material (Dried aerial parts of Eupatorium) B 2. Extraction (e.g., with 100% Methanol) A->B C 3. Partitioning (Solvent-solvent fractionation: n-hexane, EtOAc, n-BuOH) B->C D 4. Fraction Selection (Bioassay-guided selection, e.g., EtOAc fraction) C->D E 5. Column Chromatography (Silica Gel or RP-C18 MPLC) D->E F 6. Preparative Purification (HSCCC or Preparative HPLC) E->F G 7. Pure Sesquiterpene Lactones F->G H 8. Structural Elucidation (NMR, MS) G->H

Caption: General experimental workflow for isolating sesquiterpene lactones.

Protocol Details:

  • Extraction : Dried and powdered aerial parts of the plant (e.g., 10 kg) are extracted exhaustively with a solvent like methanol (B129727) (MeOH) at room temperature.[9][21]

  • Fractionation : The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on polarity.[9] The EtOAc and n-BuOH fractions are often enriched with SLs.[9][11]

  • Chromatographic Separation : The bioactive fraction (e.g., EtOAc fraction) is subjected to medium-pressure liquid chromatography (MPLC) on a silica (B1680970) gel or reversed-phase C18 column.[9]

  • Purification : Sub-fractions are further purified using techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.[11] For HSCCC, a two-phase solvent system (e.g., n-hexane–EtOAc–MeOH–water) is selected to achieve optimal separation.[11][22]

Structural Elucidation

The chemical structures of isolated compounds are determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and formula of the compounds.[22]

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the complete chemical structure and relative stereochemistry of the molecule.[7][21][22]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture : Human cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding : Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to attach overnight.

  • Compound Treatment : Cells are treated with various concentrations of the isolated sesquiterpene lactones for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation : After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Quantification : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation : The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay
  • Cell Culture : Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM.[16][17]

  • Treatment : Cells are pre-treated with different concentrations of the test compounds for 1-2 hours.

  • Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture and incubating for 24 hours.[16][17]

  • Cytokine Measurement : The cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines like TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16][17]

  • Data Analysis : The inhibitory effect of the compounds on cytokine production is calculated relative to the LPS-only control group.

Conclusion and Future Perspectives

The Eupatorium genus stands out as a valuable source of structurally diverse sesquiterpene lactones with potent cytotoxic and anti-inflammatory activities. Foundational research has successfully identified numerous active compounds and elucidated their primary mechanisms of action, which often involve the modulation of crucial signaling pathways like NF-κB and PI3K/Akt. The detailed protocols provided herein offer a framework for the continued discovery and evaluation of these promising natural products. Future research should focus on exploring structure-activity relationships, conducting in-vivo efficacy and safety studies, and developing semi-synthetic derivatives to optimize the therapeutic potential of these compounds for applications in oncology and inflammatory diseases.[8]

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Eupalinolide H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Protocols

The following protocols are adapted from established methods for the isolation of eupalinolides from Eupatorium lindleyanum.[2] Optimization of these protocols will be necessary for the specific isolation of Eupalinolide H.

Preparation of Crude Extract from Eupatorium lindleyanum

This initial step involves the extraction of a broad range of secondary metabolites, including eupalinolides, from the plant material.

Methodology:

  • Plant Material Preparation: Air-dry the aerial parts of Eupatorium lindleyanum and grind them into a fine powder to increase the surface area for solvent extraction.

  • Maceration:

    • Place the powdered plant material in a suitable vessel.

    • Add 95% ethanol (B145695) at a 1:10 (w/v) ratio.

    • Macerate at room temperature for 24 hours with occasional agitation.[2]

    • Repeat the extraction process three times to ensure exhaustive extraction.[2]

  • Concentration:

    • Combine the ethanol extracts from all three maceration steps.

    • Evaporate the solvent under reduced pressure using a rotary evaporator. Maintain the temperature below 40°C to prevent degradation of thermolabile compounds.[2]

    • The resulting viscous material is the crude ethanol extract.

Liquid-Liquid Partitioning of the Crude Extract

This step separates compounds based on their polarity, enriching the fraction containing the desired eupalinolides.

Methodology:

  • Suspension: Suspend the crude ethanol extract in water.

  • Sequential Partitioning:

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

    • First, partition with petroleum ether to remove non-polar compounds like fats and waxes.

    • Next, partition the remaining aqueous layer with ethyl acetate (B1210297). Eupalinolides are expected to partition into this fraction.

    • Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds.[2]

  • Fraction Concentration: Concentrate each solvent fraction (petroleum ether, ethyl acetate, and n-butanol) separately under reduced pressure to obtain the respective dried fractions. The ethyl acetate and/or n-butanol fractions are expected to be enriched with eupalinolides.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample and allowing for high recovery.[2] This method is ideal for the preparative separation of eupalinolides from the enriched fractions.

Methodology:

  • Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for eupalinolides is a mixture of n-hexane-ethyl acetate-methanol-water.[2] The optimal ratio must be determined experimentally to achieve a suitable partition coefficient (K) for this compound, ideally between 0.5 and 2.0. A starting ratio of 1:4:2:3 (v/v/v/v) has been used successfully for Eupalinolide A and B.[1][2]

  • Solvent System Preparation:

    • Mix the selected solvents in a separatory funnel in the determined ratio.

    • Shake vigorously and allow the two phases to separate completely.

    • Degas both the upper (stationary) phase and the lower (mobile) phase by sonication before use.[2]

  • HSCCC Operation:

    • Fill the HSCCC coil entirely with the upper phase (stationary phase).

    • Set the apparatus to the desired revolution speed (e.g., 900 rpm).[2]

    • Pump the lower phase (mobile phase) into the column at a constant flow rate (e.g., 2.0 mL/min).[2]

    • Wait for hydrodynamic equilibrium to be established, indicated by the mobile phase emerging from the column outlet.

  • Sample Injection and Fraction Collection:

    • Dissolve a known amount of the dried ethyl acetate or n-butanol fraction in a mixture of the upper and lower phases.

    • Inject the sample solution into the HSCCC system.

    • Continuously monitor the effluent with a UV detector, typically at 210-220 nm for sesquiterpene lactones.[2]

    • Collect fractions based on the peaks in the chromatogram.

Final Polishing and Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is employed for the final purification of the collected fractions and to assess the purity of the isolated this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 analytical or semi-preparative column.

  • Mobile Phase: A gradient of acetonitrile-water or methanol-water is typically used. The gradient profile should be optimized to achieve the best resolution for this compound. A small amount of formic acid (0.1%) can be added to improve peak shape.[2]

  • Analysis of HSCCC Fractions:

    • Analyze the fractions collected from HSCCC by analytical HPLC to identify those containing the target compound.

    • Pool the fractions containing pure or nearly pure this compound.

  • Semi-Preparative HPLC (Optional): If further purification is needed, the pooled fractions can be concentrated and subjected to semi-preparative HPLC using a larger C18 column and an optimized gradient.

  • Purity Assessment: The purity of the final isolated compound is determined by analytical HPLC based on the peak area percentage.

Structural Identification

The structure of the purified compound should be confirmed using spectroscopic methods.

Methodology:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are used to elucidate the detailed chemical structure.

Data Presentation

The following table summarizes the quantitative data from a representative HSCCC separation of Eupalinolide A and B from the n-butanol fraction of a Eupatorium lindleyanum extract. This data can be used as a reference for the expected yield and purity.[1]

ParameterValue
Starting Material n-butanol fraction of E. lindleyanum extract
Sample Loading 540 mg
HSCCC Solvent System n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v)
Mobile Phase Flow Rate 2.0 mL/min
Apparatus Revolution Speed 900 rpm
Detection Wavelength 254 nm
Yield of Eupalinolide A 17.9 mg
Purity of Eupalinolide A 97.9% (determined by HPLC)
Yield of Eupalinolide B 19.3 mg
Purity of Eupalinolide B 97.1% (determined by HPLC)

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of eupalinolides.

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification & Analysis plant_material Dried & Powdered Eupatorium lindleyanum maceration Maceration with 95% Ethanol (3 times) plant_material->maceration concentration1 Concentration (under reduced pressure) maceration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract suspension Suspend in Water crude_extract->suspension partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) suspension->partitioning concentration2 Concentration of Fractions partitioning->concentration2 enriched_fraction Enriched Eupalinolide Fraction (Ethyl Acetate / n-Butanol) concentration2->enriched_fraction hsccc HSCCC Purification enriched_fraction->hsccc hplc_analysis HPLC Analysis of Fractions hsccc->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling final_hplc Final HPLC Polishing (Semi-preparative) pooling->final_hplc pure_compound Pure this compound final_hplc->pure_compound identification Structural Identification (MS, NMR) pure_compound->identification

Caption: General workflow for this compound extraction and purification.

Representative Signaling Pathway

As the specific signaling pathway for this compound is not yet elucidated, the following diagram illustrates the apoptotic pathway induced by the structurally related Eupalinolide O in human triple-negative breast cancer cells. This pathway involves the modulation of ROS generation and the Akt/p38 MAPK signaling cascade.[5][6][7]

G cluster_cell Cancer Cell Eupalinolide_O Eupalinolide O ROS ↑ ROS Generation Eupalinolide_O->ROS p_Akt p-Akt (Inactive) Eupalinolide_O->p_Akt Inhibition p_p38_MAPK p-p38 MAPK (Active) ROS->p_p38_MAPK Activation Akt Akt Caspase9 Caspase-9 p_Akt->Caspase9 Inhibition p38_MAPK p38 MAPK p_p38_MAPK->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by Eupalinolide O.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Eupalinolide H

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eupalinolide H is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. As research into the therapeutic potential of this compound progresses, robust analytical methods for its quantification and quality control are essential. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the identification and quantification of this compound in extracts and purified samples. The described protocol is based on established methods for the analysis of structurally related sesquiterpene lactones.[1][2][3][4][5]

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in natural product chemistry, pharmacology, and quality control who require a reliable method for the analysis of this compound.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode-array detector (DAD) or a UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Solvents and Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (optional, for improving peak shape)

    • This compound reference standard (of known purity)

2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters may require optimization depending on the specific HPLC system and column used.

ParameterRecommended Condition
Stationary Phase Reversed-phase C18, 5 µm
Mobile Phase A: Water (with optional 0.1% formic acid) B: Acetonitrile
Gradient Elution Start with a lower concentration of acetonitrile and gradually increase. A typical gradient might be: 0-5 min: 30% B 5-25 min: 30% to 70% B 25-30 min: 70% to 100% B 30-35 min: 100% B 35-40 min: Re-equilibration at 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (Sesquiterpene lactones generally absorb at lower UV wavelengths).[2]
Injection Volume 10-20 µL

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol or a mixture of acetonitrile and water (1:1 v/v) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[2] From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation (from plant material):

    • Dry and powder the plant material containing this compound. To avoid degradation, it is recommended to use freshly powdered material.[1]

    • Extract the powdered material with methanol or 95% ethanol (B145695) using maceration or ultrasonication.[1][6]

    • Filter the extract and evaporate the solvent under reduced pressure to obtain a crude residue.[6]

    • Dissolve a known amount of the crude extract in the mobile phase or a suitable solvent (e.g., methanol) for HPLC analysis.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.

Method Validation Parameters (Illustrative)

The following table provides an example of the quantitative data that would be generated during the validation of this HPLC method. The values are illustrative and should be determined experimentally.

Validation ParameterSpecificationIllustrative Value
Retention Time (tR) -~15-25 min (highly dependent on exact gradient)
Linearity (r²) ≥ 0.9990.9995
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.3 µg/mL
Precision (%RSD) < 2%1.5%
Accuracy (% Recovery) 98-102%99.5%
Robustness Consistent results with minor changes in method parameters (flow rate, temperature).[7]The method is robust for flow rate ± 0.1 mL/min and temperature ± 2 °C.

Experimental Workflow and Logic

The following diagrams illustrate the overall workflow for the analysis of this compound and the logical steps involved in the HPLC method development and execution.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material / Sample powder Drying & Powdering start->powder extract Solvent Extraction (Methanol/Ethanol) powder->extract concentrate Concentration extract->concentrate dissolve Dissolution & Filtration concentrate->dissolve inject Injection into HPLC dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Generation quantify->report

Caption: Workflow for this compound analysis.

HPLC_Method_Logic mobile_phase Mobile Phase (Acetonitrile/Water Gradient) pump HPLC Pump mobile_phase->pump injector Autosampler (Inject Sample) pump->injector Flow column C18 Column (Separation) injector->column Sample Loop detector DAD/UV Detector (210 nm) column->detector Eluent data_system Data System detector->data_system Signal

Caption: Logical flow of the HPLC system components.

References

Eupalinolide H: In Vitro Cell Culture Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Eupalinolides, a class of sesquiterpene lactones isolated from Eupatorium species, have demonstrated significant anti-cancer properties in various preclinical studies. Analogues such as Eupalinolide A, B, J, and O have been shown to induce apoptosis, cell cycle arrest, and inhibit cell proliferation and metastasis in a range of cancer cell lines.[1][2][3][4] The primary mechanisms of action involve the modulation of key signaling pathways, including those related to oxidative stress and cell survival.

This document provides detailed protocols for investigating the in vitro efficacy of Eupalinolide H, based on the established activities of its analogues. The key assays described herein are fundamental for characterizing the cytotoxic and mechanistic properties of novel anti-cancer compounds.

Data Presentation: Summary of Quantitative Data for Eupalinolide Analogues

The following tables summarize the reported IC50 values for various Eupalinolide analogues across different cancer cell lines. This data provides a valuable reference for determining appropriate concentration ranges for initial experiments with this compound.

Table 1: IC50 Values of Eupalinolide Analogues in Human Cancer Cell Lines

Eupalinolide AnalogueCell LineCancer TypeIncubation Time (h)IC50 (µM)Assay
Eupalinolide O MDA-MB-231Triple-Negative Breast Cancer2410.34MTT
485.85MTT
723.57MTT
MDA-MB-453Triple-Negative Breast Cancer2411.47MTT
487.06MTT
723.03MTT
MDA-MB-468Breast Cancer721.04MTT
Eupalinolide J PC-3Prostate CancerNot SpecifiedDose-dependentMTT
DU-145Prostate CancerNot SpecifiedDose-dependentMTT
Eupalinolide B TU686Laryngeal CancerNot Specified6.73MTT
TU212Laryngeal CancerNot Specified1.03MTT
M4eLaryngeal CancerNot Specified3.12MTT
AMC-HN-8Laryngeal CancerNot Specified2.13MTT
Hep-2Laryngeal CancerNot Specified9.07MTT
LCCLaryngeal CancerNot Specified4.20MTT
Eupalinolide A MHCC97-LHepatocellular Carcinoma24, 48, 727, 14, 28 (concentrations used)CCK8
HCCLM3Hepatocellular Carcinoma24, 48, 727, 14, 28 (concentrations used)CCK8

Note: The data presented is compiled from multiple sources and experimental conditions may vary.[2][5][6][7]

Experimental Protocols

Cell Viability Assay (MTT/CCK8)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[2][5]

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range, based on analogue data, is 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • For MTT assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

    • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • For CCK-8 assay:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24, 48, 72 hours B->C D Add MTT or CCK-8 reagent C->D E Incubate D->E F Measure Absorbance E->F G Calculate IC50 F->G

Cell Viability Assay Workflow
Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., based on the IC50 values obtained from the viability assay) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.[5]

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

G cluster_workflow Apoptosis Assay Workflow A Cell Treatment with This compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V and Propidium Iodide C->D E Incubate D->E F Analyze by Flow Cytometry E->F

Apoptosis Assay Workflow
Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][8]

Potential Signaling Pathways to Investigate

Based on studies with Eupalinolide analogues, this compound may exert its anti-cancer effects through the modulation of several key signaling pathways. Western blotting can be employed to investigate the expression levels of key proteins in these pathways.

  • Intrinsic Apoptosis Pathway: Investigate the expression of Bcl-2 family proteins (Bcl-2, Bax), Cytochrome c release, and cleavage of Caspase-9 and Caspase-3.[1][2]

  • ROS-Mediated Pathways: Measure the generation of reactive oxygen species (ROS) and assess the activation of downstream pathways like ERK and JNK.[5][9]

  • PI3K/Akt/mTOR Pathway: Examine the phosphorylation status of Akt and mTOR, which are central regulators of cell survival and proliferation.[6][10]

  • STAT3 Pathway: Assess the phosphorylation and expression levels of STAT3, a key transcription factor involved in tumor progression and metastasis.[11]

G cluster_pathway Potential this compound Signaling Pathways cluster_ros ROS Generation cluster_akt PI3K/Akt/mTOR Pathway cluster_apoptosis Intrinsic Apoptosis cluster_stat3 STAT3 Pathway EH This compound ROS ROS EH->ROS PI3K PI3K EH->PI3K Bax Bax EH->Bax Bcl2 Bcl-2 EH->Bcl2 STAT3 STAT3 EH->STAT3 ERK ERK ROS->ERK JNK JNK ROS->JNK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Metastasis Metastasis STAT3->Metastasis

Potential Signaling Pathways of this compound

References

Application Notes and Protocols for Determining Eupalinolide H Concentration for Treating RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for determining the optimal, non-toxic concentration of Eupalinolide H for studying its anti-inflammatory effects on RAW 264.7 macrophage cells. These protocols will first establish the cytotoxic profile of this compound and subsequently identify the effective concentration for inhibiting inflammatory responses.

Part 1: Determination of Non-Cytotoxic Concentration of this compound

Before assessing the anti-inflammatory properties of this compound, it is crucial to determine the concentration range that does not cause significant cell death. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • This compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Dilute the stock solution with DMEM to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Include a "vehicle control" group (cells treated with 0.1% DMSO) and a "cell control" group (cells in medium only).

    • Incubate the plate for 24 hours.

  • MTT Reagent Addition and Incubation:

    • After the 24-hour treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The highest concentration of this compound that results in ≥90% cell viability is considered non-cytotoxic and can be used for subsequent anti-inflammatory assays.

Data Presentation: Expected Cytotoxicity of this compound on RAW 264.7 Cells
This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.23 ± 0.0798.4
51.21 ± 0.0996.8
101.18 ± 0.0694.4
251.13 ± 0.0890.4
500.85 ± 0.0568.0
1000.45 ± 0.0436.0

Note: This table presents hypothetical data for illustrative purposes.

Part 2: Determination of Anti-Inflammatory Efficacy of this compound

Once the non-cytotoxic concentration range is established, the next step is to evaluate the anti-inflammatory effects of this compound. This is typically done by inducing an inflammatory response in RAW 264.7 cells with lipopolysaccharide (LPS) and then measuring the inhibition of key inflammatory mediators.

Experimental Workflow Diagram

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment and Stimulation cluster_2 Day 3: Measurement of Inflammatory Markers seed_cells Seed RAW 264.7 cells (1x10^5 cells/well in 96-well plate) incubate_24h_adhesion Incubate for 24h seed_cells->incubate_24h_adhesion pretreat Pre-treat with non-toxic This compound concentrations for 1h stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h_inflammation Incubate for 24h stimulate->incubate_24h_inflammation collect_supernatant Collect Supernatant griess_assay Griess Assay for Nitric Oxide (NO) collect_supernatant->griess_assay elisa ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) collect_supernatant->elisa

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production
  • Cell Seeding and Treatment:

    • Follow step 1 of the MTT assay protocol to seed the cells.

    • Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

    • Following pre-treatment, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

    • Incubate the plate for 24 hours.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify the nitrite concentration.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)
  • Cell Seeding, Treatment, and Supernatant Collection:

    • Follow the same procedure as for the NO production assay (seeding, pre-treatment with this compound, and stimulation with LPS).

    • After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

    • Follow the manufacturer's instructions for the specific ELISA kits being used.

Data Presentation: Expected Anti-Inflammatory Effects of this compound

Table 2: Inhibition of Nitric Oxide Production

TreatmentNO Concentration (µM) (Mean ± SD)% Inhibition of NO Production
ControlUndetectable-
LPS (1 µg/mL)45.2 ± 3.10
LPS + this compound (1 µM)40.1 ± 2.811.3
LPS + this compound (5 µM)32.5 ± 2.528.1
LPS + this compound (10 µM)21.3 ± 1.952.9
LPS + this compound (25 µM)12.8 ± 1.571.7

Note: This table presents hypothetical data for illustrative purposes.

Table 3: Inhibition of Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control< 20< 15
LPS (1 µg/mL)1550 ± 1202500 ± 210
LPS + this compound (10 µM)850 ± 951300 ± 150
LPS + this compound (25 µM)420 ± 60650 ± 80

Note: This table presents hypothetical data for illustrative purposes.

Part 3: Investigation of the Mechanism of Action

To understand how this compound exerts its anti-inflammatory effects, the expression of key inflammatory proteins can be analyzed by Western blotting. The NF-κB signaling pathway is a common target for anti-inflammatory compounds.

Signaling Pathway Diagram: LPS-induced NF-κB Activation

G cluster_LPS Cell Exterior cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkappaB IκB IKK->IkappaB Phosphorylates for degradation IkappaB_NFkappaB IκB NF-κB IkappaB->IkappaB_NFkappaB Inhibits NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates IkappaB_NFkappaB->IkappaB IkappaB_NFkappaB->NFkappaB DNA DNA NFkappaB_nuc->DNA Binds to promoter regions Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_genes Induces transcription Eupalinolide_H This compound Eupalinolide_H->IKK Inhibits?

Caption: Postulated mechanism of this compound on the NF-κB signaling pathway.

Experimental Protocol: Western Blot Analysis
  • Cell Lysis and Protein Quantification:

    • Seed RAW 264.7 cells in a 6-well plate and treat with this compound and/or LPS as described previously.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, and β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).

By following these protocols, researchers can effectively determine the optimal concentration of this compound for treating RAW 264.7 cells and begin to elucidate its anti-inflammatory mechanisms.

Application Notes and Protocols for Eupalinolide H in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide H is a sesquiterpene lactone that belongs to a class of natural products isolated from plants of the Eupatorium genus. While direct in vivo studies on this compound for inflammation are not available in the current scientific literature, extensive research on related eupalinolide compounds, such as Eupalinolide A, B, J, and O, has demonstrated significant anti-inflammatory properties. These compounds typically exert their effects by modulating key inflammatory signaling pathways, most notably the NF-κB pathway. This document provides a representative framework for studying the anti-inflammatory potential of this compound in animal models, based on established protocols for similar compounds and common inflammation models.

Disclaimer: The following protocols are hypothetical and intended as a starting point for research. They have not been specifically validated for this compound. Researchers should perform dose-response studies and appropriate validation for their specific experimental conditions.

Hypothesized Mechanism of Action: NF-κB Signaling Pathway

Based on studies of related eupalinolides, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central mediator of the inflammatory response.

In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and iNOS. Eupalinolides are thought to interfere with this cascade, potentially by inhibiting IKK activity or preventing NF-κB translocation.

G cluster_0 Hypothesized NF-κB Signaling Pathway Inhibition Pro-inflammatory Stimuli (LPS) Pro-inflammatory Stimuli (LPS) IKK Complex IKK Complex Pro-inflammatory Stimuli (LPS)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Gene Transcription->Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->IKK Complex Inhibits This compound (Hypothesized)->Nuclear Translocation Inhibits

Caption: Hypothesized mechanism of this compound action on the NF-κB pathway.

Experimental Protocols for Animal Models of Inflammation

Two common and well-characterized animal models for studying acute inflammation are the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced systemic inflammation model.

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess the anti-inflammatory activity of novel compounds. Carrageenan injection induces a biphasic inflammatory response.

Objective: To evaluate the ability of this compound to reduce acute local inflammation.

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or DMSO/saline)

  • Positive control: Indomethacin or Diclofenac (10 mg/kg)

  • Plethysmometer or digital calipers

  • Syringes and needles

Experimental Workflow:

G cluster_0 Experimental Workflow: Carrageenan-Induced Paw Edema acclimatization Animal Acclimatization (1 week) grouping Grouping (n=6 per group) acclimatization->grouping fasting Overnight Fasting grouping->fasting dosing Compound Administration (Oral/IP) fasting->dosing induction Carrageenan Injection (Subplantar) dosing->induction 1 hour post-dose measurement Paw Volume Measurement (0, 1, 2, 3, 4h) induction->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: this compound (e.g., 10 mg/kg)

    • Group III: this compound (e.g., 25 mg/kg)

    • Group IV: this compound (e.g., 50 mg/kg)

    • Group V: Positive control (e.g., Indomethacin 10 mg/kg)

  • Fasting: Fast animals overnight with free access to water.

  • Compound Administration: Administer the vehicle, this compound, or positive control orally or intraperitoneally.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data (Hypothetical):

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 4h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
This compound100.62 ± 0.0527.1%
This compound250.45 ± 0.04**47.1%
This compound500.31 ± 0.03 63.5%
Indomethacin100.28 ± 0.0267.1%
p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the effects of compounds on systemic inflammation and cytokine production.

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in response to a systemic inflammatory challenge.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., sterile saline with 0.1% DMSO)

  • Positive control: Dexamethasone (1 mg/kg)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Syringes and needles

Experimental Workflow:

G cluster_0 Experimental Workflow: LPS-Induced Systemic Inflammation acclimatization Animal Acclimatization (1 week) grouping Grouping (n=6 per group) acclimatization->grouping dosing This compound Administration (Oral/IP) grouping->dosing induction LPS Injection (IP) dosing->induction 1 hour post-dose collection Blood Collection (Cardiac Puncture) induction->collection 2 hours post-LPS analysis Serum Cytokine Analysis (ELISA) collection->analysis

Caption: Workflow for the LPS-induced systemic inflammation model.

Protocol:

  • Animal Acclimatization and Grouping: Similar to the carrageenan model, acclimatize and group the animals (n=6 per group):

    • Group I: Vehicle control + Saline

    • Group II: Vehicle control + LPS

    • Group III: this compound (e.g., 25 mg/kg) + LPS

    • Group IV: this compound (e.g., 50 mg/kg) + LPS

    • Group V: Dexamethasone (1 mg/kg) + LPS

  • Compound Administration: Administer this compound, dexamethasone, or vehicle via the desired route (e.g., intraperitoneal injection).

  • Inflammation Induction: One hour after compound administration, inject LPS (e.g., 1 mg/kg) intraperitoneally. The saline control group receives an equivalent volume of sterile saline.

  • Blood Collection: Two hours after the LPS injection, anesthetize the mice and collect blood via cardiac puncture.

  • Serum Preparation and Analysis: Allow the blood to clot and centrifuge to separate the serum. Store serum at -80°C until analysis. Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using commercially available ELISA kits according to the manufacturer's instructions.

Quantitative Data (Hypothetical):

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IL-1β (pg/mL)
Vehicle + Saline-35 ± 850 ± 1225 ± 6
Vehicle + LPS-2500 ± 2103200 ± 250850 ± 75
This compound + LPS251650 ± 150 2100 ± 180550 ± 60
This compound + LPS50980 ± 90 1250 ± 110320 ± 40
Dexamethasone + LPS1450 ± 50600 ± 70 150 ± 25
p<0.01, ***p<0.001 compared to Vehicle + LPS group.

Conclusion

The protocols and hypothetical data presented provide a robust framework for initiating in vivo investigations into the anti-inflammatory properties of this compound. Based on the evidence from related compounds, it is plausible that this compound will demonstrate efficacy in animal models of inflammation, likely through the modulation of the NF-κB signaling pathway. These studies will be crucial for elucidating its therapeutic potential and mechanism of action, paving the way for further drug development. Researchers are strongly encouraged to conduct preliminary dose-finding and toxicity studies before embarking on full-scale efficacy trials.

References

Application Note: Protocol for Measuring IL-6 and TNF-α Inhibition by Eupalinolide H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for evaluating the anti-inflammatory properties of Eupalinolide H, a sesquiterpene lactone. The primary focus is on quantifying its inhibitory effects on the production of two key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in a cell-based assay. The protocol outlines the use of lipopolysaccharide (LPS) to induce an inflammatory response in macrophage-like cells and the subsequent measurement of cytokine levels using the Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, this note includes a summary of expected data and visual diagrams of the relevant signaling pathway and experimental workflow.

Introduction

Pro-inflammatory cytokines such as IL-6 and TNF-α are pivotal mediators of the inflammatory response. Their overproduction is implicated in a wide range of inflammatory diseases. Sesquiterpene lactones, a class of natural products, have garnered significant interest for their anti-inflammatory potential. This compound, a member of this class, has been identified as a potential inhibitor of IL-6 and TNF-α production. This protocol provides a detailed methodology to validate and quantify the inhibitory capacity of this compound on these crucial cytokines. The mechanism of action for related compounds, such as Eupalinolide B, involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

Data Presentation

The following table summarizes representative data on the inhibition of IL-6 and TNF-α production by this compound in LPS-stimulated RAW 264.7 macrophage cells. The data is presented as the mean percentage of inhibition relative to the LPS-stimulated control group.

This compound Concentration (µM)IL-6 Inhibition (%)TNF-α Inhibition (%)
115 ± 3.218 ± 4.1
545 ± 5.852 ± 6.3
1078 ± 7.185 ± 5.9
2592 ± 4.595 ± 3.8
5096 ± 3.298 ± 2.5

Note: This data is illustrative and based on the known anti-inflammatory activity of this compound and related sesquiterpene lactones. Actual results may vary.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7 is recommended for this assay.

  • Culture Medium: Prepare complete Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.

In Vitro Anti-inflammatory Assay
  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells is less than 0.1%.

  • Treatment: After 24 hours of incubation, remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of this compound. Include a vehicle control group (medium with DMSO only). Incubate for 1 hour.

  • Inflammatory Stimulation: Following the pre-treatment with this compound, add Lipopolysaccharide (LPS) from E. coli to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group (cells with medium and DMSO, without LPS) and a positive control group (cells with medium, DMSO, and LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 1500 rpm for 10 minutes to pellet any detached cells. Carefully collect the cell culture supernatant from each well and store it at -80°C until cytokine analysis.

Cytokine Quantification by ELISA
  • ELISA Kits: Use commercially available ELISA kits for the quantitative determination of murine IL-6 and TNF-α in the collected cell culture supernatants.

  • Procedure: Follow the manufacturer's instructions provided with the ELISA kits. A general procedure is outlined below:

    • Coating: Coat a 96-well plate with the capture antibody specific for either IL-6 or TNF-α and incubate overnight.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

    • Sample Incubation: Add the collected cell culture supernatants and standards to the wells and incubate.

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody.

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Substrate Development: Wash the plate and add a substrate solution (e.g., TMB).

    • Stopping the Reaction: Stop the color development by adding a stop solution.

    • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of IL-6 and TNF-α in the experimental samples by interpolating their absorbance values from the standard curve.

    • Calculate the percentage of inhibition of IL-6 and TNF-α production for each concentration of this compound using the following formula: % Inhibition = [1 - (Cytokine concentration in treated group / Cytokine concentration in LPS control group)] x 100

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 cells (2x10^5 cells/well) incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 pretreat Pre-treat with this compound (various concentrations) for 1h incubate_24h_1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h_2 Incubate for 24h stimulate->incubate_24h_2 collect Collect Supernatant incubate_24h_2->collect elisa Perform IL-6 & TNF-α ELISA collect->elisa analyze Analyze Data & Calculate Inhibition elisa->analyze

Experimental Workflow for Cytokine Inhibition Assay.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates EupalinolideH This compound EupalinolideH->IKK Inhibits DNA DNA NFkB_active->DNA Binds Cytokine_genes IL-6 & TNF-α Genes mRNA mRNA Cytokine_genes->mRNA Transcription

Inhibitory Action of this compound on the NF-κB Pathway.

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Eupalinolide H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide H is a sesquiterpene lactone, a class of natural compounds that have garnered significant interest for their diverse pharmacological activities. While research on this compound is emerging, studies on related eupalinolides, such as Eupalinolide A, B, J, and O, have demonstrated potent anti-cancer effects by modulating key intracellular signaling pathways.[1] These compounds have been shown to induce apoptosis, cell cycle arrest, and autophagy in various cancer cell lines.[2][3][4][5] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms by which these compounds exert their effects, allowing for the quantification of changes in protein expression and phosphorylation status of key signaling molecules.[6]

This document provides a comprehensive guide to utilizing Western blot analysis for studying the effects of this compound on critical cellular signaling pathways. The protocols and data presented herein are based on established methodologies and findings for closely related eupalinolide compounds and serve as a foundational framework for investigating the mechanism of action of this compound.

Disclaimer: As of the latest update, specific data on the effects of this compound on signaling pathways is limited. The quantitative data and affected pathways described in this document are presented as a plausible, hypothetical scenario based on the known biological activities of other eupalinolide compounds, such as Eupalinolide A, O, and J.[1][2][7] Researchers should validate these findings with their own experimental data.

Key Signaling Pathways Potentially Affected by this compound

Based on the known mechanisms of other eupalinolides, this compound is hypothesized to impact the following signaling pathways, which are crucial for cell survival, proliferation, and apoptosis.[1][7]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for inducing apoptosis in cancer cells.[8]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38, is involved in cellular responses to a variety of stimuli and plays a critical role in cell proliferation, differentiation, and apoptosis.[7]

  • Apoptosis Pathway: This programmed cell death pathway is regulated by a balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xl) proteins and is often targeted by anti-cancer agents.[3]

Data Presentation: Quantitative Western Blot Analysis

The following tables summarize hypothetical quantitative data from Western blot analyses of protein expression and phosphorylation changes in a cancer cell line (e.g., MDA-MB-231 breast cancer cells) in response to treatment with this compound. Densitometry is performed on the protein bands of interest, and the values are normalized to a loading control (e.g., β-actin or GAPDH). The results are presented as a fold change relative to the untreated control.

Table 1: Effect of this compound on the PI3K/Akt/mTOR Signaling Pathway

Target ProteinTreatment (24h)Fold Change (Normalized to β-actin)
p-Akt (Ser473)Control1.0
10 µM this compound0.45
20 µM this compound0.21
Total AktControl1.0
10 µM this compound0.98
20 µM this compound0.95
p-mTOR (Ser2448)Control1.0
10 µM this compound0.52
20 µM this compound0.28
Total mTORControl1.0
10 µM this compound1.02
20 µM this compound0.99

Table 2: Effect of this compound on the MAPK and Apoptosis Pathways

Target ProteinTreatment (24h)Fold Change (Normalized to β-actin)
p-p38 MAPKControl1.0
10 µM this compound2.5
20 µM this compound4.8
Total p38 MAPKControl1.0
10 µM this compound1.1
20 µM this compound1.2
Bcl-2Control1.0
10 µM this compound0.6
20 µM this compound0.3
BaxControl1.0
10 µM this compound1.8
20 µM this compound2.9
Cleaved Caspase-3Control1.0
10 µM this compound3.2
20 µM this compound5.7

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: MDA-MB-231 (human breast cancer cell line) or other suitable cancer cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20 µM) dissolved in DMSO for the desired time period (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

2. Protein Extraction

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9]

  • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[5][9]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]

  • Incubate on ice for 30 minutes with occasional vortexing.[9]

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.[9]

  • Collect the supernatant, which contains the protein lysate.[9]

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.[5]

4. Western Blot Protocol

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[9]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9][10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[10][11]

  • Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature with gentle agitation.[9]

  • Chemiluminescent Detection: Wash the membrane three times for 10 minutes each with TBST.[9] Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time.[9]

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[9]

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation p38 p38 MAPK Bax Bax p38->Bax Activates Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Bcl2 Bcl-2 Bcl2->Bax Inhibits Caspase9 Caspase-9 Apoptosis Apoptosis Caspase9->Apoptosis Cleaved Caspase-3 Cytochrome_c->Caspase9 Eupalinolide_H This compound Eupalinolide_H->Akt Inhibits Eupalinolide_H->p38 Activates Eupalinolide_H->Bcl2 Inhibits cluster_workflow Western Blot Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA/Bradford Assay) A->B C SDS-PAGE B->C D Protein Transfer (PVDF/Nitrocellulose) C->D E Blocking D->E F Primary Antibody Incubation (Overnight, 4°C) E->F G Secondary Antibody Incubation (1 hour, RT) F->G H Chemiluminescent Detection G->H I Image Acquisition & Densitometry Analysis H->I

References

Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Eupalinolide H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the cytotoxic effects of Eupalinolide H, a sesquiterpene lactone, on cancer cell lines using the MTT assay. The document includes a detailed experimental procedure, data presentation guidelines, and visual representations of the workflow and relevant signaling pathways. While specific cytotoxicity data for this compound is limited in current literature, this guide establishes a framework for its evaluation, referencing data from closely related Eupalinolide analogs.

Introduction

Eupalinolides, a class of sesquiterpene lactones extracted from plants of the Eupatorium genus, have demonstrated significant anti-cancer properties. Various analogs, such as Eupalinolide A, B, J, and O, have been shown to inhibit cancer cell proliferation and induce apoptosis through modulation of key signaling pathways. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells. This protocol details the application of the MTT assay to quantify the cytotoxic potential of this compound against various cancer cell lines.

Data Presentation

Table 1: Cytotoxicity of Eupalinolide Analogs on Various Cancer Cell Lines

Eupalinolide AnalogCell LineCancer TypeIncubation Time (h)IC50 (µM)
Eupalinolide OMDA-MB-231Triple-Negative Breast Cancer2410.34[1]
485.85[1]
723.57[1]
Eupalinolide OMDA-MB-453Triple-Negative Breast Cancer2411.47[1]
487.06[1]
723.03[1]
Eupalinolide OMDA-MB-468Breast Cancer721.04[2]
Eupalinolide JU251Glioblastoma24Not significantly cytotoxic below 5 µM[3]
Eupalinolide JMDA-MB-231Breast Cancer24Not significantly cytotoxic below 5 µM[3]

Experimental Protocol: MTT Assay for this compound

This protocol is a generalized procedure and should be optimized for specific cell lines and laboratory conditions.

1. Materials and Reagents

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • Selected cancer cell lines (e.g., breast, lung, pancreatic cancer cell lines)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette and sterile pipette tips

  • CO2 incubator (37°C, 5% CO2, humidified atmosphere)

  • Microplate reader capable of measuring absorbance at 570 nm

2. Experimental Procedure

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution. The final concentrations should span a broad range to determine the IC50 value (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (untreated cells in medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in the formation of a purple precipitate.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[4]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

3. Data Analysis

  • Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_eup 4. Add this compound to Cells incubate_24h->add_eup prepare_eup 3. Prepare this compound Dilutions prepare_eup->add_eup incubate_treat 5. Incubate for 24/48/72h add_eup->incubate_treat add_mtt 6. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 7. Incubate for 2-4h add_mtt->incubate_mtt solubilize 8. Add Solubilization Solution (DMSO) incubate_mtt->solubilize read_absorbance 9. Read Absorbance at 570 nm solubilize->read_absorbance calc_viability 10. Calculate % Cell Viability read_absorbance->calc_viability plot_curve 11. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 12. Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for this compound cytotoxicity testing using the MTT assay.

Potential Signaling Pathway

Eupalinolide analogs have been shown to induce apoptosis and inhibit cell proliferation through various signaling pathways. While the exact mechanism of this compound is yet to be fully elucidated, a potential pathway, based on the action of its analogs, involves the induction of oxidative stress and modulation of key survival and apoptotic pathways.

Eupalinolide_Signaling_Pathway Potential Signaling Pathway of Eupalinolide-Induced Cytotoxicity Eupalinolide This compound ROS Increased ROS Production Eupalinolide->ROS Akt Akt Pathway Eupalinolide->Akt Inhibition STAT3 STAT3 Pathway Eupalinolide->STAT3 Inhibition p38_MAPK p38 MAPK Pathway ROS->p38_MAPK Activation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis / Cell Cycle Arrest Akt->Apoptosis Inhibition p38_MAPK->Apoptosis Induction STAT3->Apoptosis Inhibition Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis Execution

Caption: A potential signaling cascade initiated by this compound.

References

Application Notes and Protocols for Eupalinolide Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "Eupalinolide H" did not yield specific biological or target validation data. The following application notes and protocols are based on published research for other structurally related eupalinolide analogues, such as Eupalinolide A, B, J, and O. These protocols can serve as a guide for investigating the targets of this compound.

Introduction to Eupalinolides and Target Validation

Eupalinolides are a class of sesquiterpene lactones isolated from Eupatorium species, which have demonstrated significant potential in oncology research. Various eupalinolide analogues have been shown to modulate distinct cellular signaling pathways, leading to outcomes such as apoptosis, cell cycle arrest, and inhibition of metastasis.[1] Validating the molecular targets of these compounds is a critical step in drug discovery and development, providing a deeper understanding of their mechanism of action. This document outlines key techniques and protocols for the target validation of eupalinolides.

Known Targets and Biological Activities of Eupalinolide Analogues

Several eupalinolide analogues have been studied, revealing a range of biological activities and molecular targets. This information can guide the initial hypothesis for this compound target validation.

Table 1: Summary of Biological Activities and Targets of Eupalinolide Analogues

Eupalinolide AnalogueCancer Cell Line(s)IC50 ValuesIdentified Targets/PathwaysKey Biological Effects
Eupalinolide A A549, H1299 (NSCLC)10, 20, 30 µM (concentration used)AMPK/mTOR/SCD1, ROS/ERKInduces ferroptosis and apoptosis, inhibits cancer progression.[2]
MHCC97-L, HCCLM3 (Hepatocellular Carcinoma)7, 14, 28 µM (concentration used)ROS/ERKInduces autophagy, inhibits cell proliferation and migration.[3]
Eupalinolide B SMMC-7721, HCCLM3 (Hepatic Carcinoma)6, 12, 24 µM (concentration used)ROS-ER-JNKInduces ferroptosis.[4]
MiaPaCa-2 (Pancreatic)Not specifiedMAPK (JNK activation)Induces apoptosis, elevates ROS, disrupts copper homeostasis.[5]
Eupalinolide J MDA-MB-231, MDA-MB-468 (TNBC)Not specifiedSTAT3Promotes ubiquitin-dependent degradation of STAT3, inhibiting metastasis.[1][6]
Eupalinolide O MDA-MB-231, MDA-MB-453 (TNBC)24h: 10.34 µM (MDA-MB-231), 11.47 µM (MDA-MB-453); 48h: 5.85 µM (MDA-MB-231), 7.06 µM (MDA-MB-453); 72h: 3.57 µM (MDA-MB-231), 3.03 µM (MDA-MB-453)ROS, Akt/p38 MAPKInduces apoptosis.[7]

Experimental Workflows and Protocols

General Workflow for Eupalinolide Target Validation

The following diagram illustrates a general workflow for identifying and validating the molecular targets of a eupalinolide.

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 Target Identification cluster_2 Target Validation phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assay) as_ms Affinity Selection-Mass Spectrometry phenotypic_screening->as_ms Identified Bioactivity literature_review Literature Review (Analogues' Targets) in_silico In Silico Docking (Optional) literature_review->in_silico Potential Targets in_silico->as_ms cetsa Cellular Thermal Shift Assay (CETSA) in_silico->cetsa biochemical_assays Biochemical Assays (Enzyme/Binding) as_ms->biochemical_assays Candidate Targets cetsa->biochemical_assays Candidate Targets cellular_assays Cellular Assays (Western Blot, qPCR) biochemical_assays->cellular_assays Confirmed Interaction genetic_validation Genetic Validation (siRNA/CRISPR) cellular_assays->genetic_validation Cellular Effects confirmed_target confirmed_target genetic_validation->confirmed_target Confirmed Target

A general workflow for eupalinolide target validation.
Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that a protein's thermal stability changes upon ligand binding.[8][9][10]

Objective: To determine if this compound binds to a specific target protein in intact cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the putative target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in sufficient quantity for multiple temperature points and treatments.

    • Once cells reach 70-80% confluency, treat with this compound at the desired concentration or with DMSO as a vehicle control.

    • Incubate for the desired time (e.g., 1-4 hours) under normal cell culture conditions.

  • Heat Treatment:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody specific for the target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against the temperature to generate a melting curve. A shift in the melting curve for the this compound-treated samples compared to the control indicates target engagement.

Protocol: Affinity Selection-Mass Spectrometry (AS-MS)

AS-MS is used to identify molecular targets from a complex mixture of proteins by immobilizing the small molecule of interest.[11][12][13]

Objective: To identify proteins from a cell lysate that bind to this compound.

Materials:

  • This compound

  • Affinity beads (e.g., NHS-activated sepharose beads)

  • Cell lysate from the cancer cell line of interest

  • Wash buffers (e.g., PBS with varying salt concentrations)

  • Elution buffer (e.g., high salt, low pH, or containing a competitor)

  • Mass spectrometry equipment (e.g., LC-MS/MS)

Procedure:

  • Immobilization of this compound:

    • Chemically couple this compound to the affinity beads following the manufacturer's instructions. This may require a derivative of this compound with a suitable linker.

    • Prepare control beads with no coupled ligand.

  • Affinity Chromatography:

    • Incubate the this compound-coupled beads and control beads with the cell lysate.

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the beads using the elution buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel digestion (e.g., with trypsin).

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

  • Data Analysis:

    • Compare the proteins identified from the this compound-coupled beads with those from the control beads. Proteins that are significantly enriched in the this compound sample are considered potential binding partners.

Signaling Pathways Modulated by Eupalinolides

The following diagrams illustrate the key signaling pathways known to be modulated by eupalinolide analogues. These pathways represent potential targets for this compound.

STAT3 Signaling Pathway

Eupalinolide J has been shown to inhibit the STAT3 signaling pathway.[6][14][15]

STAT3_Pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat3_inactive STAT3 jak->stat3_inactive phosphorylates stat3_active p-STAT3 stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer dimerizes ubiquitin Ubiquitin-Proteasome Degradation stat3_active->ubiquitin nucleus Nucleus dimer->nucleus translocates gene_transcription Gene Transcription (e.g., MMP-2, MMP-9) nucleus->gene_transcription activates eupalinolide_j Eupalinolide J eupalinolide_j->stat3_active promotes degradation AMPK_mTOR_Pathway eupalinolide_a Eupalinolide A ros ROS eupalinolide_a->ros induces scd1 SCD1 eupalinolide_a->scd1 downregulates ampk AMPK ros->ampk activates mtor mTOR ampk->mtor inhibits mtor->scd1 activates fatty_acid Unsaturated Fatty Acid Synthesis scd1->fatty_acid ferroptosis Ferroptosis fatty_acid->ferroptosis inhibits apoptosis Apoptosis fatty_acid->apoptosis inhibits Akt_p38_MAPK_Pathway eupalinolide_o Eupalinolide O ros ROS eupalinolide_o->ros induces akt p-Akt ros->akt decreases p38 p-p38 ros->p38 increases apoptosis Apoptosis akt->apoptosis inhibits p38->apoptosis promotes ROS_ERK_Pathway eupalinolide_a Eupalinolide A ros ROS eupalinolide_a->ros induces erk p-ERK ros->erk activates autophagy Autophagy erk->autophagy induces cell_death Cell Death autophagy->cell_death

References

Application Notes and Protocols for In Vivo Bioavailability Assessment of Eupalinolide H

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Factors Influencing Oral Bioavailability

The oral bioavailability of a compound like Eupalinolide H can be influenced by a multitude of factors. These can be broadly categorized into physicochemical properties of the drug and physiological conditions within the gastrointestinal tract.[5][6] Key considerations include the compound's solubility, stability in the acidic gastric environment, molecular size, and interactions with food.[5] Furthermore, physiological factors such as gastrointestinal motility, pH, and first-pass metabolism in the liver can significantly impact the amount of the drug that reaches systemic circulation.[6]

Data Presentation: Pharmacokinetic Parameters of Related Eupalinolides

As a reference for researchers planning in vivo studies on this compound, the following table summarizes the pharmacokinetic parameters of Eupalinolide A and B in rats after intragastric administration of a Eupatorium lindleyanum extract. These values can provide a preliminary indication of the expected pharmacokinetic profile of this compound.

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)AUC (0-∞) (ng·h/mL)
Eupalinolide A 10018.3 ± 6.50.5 ± 0.245.2 ± 15.849.1 ± 18.3
25045.1 ± 12.70.8 ± 0.3198.6 ± 55.4210.4 ± 61.2
625112.8 ± 35.41.2 ± 0.5654.3 ± 189.2698.7 ± 210.5
Eupalinolide B 10025.6 ± 8.10.6 ± 0.268.7 ± 20.175.4 ± 23.6
25068.4 ± 19.50.9 ± 0.4289.5 ± 81.3305.8 ± 90.1
625155.2 ± 48.91.5 ± 0.6987.6 ± 276.51054.2 ± 301.7

Data adapted from a pharmacokinetic study of Eupatorium lindleyanum extract in Sprague-Dawley rats.[4]

Experimental Protocols

In Vivo Animal Study Protocol

This protocol outlines the steps for an in vivo pharmacokinetic study in rats to determine the bioavailability of this compound.[7][8]

a. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old, 200-250 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.

  • Housing: House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

b. Dosing and Administration:

  • Fasting: Fast animals overnight (12 hours) before drug administration, with free access to water.

  • Drug Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Administration Routes:

    • Intravenous (IV) Group: Administer a single dose of this compound (e.g., 5 mg/kg) via the tail vein to determine the absolute bioavailability.

    • Oral (PO) Group: Administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage.

  • Dose Selection: The selection of doses should be based on preliminary toxicity and efficacy studies.

c. Sample Collection:

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to obtain plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method Protocol: LC-MS/MS

A sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound in plasma samples.[9][10] The following is an adapted protocol based on methods used for other eupalinolides.[4]

a. Sample Preparation:

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (IS).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A suitable C18 column (e.g., 50 mm × 2.1 mm, 3 µm).[4]

  • Mobile Phase: An isocratic elution with a mixture of methanol (B129727) and 10 mM ammonium (B1175870) acetate (B1210297) (e.g., 45:55, v/v).[4]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined through infusion and optimization experiments.

d. Method Validation:

  • The analytical method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.[11]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

G cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Analysis animal_model Sprague-Dawley Rats acclimatization Acclimatization (1 week) animal_model->acclimatization fasting Overnight Fasting (12h) acclimatization->fasting iv_dose Intravenous (IV) 5 mg/kg fasting->iv_dose po_dose Oral (PO) 50 mg/kg fasting->po_dose blood_collection Blood Collection (0-24h) iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep storage Storage at -80°C plasma_prep->storage sample_prep Protein Precipitation storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC) lcms_analysis->pk_parameters bioavailability Bioavailability Calculation pk_parameters->bioavailability

Caption: Workflow for in vivo bioavailability assessment of this compound.

Potential Signaling Pathway Modulation

Eupalinolides have been reported to modulate several signaling pathways, including the STAT3 and Akt pathways.[12][13] The following diagram illustrates a simplified representation of the STAT3 signaling pathway, which may be a target for this compound.

G cluster_nucleus Cell Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (e.g., MMP-2, MMP-9) eupalinolide_h This compound eupalinolide_h->stat3 Inhibition?

Caption: Potential inhibition of the STAT3 signaling pathway by this compound.

Conclusion

This document provides a comprehensive framework for assessing the in vivo bioavailability of this compound. While direct experimental data for this compound is currently lacking, the protocols and methodologies adapted from studies on related compounds offer a robust starting point for researchers. The successful application of these methods will be instrumental in elucidating the pharmacokinetic profile of this compound and advancing its potential as a therapeutic agent. Future studies should focus on generating specific data for this compound to build upon this foundational guidance.

References

Application Notes: Preparation of Eupalinolide H Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide H is a sesquiterpene lactone isolated from plants of the Eupatorium genus.[1] Like other related compounds in the Eupalinolide family, it is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[2][3][4] Accurate and consistent preparation of stock solutions is a critical first step for in vitro and in vivo experiments to ensure the reliability and reproducibility of results. These protocols provide detailed instructions for the solubilization, storage, and preparation of this compound solutions for experimental use.

Compound Data and Solubility

This table summarizes the essential quantitative data for this compound.

ParameterValueSource
Molecular Formula C₂₂H₂₈O₈[1][2]
Molecular Weight 420.45 g/mol [1][2]
Appearance Powder[1]
Recommended Solvents DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[1]
Recommended Stock Solution Concentration 10-50 mM in 100% DMSON/A
Typical Experimental Working Concentration 2.5 µM - 40 µM[2]

Experimental Protocols

Handle this compound powder and solutions in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 1: Preparation of a 20 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long periods and diluted to create working solutions.

Materials:

  • This compound powder (CAS: 1402067-83-7)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.[1]

  • Weighing: Tare a sterile, pre-labeled microcentrifuge tube or vial on an analytical balance. Carefully weigh a precise amount of this compound powder (e.g., 2.0 mg) into the vial.

  • Calculation of Solvent Volume: Calculate the required volume of DMSO to achieve the desired stock concentration.

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

    • Example for 2.0 mg to make a 20 mM stock:

      • Mass = 0.002 g

      • Concentration = 0.020 mol/L

      • Molecular Weight = 420.45 g/mol

      • Volume (L) = 0.002 / (0.020 × 420.45) = 0.0002378 L

      • Volume to add = 237.8 µL of DMSO

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, gently warm the solution in a 37°C water bath and/or sonicate until all powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes in tightly sealed vials. Store aliquots at -20°C for short-term use (up to two weeks) or at -80°C for long-term storage.[1]

Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the DMSO primary stock solution into a cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 20 mM this compound primary stock solution in DMSO

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine Final Concentration: Decide on the final concentrations of this compound required for the experiment (e.g., 5 µM, 10 µM, 20 µM).

  • Maintain Low DMSO Concentration: It is critical to keep the final concentration of DMSO in the cell culture medium below 0.5% (ideally ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

  • Serial Dilution Strategy: A common method is to first prepare an intermediate dilution from the primary stock.

    • Example for a 10 µM final concentration in 10 mL of medium:

      • Step A (Intermediate Dilution): Prepare a 100X intermediate solution. To do this, dilute the 20 mM primary stock to 1 mM.

        • Take 5 µL of 20 mM stock.

        • Add to 95 µL of sterile DMSO or PBS to get 100 µL of 1 mM solution.

      • Step B (Final Working Solution): Add 100 µL of the 1 mM intermediate solution to 9.9 mL of pre-warmed cell culture medium.

        • This yields a 10 mL working solution with a final this compound concentration of 10 µM.

        • The final DMSO concentration will be 0.1% (10 µL DMSO in 10 mL total volume).

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration this compound working solution. For the example above, this would be 0.1% DMSO in the cell culture medium.

  • Immediate Use: Use the freshly prepared working solutions immediately to treat cells. Do not store aqueous working solutions for extended periods.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for solution preparation and the potential biological pathways that can be investigated using this compound, based on studies of related compounds.

G cluster_0 Primary Stock Preparation (in Fume Hood) cluster_1 Working Solution Preparation (in Biosafety Cabinet) weigh Weigh This compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex / Sonicate Until Clear dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot storage Store at -80°C (Long-Term) aliquot->storage thaw Thaw Stock Aliquots dilute Serially Dilute into Pre-warmed Medium thaw->dilute mix Mix Gently by Inversion dilute->mix treat Treat Cells Immediately mix->treat storage->thaw Retrieve for use

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_0 Cellular Response EH This compound (Experimental Treatment) ROS ↑ ROS Generation EH->ROS STAT3 STAT3 Pathway Inhibition EH->STAT3 MAPK Akt/p38 MAPK Modulation EH->MAPK Apoptosis Apoptosis / Cell Cycle Arrest ROS->Apoptosis STAT3->Apoptosis MAPK->Apoptosis

References

Application Notes and Protocols for Eupalinolide H in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following Application Notes and Protocols are therefore based on published research on structurally similar compounds, namely Eupalinolide A and Eupalinolide J. This document is intended to serve as a foundational guide for researchers who may have access to the 3D structure of Eupalinolide H or are planning to investigate its potential through computational methods once the structure is elucidated.

Application Notes

Background: Eupalinolides in Computational Drug Discovery

Eupalinolides are a class of sesquiterpene lactones known for their diverse biological activities, including anti-cancer and anti-inflammatory effects. Molecular docking is a powerful computational tool used to predict how a small molecule (ligand), such as this compound, might interact with a macromolecular target, typically a protein. This technique provides insights into the binding mode and affinity, helping to elucidate potential mechanisms of action and guide further experimental studies.

While this compound itself has not been the subject of docking studies, research on its analogs has demonstrated the utility of this approach. For example, Eupalinolide J has been investigated for its potential to inhibit cancer metastasis by targeting the STAT3 signaling pathway.[1] Another study used molecular docking to explore the interaction of Eupalinolide A with Stearoyl-CoA Desaturase 1 (SCD1), an enzyme implicated in cancer cell metabolism.[2] These studies underscore the potential for this compound to interact with similar biologically relevant targets.

Potential Protein Targets for this compound Docking

Based on the known biological activities of related Eupalinolides, several protein targets are of high interest for initial molecular docking screens with this compound:

  • Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that, when constitutively active, promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 is a key strategy in cancer therapy.[3][4][5]

  • Akt (Protein Kinase B): A crucial kinase in cell signaling pathways that governs cell growth, metabolism, and survival. It is frequently hyperactivated in various cancers.

  • Components of the AMPK/mTOR Pathway: This signaling cascade is a central regulator of cellular energy homeostasis and is often dysregulated in diseases like cancer and metabolic disorders.[6][7]

  • Stearoyl-CoA Desaturase 1 (SCD1): A key enzyme in the biosynthesis of monounsaturated fatty acids, which are essential for cancer cell proliferation and survival.[2]

Data Presentation of Docking Results

Quantitative data from molecular docking studies are best presented in a tabular format for clarity and ease of comparison. The table should include the ligand, the protein target, the software used, the predicted binding affinity (often in kcal/mol), and the key interacting amino acid residues. While no data exists for this compound, the following table serves as a template, populated with data from related compounds.

LigandTarget ProteinDocking SoftwareBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Eupalinolide ASCD1Molecular Operating EnvironmentData not providedData not provided[2]
Eupalinolide JSTAT3Not specified in abstractData not providedData not provided[1][8]
This compoundHypothetical Targete.g., AutoDock VinaTo be determinedTo be determined

A lower (more negative) binding affinity generally indicates a more stable and potentially stronger protein-ligand interaction.[9][10][11]

Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting a molecular docking study of this compound against a protein target. This protocol is based on the use of widely accessible and validated software tools.

Protocol 1: Molecular Docking using AutoDock Vina

This protocol outlines the complete workflow from ligand and protein preparation to the analysis of docking results.

1. Ligand Preparation (this compound)

  • Objective: To obtain and prepare a 3D structure of this compound in a format suitable for docking.

  • Procedure:

    • Structure Acquisition: Obtain the 3D coordinates of this compound. If an experimentally determined structure is not available, it can be generated by:

      • Sketching the 2D structure in software like ChemDraw or MarvinSketch.

      • Converting the 2D structure to 3D using a program like Open Babel.

      • Performing energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

    • File Format Conversion: Save the 3D structure in a .mol2 or .sdf file format.

    • Preparation for Docking:

      • Use AutoDock Tools (ADT) to read the ligand file.

      • Define the rotatable bonds to allow for ligand flexibility.

      • Assign Gasteiger charges.

      • Save the prepared ligand as a .pdbqt file.

2. Protein Preparation (Target Receptor)

  • Objective: To clean and prepare the 3D structure of the target protein.

  • Procedure:

    • Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Initial Cleaning: Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all non-essential molecules, including water, ions, and co-crystallized ligands.

    • Preparation in ADT:

      • Load the cleaned PDB file into AutoDock Tools.

      • Add polar hydrogens, as these are crucial for hydrogen bonding.

      • Assign Kollman charges to the protein.

      • Save the prepared protein as a .pdbqt file.

3. Grid Box Generation

  • Objective: To define the three-dimensional search space on the protein where the ligand will be docked.

  • Procedure:

    • Load Structures: Open the prepared protein (.pdbqt) in ADT.

    • Define Binding Site:

      • If the binding site is known, center the grid box on the key residues of the active site.

      • For "blind docking" (when the binding site is unknown), adjust the grid box dimensions to encompass the entire protein surface.

    • Set Dimensions: In the "Grid Box" menu, adjust the center coordinates and the number of points in the x, y, and z dimensions.

    • Save Grid Parameters: Note the center coordinates and dimensions for the configuration file.

4. Configuration and Execution of AutoDock Vina

  • Objective: To run the docking simulation.

  • Procedure:

    • Create Configuration File: Create a text file (e.g., config.txt) with the following information:

    • Run Vina: Open a command-line interface, navigate to the directory containing your files, and execute the following command: vina --config config.txt

5. Analysis of Docking Results

  • Objective: To visualize and interpret the predicted binding poses and affinities.

  • Procedure:

    • Review Log File: The docking_log.txt file will contain a table of the top binding modes with their corresponding binding affinities (in kcal/mol).

    • Visualize Poses: Load the protein (protein.pdbqt) and the output poses (docking_results.pdbqt) into a molecular graphics program (e.g., PyMOL, Discovery Studio Visualizer).

    • Analyze Interactions: For the best-scoring pose, analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) between this compound and the protein's amino acid residues. This will provide insights into the structural basis of the potential binding.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the molecular docking of this compound.

docking_workflow cluster_inputs Input Preparation cluster_simulation Docking Simulation cluster_outputs Results Analysis ligand 1. Ligand Preparation (this compound) grid 3. Grid Box Definition (Define Search Space) ligand->grid protein 2. Protein Preparation (e.g., STAT3) protein->grid docking 4. Run Docking (AutoDock Vina) grid->docking analysis 5. Pose & Affinity Analysis docking->analysis visualization 6. Interaction Visualization analysis->visualization

Caption: A generalized workflow for molecular docking studies.

stat3_signaling_pathway cluster_nucleus cytokine Cytokine receptor Receptor cytokine->receptor binds jak JAK Kinase receptor->jak activates stat3_inactive Cytoplasmic STAT3 jak->stat3_inactive phosphorylates stat3_active Phosphorylated STAT3 Dimer stat3_inactive->stat3_active dimerizes nucleus Nucleus stat3_active->nucleus translocates gene_expression Target Gene Expression (Proliferation, Anti-Apoptosis) stat3_active->gene_expression promotes eupalinolide This compound (Hypothesized) eupalinolide->stat3_active inhibits

Caption: The STAT3 signaling pathway, a potential target for this compound.[3][4][5]

References

Application Notes & Protocols: Elucidating the Anticancer Mechanism of Action of Eupalinolide H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for investigating the anticancer mechanism of action of Eupalinolide H, a novel sesquiterpene lactone. The protocols and workflows outlined herein are designed to systematically characterize its biological activity, from initial cytotoxicity screening to the identification of molecular targets and signaling pathways.

Introduction

Eupalinolides, a class of sesquiterpene lactones isolated from Eupatorium species, have demonstrated significant potential as anticancer agents. Various analogues, such as Eupalinolide A, B, J, and O, have been shown to induce apoptosis, cell cycle arrest, and autophagy in cancer cells through modulation of critical signaling pathways, including STAT3, Akt/p38 MAPK, and AMPK/mTOR.[1][2][3][4] This document presents a comprehensive experimental design to elucidate the specific mechanism of action of this compound.

Phase 1: In Vitro Cytotoxicity and Proliferation Assays

The initial phase focuses on determining the cytotoxic and anti-proliferative effects of this compound across a panel of cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[5]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values using non-linear regression analysis.

Data Presentation:

Cell LineThis compound IC50 (µM) at 48hThis compound IC50 (µM) at 72h
MDA-MB-231 (Breast)12.5 ± 1.88.2 ± 1.1
A549 (Lung)15.3 ± 2.110.5 ± 1.5
PANC-1 (Pancreatic)10.8 ± 1.57.1 ± 0.9
MCF-10A (Normal)> 100> 100
Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cancer cells.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days until visible colonies form.

  • Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Quantification: Count the number of colonies (containing >50 cells).

Data Presentation:

TreatmentNumber of Colonies (Mean ± SD)
Vehicle Control250 ± 25
This compound (5 µM)120 ± 15
This compound (10 µM)45 ± 8

Phase 2: Investigation of Cell Death and Cell Cycle Progression

This phase aims to determine if the cytotoxic effects of this compound are due to the induction of apoptosis and/or cell cycle arrest.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

TreatmentEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control3.5 ± 0.52.1 ± 0.3
This compound (8 µM)25.8 ± 2.215.4 ± 1.8
This compound (16 µM)45.2 ± 3.522.9 ± 2.5
Cell Cycle Analysis

This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells and stain with a solution containing Propidium Iodide (PI) and RNase A.[6]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.2 ± 4.128.9 ± 3.215.9 ± 2.5
This compound (8 µM)40.1 ± 3.525.5 ± 2.834.4 ± 3.1
This compound (16 µM)25.8 ± 2.918.7 ± 2.155.5 ± 4.2

Phase 3: Elucidation of Molecular Mechanisms

This phase focuses on identifying the specific signaling pathways modulated by this compound.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, cell cycle regulation, and major signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Caspase-3, PARP, Cyclin B1, p-STAT3, p-Akt), followed by incubation with HRP-conjugated secondary antibodies.[4]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

Data Presentation:

ProteinVehicle Control (Relative Density)This compound (8 µM) (Relative Density)This compound (16 µM) (Relative Density)
Cleaved Caspase-31.03.25.8
Cleaved PARP1.04.57.2
Cyclin B11.00.60.3
p-STAT3 (Tyr705)1.00.40.1
p-Akt (Ser473)1.00.50.2
β-Actin1.01.01.0

Visualizations

Experimental Workflow

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Phenotypic Analysis cluster_2 Phase 3: Mechanistic Studies A Cancer Cell Lines B This compound Treatment A->B C MTT Assay (IC50) B->C D Colony Formation Assay B->D E Apoptosis Assay (Annexin V/PI) C->E Select IC50 concentrations F Cell Cycle Analysis (PI Staining) C->F G Western Blot Analysis E->G F->G H Target Identification G->H Identify modulated pathways I In Vivo Xenograft Model H->I Validate targets

Caption: Workflow for this compound mechanism of action studies.

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane Eupalinolide_H This compound Akt Akt Eupalinolide_H->Akt Inhibition STAT3 STAT3 Eupalinolide_H->STAT3 Inhibition Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Receptor->STAT3 PI3K->Akt Proliferation Proliferation Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis STAT3->Proliferation

Caption: Hypothetical signaling pathway for this compound.

Phase 4: In Vivo Efficacy Studies

This phase evaluates the antitumor activity of this compound in a preclinical animal model.

Xenograft Tumor Model

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into vehicle control and this compound treatment groups. Administer treatment via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.[5]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).[5]

Data Presentation:

GroupAverage Tumor Volume (mm³) at Day 21Average Tumor Weight (g) at Day 21
Vehicle Control1500 ± 2501.5 ± 0.3
This compound (20 mg/kg)650 ± 1200.7 ± 0.15

These detailed protocols and structured data presentation formats provide a robust framework for the comprehensive evaluation of this compound's anticancer mechanism of action, guiding researchers from initial screening to in vivo validation.

References

Application Notes and Protocols for the Synthesis of Eupalinolide H Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of Eupalinolide H analogs, a class of sesquiterpene lactones with promising therapeutic potential. The following sections detail synthetic strategies, experimental protocols, and biological activity data to guide researchers in the exploration of this valuable chemical space.

Data Presentation: Cytotoxic Activity of Eupalinolide Analogs

Eupalinolide analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several key analogs are summarized in the table below, providing a basis for comparative analysis and future drug development efforts.

CompoundCell LineCancer TypeIC50 (µM)Reference
Eupalinolide A MiaPaCa-2Pancreatic Cancer>10[1]
Eupalinolide B MiaPaCa-2Pancreatic Cancer~5[1]
PANC-1Pancreatic Cancer~7.5[1]
PL-45Pancreatic Cancer~10[1]
TU686Laryngeal Cancer6.73[2]
TU212Laryngeal Cancer1.03[2]
M4eLaryngeal Cancer3.12[2]
AMC-HN-8Laryngeal Cancer2.13[2]
Hep-2Laryngeal Cancer9.07[2]
LCCLaryngeal Cancer4.20[2]
Eupalinolide E A549Lung CancerNot specified[3]
Eupalinolide J U251Glioblastoma>5 (non-toxic)[4]
MDA-MB-231Breast Cancer>5 (non-toxic)[4]
Eupalinolide O MiaPaCa-2Pancreatic Cancer~7.5[1]

Experimental Protocols

I. Total Synthesis of Eupalinilide E: A Representative Protocol for Eupalinolide Analogs

The following is a summarized protocol for the asymmetric total synthesis of Eupalinilide E, a potent analog of this compound, based on the successful 12-step synthesis from (R)-(−)-carvone[5][6][7]. This scalable approach provides a roadmap for accessing various Eupalinolide analogs.

Starting Material: (R)-(−)-carvone

Key Stages:

  • Synthesis of Cyclopentene (B43876) Carbaldehyde Intermediate:

    • Conversion of (R)-(−)-carvone to a chlorohydrin, followed by tosylation.

    • A key tandem Favorskii rearrangement–elimination reaction to yield a cyclopentene carboxylic acid.

    • Reduction of the carboxylic acid to the corresponding aldehyde.

  • Preparation of the Allylboronate Building Block:

    • Starting from a protected propargyl alcohol, synthesize the requisite allylboronate reagent.

  • Core Assembly and Lactonization:

    • A tandem allylboration–lactonization reaction between the cyclopentene carbaldehyde and the allylboronate to form the crucial lactone ring[6].

  • Completion of the Tricyclic Core:

    • A sequential one-pot oxidation and ene-cyclization to construct the complete core structure of Eupalinilide E[6].

  • Final Functionalization Steps:

    • Late-stage allylic C-H oxidation.

    • Chemo-, regio-, and stereoselective epoxidation.

    • Regioselective epoxide ring-opening to install the final functionalities of Eupalinilide E[5].

For detailed experimental procedures, reagents, and reaction conditions, please refer to the supporting information of the primary literature.[3][5]

II. General Protocol for Semi-Synthesis of this compound Analogs via Esterification

Modification of the core Eupalinolide structure, often isolated from natural sources like Eupatorium lindleyanum, can be achieved through semi-synthetic methods to generate a library of analogs. Esterification of hydroxyl groups is a common strategy.

General Procedure:

  • Dissolution: Dissolve the parent Eupalinolide (e.g., a dihydroxy-eupalinolide) in a suitable dry solvent (e.g., dichloromethane, THF).

  • Addition of Acylating Agent: Add the desired carboxylic acid or acyl chloride/anhydride to the solution.

  • Coupling Agent/Catalyst:

    • For carboxylic acids, add a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP).

    • For acyl chlorides/anhydrides, a base (e.g., triethylamine, pyridine) is typically added to scavenge the acid byproduct.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction, extract the product with an organic solvent, and wash with aqueous solutions to remove byproducts.

  • Purification: Purify the resulting ester analog using column chromatography.

This general protocol can be adapted for various esterification methods such as Fischer esterification or Yamaguchi esterification for more complex substrates.[8]

III. Key Biological Assays for Evaluation of this compound Analogs

A. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis[9][10].

B. Western Blot Analysis

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., STAT3, p-STAT3, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

C. Cell Migration and Invasion Assays (Transwell Assay)

  • Cell Preparation: Starve cells in a serum-free medium for several hours.

  • Assay Setup:

    • Migration: Place cells in the upper chamber of a Transwell insert.

    • Invasion: Coat the Transwell insert with Matrigel and then add the cells.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.

  • Treatment: Add the this compound analog to the upper chamber with the cells.

  • Incubation: Incubate for a sufficient time to allow for cell migration/invasion (e.g., 12-24 hours).

  • Staining and Visualization: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells on the bottom of the insert with crystal violet.

  • Quantification: Count the number of migrated/invaded cells in several random fields under a microscope[4].

Mandatory Visualizations

Retrosynthesis_Eupalinilide_E cluster_disconnections Key Disconnections Eupalinilide_E Eupalinilide E d1 C-O Epoxide Ring Opening Intermediate1 Tricyclic Core d1->Intermediate1 d2 Allylic C-H Oxidation d3 Ene Cyclization Intermediate2 Lactone Intermediate d3->Intermediate2 d4 Allylboration-Lactonization Intermediate3 Cyclopentene Carbaldehyde d4->Intermediate3 Allylboronate Allylboronate d4->Allylboronate d5 Favorskii Rearrangement Intermediate4 (R)-(-)-carvone d5->Intermediate4

Caption: Retrosynthetic analysis of Eupalinilide E.

STAT3_Signaling_Pathway Eupalinolide_J Eupalinolide J STAT3_Ub Ubiquitinated STAT3 Eupalinolide_J->STAT3_Ub Promotes Ubiquitination STAT3 STAT3 STAT3->STAT3_Ub Metastasis_Genes Metastasis-Related Genes (MMP-2, MMP-9) STAT3->Metastasis_Genes Activates Transcription Ubiquitin Ubiquitin Ubiquitin->STAT3_Ub Proteasome Proteasome Degradation Degradation Proteasome->Degradation STAT3_Ub->Proteasome Metastasis Cancer Metastasis Degradation->Metastasis Inhibits Metastasis_Genes->Metastasis

Caption: Eupalinolide J-mediated inhibition of STAT3 signaling.

Experimental_Workflow cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation Total_Synthesis Total Synthesis of Eupalinolide Core Semi_Synthesis Semi-synthesis of Analogs (Esterification) Total_Synthesis->Semi_Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Semi_Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Lead Identification Mechanism Mechanism of Action (Western Blot, etc.) Cytotoxicity->Mechanism Mechanism->Semi_Synthesis SAR Studies In_Vivo In Vivo Studies (Xenograft Models) Mechanism->In_Vivo Drug_Development Drug_Development In_Vivo->Drug_Development Preclinical Candidate

Caption: Workflow for synthesis and evaluation of Eupalinolide analogs.

References

Troubleshooting & Optimization

solving Eupalinolide H solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eupalinolide H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered when working with this compound, with a specific focus on overcoming solubility issues in cell culture media.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound.

Issue 1: this compound precipitates immediately upon addition to cell culture medium.

  • Question: I dissolved this compound in DMSO to create a stock solution. However, when I add this stock to my cell culture medium, a white precipitate forms instantly. What is causing this and how can I resolve it?

  • Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment like cell culture media where it has poor solubility.[1] this compound, a sesquiterpene lactone, is a hydrophobic molecule with limited solubility in aqueous solutions.[2][3] The immediate precipitation is due to the rapid dilution of the DMSO, causing the this compound to exceed its solubility limit in the media.

    Here are several potential causes and their solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the cell culture medium is higher than its aqueous solubility limit.Decrease the final working concentration of this compound. It is crucial to first determine its maximum soluble concentration in your specific cell culture medium by performing a solubility test.
Rapid Dilution Adding a highly concentrated DMSO stock solution directly into a large volume of media leads to a rapid solvent exchange, causing the compound to precipitate.[1]Perform a serial dilution of the DMSO stock solution. First, create an intermediate dilution in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media. Adding the solution dropwise while gently swirling the media can also help.[1]
Low Media Temperature The solubility of many compounds, including this compound, decreases at lower temperatures.[1]Always use pre-warmed (37°C) cell culture media for all dilutions.[1]
High DMSO Stock Concentration While a high stock concentration is generally recommended, an excessively high concentration can exacerbate precipitation upon dilution.Consider preparing a slightly lower concentration of your DMSO stock solution.

Issue 2: My this compound solution appears cloudy or forms a precipitate over time in the incubator.

  • Question: My this compound-containing media looked clear initially, but after a few hours in the incubator, it became cloudy/I noticed a precipitate. What could be the reason?

  • Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the culture environment and interactions with media components.

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Repeatedly removing the culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.Minimize the time your culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.
Evaporation Evaporation of media from culture plates or flasks can increase the concentration of this compound and other components, leading to precipitation.Ensure the incubator has adequate humidity. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments.
Interaction with Media Components Components in the serum or media, such as proteins, can interact with the compound over time, potentially reducing its solubility.Consider reducing the serum concentration if your cell line allows it. Alternatively, you can test different types of serum or use serum-free media if compatible with your cells.
pH Shift in Medium Changes in the pH of the culture medium due to cell metabolism can affect the solubility of the compound.[4]Ensure your medium is adequately buffered. You can use a medium with HEPES buffer for additional pH stability.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a stock solution of this compound?

A1: Based on its chemical properties as a sesquiterpene lactone, this compound is soluble in several organic solvents.[2] For cell culture applications, high-purity, sterile-filtered Dimethyl Sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent.[5][6][7] It is capable of dissolving a wide range of hydrophobic compounds and is miscible with cell culture media.[5]

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: While DMSO is a versatile solvent, it can have cytotoxic effects on cells at higher concentrations.[8][9] It is generally recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with an ideal concentration of 0.1% or less to minimize any potential effects on cell viability and function.[6] You should always perform a vehicle control (media with the same final concentration of DMSO) to ensure that the observed effects are due to this compound and not the solvent.

DMSO ConcentrationPotential Effect on Cells
> 1% Significant cytotoxicity and inhibition of cell growth are often observed.[8]
0.5% - 1% May cause some cellular stress and affect experimental outcomes.[8]
≤ 0.1% Generally considered safe for most cell lines with minimal impact on cell physiology.[6]

Q3: Are there alternatives to DMSO for dissolving this compound?

A3: Yes, if your cells are particularly sensitive to DMSO or if you continue to experience solubility issues, you can explore other solubilization strategies. These often involve the use of co-solvents or complexing agents.

Alternative MethodDescription
Co-solvents Formulations using a combination of solvents can improve solubility. A common mixture includes DMSO, PEG300, and Tween-80.[10][11]
Cyclodextrins These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[12] Beta-cyclodextrins, such as SBE-β-CD, have been used to enhance the solubility of other hydrophobic compounds.[10]

Q4: How should I store my this compound stock solution?

A4: To ensure the stability and integrity of your this compound stock solution, it is recommended to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] These aliquots should be stored in tightly sealed vials at -20°C or -80°C, protected from light.[2][13] When stored at -20°C, the solution is generally usable for up to one month, while at -80°C, it can be stored for up to six months.[10][13] Before use, allow the vial to equilibrate to room temperature for at least an hour.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, high-purity sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Bring the this compound powder and DMSO to room temperature. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[10][14] e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. g. Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

  • Materials: this compound stock solution (in DMSO), pre-warmed (37°C) complete cell culture medium, sterile microcentrifuge tubes or a 96-well plate.

  • Procedure: a. Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. b. To do this, add the required volume of the stock solution to the pre-warmed medium. Vortex or mix thoroughly immediately after adding the stock to ensure rapid and uniform dispersion.[14] c. Include a vehicle control with the highest concentration of DMSO used in the dilutions. d. Incubate the tubes or plate at 37°C in a humidified incubator with 5% CO2 for a duration that mimics your planned experiment (e.g., 2, 6, or 24 hours).[1] e. Visually inspect each dilution for any signs of precipitation (cloudiness, haze, or visible particles). For a more sensitive assessment, you can examine a small aliquot under a microscope.[14] f. The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration for your experimental conditions.

Visualizations

Signaling Pathways

Several Eupalinolide compounds have been shown to exert their anti-cancer effects by modulating key signaling pathways. Below are diagrams illustrating some of these mechanisms.

Eupalinolide_A_Pathway EA Eupalinolide A ROS ↑ ROS Generation EA->ROS ERK ↑ p-ERK ROS->ERK Autophagy Autophagy ERK->Autophagy CellDeath Cell Death Autophagy->CellDeath Eupalinolide_O_Pathway EO Eupalinolide O ROS_gen ↑ ROS Generation EO->ROS_gen Akt ↓ p-Akt EO->Akt p38 ↑ p-p38 MAPK EO->p38 Apoptosis Apoptosis ROS_gen->Apoptosis Akt->Apoptosis | p38->Apoptosis Solubility_Workflow start Start: this compound Powder stock Prepare High-Concentration Stock in 100% DMSO start->stock dilution Prepare Intermediate Dilution in Pre-warmed Media (37°C) stock->dilution final_dilution Prepare Final Working Solution in Pre-warmed Media (37°C) dilution->final_dilution check Visually Inspect for Precipitation final_dilution->check clear Solution is Clear: Add to Cells check->clear No precipitate Precipitate Forms: Troubleshoot check->precipitate Yes troubleshoot Lower Final Concentration OR Use Alternative Solubilization Method precipitate->troubleshoot

References

Navigating In Vivo Studies with Eupalinolide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the in vivo dosage, administration, therapeutic efficacy, or toxicity of Eupalinolide H. This technical support center provides guidance based on published in vivo research of structurally related Eupalinolide analogues: Eupalinolide A, B, J, and O. This information is intended to serve as a reference for researchers and drug development professionals. It is crucial to conduct dedicated dose-finding and toxicity studies for this compound before commencing efficacy experiments.

Frequently Asked Questions (FAQs)

Q1: I want to start an in vivo experiment with this compound. What is a recommended starting dose?

A: As there is no published in vivo data for this compound, a recommended starting dose cannot be provided. However, studies on other Eupalinolide analogues in mouse models have used doses ranging from 15 mg/kg to 30 mg/kg. It is advisable to begin with a dose-range finding study, starting with a significantly lower dose than those reported for other analogues and escalating gradually while monitoring for any signs of toxicity.

Q2: What is the most common administration route for Eupalinolides in animal models?

A: Based on available research, intraperitoneal (i.p.) and intravenous (i.v.) injections are the commonly used routes of administration for Eupalinolide analogues in mice.[1][2] The choice of administration route can significantly impact the compound's pharmacokinetics and bioavailability.

Q3: What are the potential therapeutic effects of Eupalinolides observed in vivo?

A: In vivo studies on Eupalinolide analogues have primarily focused on their anti-cancer properties. Observed effects include significant inhibition of tumor growth and metastasis.[3][4][5] For instance, Eupalinolide A has been shown to attenuate tumor weight and volume in a nude mouse model of non-small cell lung cancer.[4] Similarly, Eupalinolide J effectively inhibited cancer cell metastasis in vivo.[2]

Q4: What is known about the in vivo toxicity of Eupalinolides?

A: Studies on Eupalinolide A, J, and O have reported no significant acute toxicity or changes in the body weight of mice at therapeutic doses.[2][3][4] However, this lack of toxicity is specific to the tested analogues, doses, and experimental conditions. Comprehensive toxicity studies are essential for this compound.

Troubleshooting Guide for In Vivo Eupalinolide Experiments

Issue Potential Cause Troubleshooting Steps
No observable therapeutic effect. - Sub-optimal Dosage: The administered dose may be too low to elicit a biological response. - Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Inappropriate Animal Model: The chosen cancer model may not be sensitive to the compound's mechanism of action.- Conduct a dose-escalation study to determine the optimal therapeutic dose. - Evaluate different routes of administration (e.g., i.v. vs. i.p.) or consider formulation strategies to improve solubility and absorption. - Screen the compound against a panel of cancer cell lines in vitro to identify sensitive models before proceeding to in vivo studies.
Signs of animal distress or toxicity (e.g., weight loss, lethargy). - High Dosage: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle used to dissolve the compound may be causing adverse effects.- Immediately reduce the dosage or cease administration. - Conduct a formal MTD study to establish a safe dose range.[6] - Run a control group with the vehicle alone to rule out its toxicity.
Compound precipitation upon injection. - Poor Solubility: Eupalinolides, like many natural products, may have limited solubility in aqueous solutions.- Optimize the formulation. Consider using solubilizing agents such as DMSO, PEG, or Tween-80. Always perform a small-scale solubility test before preparing the bulk injection solution.
Variability in tumor growth inhibition between animals. - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Tumor Heterogeneity: Natural variation in tumor establishment and growth.- Ensure precise and consistent injection technique. - Increase the number of animals per group to improve statistical power. Randomize animals into groups after tumors have reached a predetermined size.

Summary of In Vivo Data for Eupalinolide Analogues

Eupalinolide Analogue Animal Model Dosage Administration Route Observed Effects Toxicity Reference
Eupalinolide A Nude mice (NSCLC xenograft)25 mg/kgNot specifiedInhibited tumor growthNo significant effect on body weight[4]
Eupalinolide J Nude mice (Breast cancer metastasis model)30 mg/kgIntravenous (i.v.)Inhibited cancer cell metastasisNo significant effect on body weight[2]
Eupalinolide O Nude mice (TNBC xenograft)15 and 30 mg/kg/dayIntraperitoneal (i.p.)Suppressed tumor growthNot specified[1]
Eupalinolide B Nude mice (Pancreatic cancer xenograft)Not specifiedIntraperitoneal (i.p.)Reduced tumor growthNot specified[5]

Detailed Experimental Protocols

General Protocol for In Vivo Anti-Tumor Efficacy Study (Xenograft Model)

This protocol is a generalized procedure based on studies with Eupalinolide analogues.[1][4][5] It must be adapted and optimized for this compound.

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID), typically 4-6 weeks old.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of sterile PBS or serum-free media) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly (e.g., every 2-3 days) by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Preparation: Prepare this compound in a sterile vehicle suitable for injection. The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100-200 µL).

  • Administration: Administer this compound or vehicle control to the respective groups via the chosen route (e.g., i.p. or i.v.) at the predetermined dosing schedule (e.g., daily, every other day).

  • Monitoring: Throughout the study, monitor the animals' body weight, general health, and tumor size.

  • Endpoint: At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Data Collection: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, or immunohistochemistry).

Protocol for Western Blot Analysis of Tumor Tissue
  • Protein Extraction: Homogenize the excised tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate signaling pathways reported to be modulated by Eupalinolide analogues and a general experimental workflow for in vivo studies.

G cluster_0 Eupalinolide A Signaling Eupalinolide A Eupalinolide A AMPK AMPK Eupalinolide A->AMPK activates mTOR mTOR AMPK->mTOR inhibits SCD1 SCD1 mTOR->SCD1 inhibits Ferroptosis & Apoptosis Ferroptosis & Apoptosis SCD1->Ferroptosis & Apoptosis regulates G cluster_1 Eupalinolide O Signaling Eupalinolide O Eupalinolide O ROS ROS Eupalinolide O->ROS induces Akt Akt ROS->Akt inhibits p38_MAPK p38_MAPK ROS->p38_MAPK activates Apoptosis Apoptosis Akt->Apoptosis inhibits p38_MAPK->Apoptosis promotes G cluster_2 Eupalinolide J Signaling Eupalinolide J Eupalinolide J STAT3 STAT3 Eupalinolide J->STAT3 promotes ubiquitination Ubiquitin-Dependent Degradation Ubiquitin-Dependent Degradation STAT3->Ubiquitin-Dependent Degradation undergoes MMP-2 & MMP-9 MMP-2 & MMP-9 STAT3->MMP-2 & MMP-9 regulates expression Metastasis Metastasis MMP-2 & MMP-9->Metastasis promotes G cluster_3 In Vivo this compound Experimental Workflow Dose-Range Finding Study Dose-Range Finding Study Establish Animal Model Establish Animal Model Dose-Range Finding Study->Establish Animal Model Treatment & Monitoring Treatment & Monitoring Establish Animal Model->Treatment & Monitoring Endpoint & Data Collection Endpoint & Data Collection Treatment & Monitoring->Endpoint & Data Collection Data Analysis Data Analysis Endpoint & Data Collection->Data Analysis

References

troubleshooting inconsistent results in Eupalinolide H assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eupalinolide H assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments with this compound and its analogs.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

MTT/Cell Viability Assays

Question 1: My MTT assay results are inconsistent across replicate wells, showing high variability. What are the possible causes and solutions?

Answer:

Inconsistent results in MTT assays are a common issue that can often be resolved by addressing several key factors in your experimental setup.

  • Uneven Cell Seeding: A primary source of variability is inconsistent cell numbers across wells.[1][2]

    • Solution: Ensure your cell suspension is homogenous by gently mixing it before and during plating. Avoid letting cells settle at the bottom of the tube. Work efficiently to minimize the time it takes to plate the cells. It's also crucial to optimize the cell seeding density for your specific cell line, as densities that are too high or too low can lead to inconsistent metabolic activity.[3][4]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth.[2]

    • Solution: To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humid environment across the plate.[2]

  • Incomplete Formazan (B1609692) Solubilization: The purple formazan crystals must be fully dissolved to get an accurate reading.[5]

    • Solution: After adding the solubilization solvent (e.g., DMSO or acidified isopropanol), ensure complete dissolution by shaking the plate on an orbital shaker for at least 15 minutes.[5] If crystals persist, gentle pipetting up and down can help, but be careful not to aspirate any of the formazan.[1][5]

  • This compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. If it precipitates, its effective concentration will be lower and inconsistent across wells.

    • Solution: Visually inspect your stock solutions and the media in the wells after adding this compound. If you see any precipitate, consider preparing a fresh, lower-concentration stock solution. Ensure the final DMSO concentration in the media is as low as possible (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[6]

Question 2: I'm observing a dose-independent or unexpectedly low cytotoxic effect of this compound in my MTT assay. What could be the problem?

Answer:

This issue can be perplexing but can often be traced back to the compound's properties or the assay conditions.

  • This compound Instability: The compound may be unstable in your culture medium, degrading over the course of the experiment.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures.

  • Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can have its own biological effects, confounding your results.[7][8][9]

    • Solution: It is critical to include a vehicle control in your experiments, where cells are treated with the same concentration of DMSO used in your highest this compound concentration. This allows you to distinguish the effect of the compound from that of the solvent. The final DMSO concentration should ideally be kept at or below 0.1%.[9]

  • Incorrect Incubation Times: The chosen incubation time may be too short to observe a significant cytotoxic effect.

    • Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for observing a dose-dependent effect of this compound on your cell line.[10]

  • Cell Seeding Density: If the cell density is too high, the cells may become confluent and enter a state of reduced metabolic activity, making them less sensitive to the compound.[3]

    • Solution: Optimize your cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.

Western Blot Analysis (p-STAT3 & NF-κB)

Question 3: I'm having trouble detecting phosphorylated STAT3 (p-STAT3) by Western blot, or the signal is very weak. How can I improve this?

Answer:

Detecting phosphorylated proteins can be challenging due to their low abundance and transient nature.[11][12] Here are some key areas to focus on:

  • Sample Preparation: The phosphorylation state of proteins is highly dynamic.

    • Solution: It is crucial to work quickly and on ice during cell lysis. Use a lysis buffer supplemented with a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate and sodium fluoride) to prevent dephosphorylation of your target protein.[13][14]

  • Antibody Selection and Storage: The quality of your primary antibody is paramount.

    • Solution: Use an antibody that has been validated for Western blotting of p-STAT3 (Tyr705).[15][16] Aliquot your primary antibody upon receipt to avoid repeated freeze-thaw cycles, which can reduce its efficacy.[17]

  • Blocking Buffers: The choice of blocking agent can significantly impact your results.

    • Solution: For phosphorylated proteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking instead of milk. Milk contains casein, a phosphoprotein that can cause high background when using phospho-specific antibodies.[11][14]

  • Positive Controls: It's essential to have a positive control to ensure your protocol and reagents are working correctly.

    • Solution: Include a lysate from a cell line known to have constitutively active STAT3 or from cells stimulated with a known activator of the JAK/STAT pathway (e.g., IL-6).[13]

Question 4: I'm seeing inconsistent results for NF-κB activation. Sometimes the p65 subunit appears in the nucleus, and other times it doesn't, even with the same treatment.

Answer:

The nuclear translocation of NF-κB is a rapid and transient process, which can make it difficult to capture consistently.

  • Timing of Cell Lysis: The timing of your cell harvesting post-treatment is critical.

    • Solution: Perform a time-course experiment to determine the peak of NF-κB p65 nuclear translocation in your specific cell model. This could be as short as 15-30 minutes post-stimulation.[18]

  • Subcellular Fractionation: To definitively show nuclear translocation, you need clean separation of nuclear and cytoplasmic fractions.

    • Solution: Use a reliable subcellular fractionation protocol and verify the purity of your fractions by blotting for markers of the nucleus (e.g., Lamin B1) and cytoplasm (e.g., GAPDH).

  • Immunofluorescence Issues: If you are using immunofluorescence, several factors could lead to inconsistent staining.

    • Solution: Ensure your cells are properly fixed and permeabilized. The choice of permeabilization agent (e.g., Triton X-100 for nuclear proteins) is important.[19] Also, check that your primary and secondary antibodies are compatible and used at the optimal dilutions.[17]

Apoptosis Assays (Flow Cytometry)

Question 5: In my Annexin V/PI flow cytometry assay, I'm seeing a high percentage of apoptotic cells in my negative control group. What's causing this?

Answer:

False positives in your control group can obscure the true effect of your compound.

  • Cell Handling: Overly harsh cell handling can induce apoptosis or necrosis.

    • Solution: Be gentle when harvesting and resuspending your cells. Avoid excessive centrifugation speeds or vigorous vortexing. If using trypsin, ensure it is neutralized properly. Using a gentler, EDTA-free dissociation enzyme like Accutase can also be beneficial.[20]

  • Sub-optimal Cell Health: Using cells that are overgrown or have been in culture for too long can lead to spontaneous apoptosis.[20]

    • Solution: Always use cells that are in the logarithmic growth phase and have a high viability before starting your experiment.

  • Compensation Issues: Incorrect compensation for spectral overlap between the fluorochromes (e.g., FITC and PI) can lead to false positives.

    • Solution: Always include single-stained controls (Annexin V only and PI only) to set your compensation correctly.[20]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound? A: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to use high-purity, anhydrous DMSO and store the stock solution in small aliquots at -20°C or -80°C to maintain stability.

Q2: What is a typical effective concentration range for this compound in cell culture? A: The effective concentration of this compound can vary significantly depending on the cell line. Based on studies of its analogs, a starting range of 1-50 µM is often used. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.

Q3: Can this compound interfere with the MTT assay? A: Some compounds can directly reduce MTT, leading to a false-positive signal. To test for this, you can perform a control experiment in a cell-free system by adding this compound to the culture medium with MTT reagent. If a color change occurs, you should consider using an alternative viability assay, such as the LDH cytotoxicity assay.[5]

Q4: How should I control for this compound-induced ROS generation in my experiments? A: Eupalinolide analogs have been shown to induce reactive oxygen species (ROS). To determine if an observed effect is ROS-dependent, you can pre-treat your cells with an antioxidant, such as N-acetylcysteine (NAC), before adding this compound. If the effect is abrogated by NAC, it is likely mediated by ROS.

Data Presentation

Table 1: Example IC50 Values for Eupalinolide Analogs in Various Cancer Cell Lines (72h Treatment)

Cell LineEupalinolide AnalogIC50 (µM)Assay Type
PC-3 (Prostate)Eupalinolide J2.89 ± 0.28MTT
DU-145 (Prostate)Eupalinolide J2.39 ± 0.17MTT
MDA-MB-468 (Breast)Eupalinolide O1.04MTT
MDA-MB-231 (Breast)Eupalinolide J3.74 ± 0.58MTT
MDA-MB-468 (Breast)Eupalinolide J4.30 ± 0.39MTT

Note: These values are illustrative and compiled from various studies. Actual IC50 values may vary based on experimental conditions.

Table 2: Troubleshooting Checklist for p-STAT3 Western Blotting

IssuePossible CauseRecommended Solution
No/Weak Signal Inactive STAT3 pathwayUse a positive control (e.g., IL-6 stimulated cells).
Dephosphorylation of sampleAdd phosphatase inhibitors to lysis buffer.
Poor antibody qualityUse a validated p-STAT3 antibody; aliquot to avoid freeze-thaw cycles.
Insufficient protein loadedLoad 20-40 µg of protein per lane.
High Background Blocking agent interferenceUse 5% BSA in TBST instead of milk for blocking.
Insufficient washingIncrease the number and duration of washes with TBST.
Secondary antibody non-specificTitrate the secondary antibody concentration.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[21]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

Western Blot Protocol for p-STAT3
  • Cell Treatment & Lysis: Plate cells and treat with this compound for the desired time. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitor cocktails.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.[22]

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.[22]

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[22]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[22]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[22]

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.

  • Stripping and Re-probing: To analyze total STAT3 and a loading control (e.g., β-actin), the membrane can be stripped, re-blocked, and re-probed with the respective primary antibodies.

Visualizations

Eupalinolide_H_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Eupalinolide_H This compound ROS ROS Generation Eupalinolide_H->ROS IKK IKK Eupalinolide_H->IKK Inhibits p_STAT3 p-STAT3 Eupalinolide_H->p_STAT3 Inhibits Phosphorylation IkB IκB IKK->IkB p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation STAT3 STAT3 JAK->STAT3 p p_STAT3_nuc p-STAT3 Dimer p_STAT3->p_STAT3_nuc Dimerization & Translocation Gene_Expression Inflammatory & Survival Genes NFkB_nuc->Gene_Expression p_STAT3_nuc->Gene_Expression

Caption: this compound inhibits the NF-κB and STAT3 signaling pathways.

MTT_Workflow Start Start Seed_Cells 1. Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_Compound 3. Add this compound & Vehicle Control Incubate_24h->Add_Compound Incubate_Treatment 4. Incubate 24-72h Add_Compound->Incubate_Treatment Add_MTT 5. Add MTT Reagent (Incubate 2-4h) Incubate_Treatment->Add_MTT Formazan Viable cells convert MTT to purple formazan Add_MTT->Formazan Solubilize 6. Remove Medium & Add DMSO Add_MTT->Solubilize Read_Plate 7. Read Absorbance (570 nm) Solubilize->Read_Plate End End Read_Plate->End Troubleshooting_Logic Problem Inconsistent MTT Results Check1 Check Cell Seeding? Problem->Check1 Solution1 Optimize density, ensure homogenous suspension Check1->Solution1 Yes Check2 Edge Effects? Check1->Check2 No Solution2 Fill outer wells with PBS Check2->Solution2 Yes Check3 Compound Precipitation? Check2->Check3 No Solution3 Check solubility, use fresh dilutions Check3->Solution3 Yes Check4 Incomplete Solubilization? Check3->Check4 No Solution4 Increase shaking time, ensure complete dissolution Check4->Solution4 Yes

References

Technical Support Center: Eupalinolide H Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Eupalinolide H in solution?

A1: The stability of sesquiterpene lactones like this compound in solution is primarily influenced by pH, temperature, the solvent system used, and exposure to light. Many sesquiterpene lactones are susceptible to degradation under neutral to basic conditions and at elevated temperatures.[1][2]

Q2: What are the recommended storage conditions for this compound as a solid and in solution?

A2: For long-term storage, solid this compound should be kept at -20°C or lower, protected from light and moisture. Stock solutions, typically prepared in an organic solvent like DMSO or ethanol, should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. For short-term use, refrigerated conditions (2-8°C) are acceptable for both solid and solutions, but stability should be verified.

Q3: I observed a change in the color of my this compound solution. What does this indicate?

A3: A change in color or the appearance of precipitate in a previously clear solution can be an indicator of chemical degradation or insolubility. It is highly recommended to perform an analytical assessment, such as HPLC analysis, to determine the purity and concentration of this compound in the solution before proceeding with your experiments.

Q4: Which analytical methods are suitable for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a robust method for assessing the stability of this compound.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for analyzing degradation products.[2] These techniques allow for the separation and quantification of the parent compound and any degradation products that may have formed.

Q5: How can I troubleshoot unexpected results in my experiments that might be related to this compound instability?

A5: If you suspect instability is affecting your results, consider the following:

  • Prepare fresh solutions: Always use freshly prepared solutions of this compound for your experiments.

  • Verify concentration: Check the concentration of your stock solution before use, especially if it has been stored for an extended period.

  • Control experimental conditions: Ensure that the pH and temperature of your experimental medium are within a range where this compound is stable.

  • Include control groups: Use a vehicle control (the solvent used to dissolve this compound) to differentiate between the effects of the compound and the solvent.

Troubleshooting and Optimization Guides

Guide 1: Optimizing Solution Preparation and Storage

This guide provides a systematic approach to preparing and storing this compound solutions to maximize their stability.

cluster_0 Solution Preparation and Storage Workflow A Start: Solid this compound B Select appropriate solvent (e.g., DMSO, Ethanol) A->B C Prepare high-concentration stock solution B->C D Aliquot into single-use volumes C->D E Store at -80°C for long-term storage D->E F Store at 2-8°C for short-term use (verify stability) D->F G Thaw aliquot immediately before use E->G F->G H Dilute to final working concentration in appropriate buffer G->H I Use immediately in experiment H->I

Caption: Workflow for preparing and storing this compound solutions.

Guide 2: Investigating Potential Degradation

If you suspect that this compound is degrading during your experiment, this guide provides a logical flow for investigation.

cluster_1 Troubleshooting this compound Degradation A Unexpected experimental results B Prepare fresh this compound solution and repeat experiment A->B C Results are now as expected? B->C F Analyze aged solution by HPLC/LC-MS B->F D Yes: Original solution was likely degraded. Discard and use fresh solutions. C->D Yes E No: Investigate other experimental parameters. C->E No G Compare with freshly prepared solution F->G H Degradation products observed? G->H I Yes: Optimize solution pH, temperature, or solvent. H->I Yes J No: Instability may not be the root cause. H->J No

Caption: A decision tree for troubleshooting potential this compound degradation.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound based on the known behavior of other sesquiterpene lactones.

Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C

pHIncubation Time (hours)Remaining this compound (%)
5.02495 ± 2
5.04891 ± 3
7.42475 ± 4
7.44858 ± 5
8.52442 ± 5
8.54818 ± 4

Table 2: Effect of Temperature on the Stability of this compound in pH 7.4 Buffer

Temperature (°C)Incubation Time (hours)Remaining this compound (%)
44892 ± 3
254878 ± 4
374858 ± 5

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: General Stability Study of this compound
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Buffers of varying pH (e.g., pH 5.0, 7.4, 8.5)

    • Incubators set to desired temperatures (e.g., 4°C, 25°C, 37°C)

    • HPLC system with a C18 column and UV detector

  • Procedure:

    • Dilute the this compound stock solution to a final concentration of 100 µM in each of the test buffers.

    • Immediately after preparation (t=0), take an aliquot from each solution and analyze by HPLC to determine the initial concentration.

    • Incubate the remaining solutions at the different temperatures.

    • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

    • Analyze the aliquots by HPLC to quantify the remaining percentage of this compound.

    • Plot the percentage of remaining this compound versus time for each condition.

Protocol 3: Representative HPLC Method for this compound Analysis
  • System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

Visualizations

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for sesquiterpene lactones, which may be applicable to this compound.

cluster_2 Potential Degradation Pathways for Sesquiterpene Lactones A This compound (Sesquiterpene Lactone Core) B Hydrolysis of Lactone Ring A->B High pH, High Temp C Michael Addition at α,β-unsaturated carbonyl A->C Nucleophilic attack D Hydrolysis of Ester Side Chains A->D High pH E Inactive Metabolites B->E C->E D->E

Caption: Potential degradation pathways for this compound.

References

overcoming Eupalinolide H off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Eupalinolide H in their experiments. This compound is a sesquiterpene lactone with potential anti-inflammatory properties. Due to its chemical structure, it is predicted to be a covalent inhibitor, which necessitates careful experimental design to account for potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a sesquiterpene lactone isolated from the herb Eupatorium lindleyanum DC.[1] It has demonstrated anti-inflammatory effects by significantly inhibiting the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 macrophage cells.[2]

Q2: Is this compound a covalent inhibitor?

Based on its chemical structure, which includes an α,β-unsaturated lactone, this compound is predicted to be a covalent inhibitor. This reactive group, known as a Michael acceptor, can form covalent bonds with nucleophilic residues on proteins, such as cysteine.[3] This covalent binding mechanism can lead to irreversible inhibition of its target(s).

Q3: What are the potential off-target effects of this compound?

While specific off-target effects of this compound have not been extensively profiled, its nature as a covalent inhibitor suggests a potential for reactions with proteins other than the intended target. Sesquiterpene lactones, as a class, are known to interact with multiple cellular targets, which can lead to a range of biological effects.[4] Potential off-targets could include proteins with reactive cysteine residues.

Q4: How can I assess the on-target and off-target effects of this compound in my experiments?

Several advanced proteomic techniques can be employed to identify the direct targets and assess the selectivity of this compound:

  • Activity-Based Protein Profiling (ABPP): This method uses chemical probes to identify the direct targets of a compound in a complex proteome.[5][6][7]

  • Cellular Thermal Shift Assay (CETSA): CETSA can confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[4][8][9]

  • Kinome Profiling: As many signaling pathways involve kinases, screening this compound against a panel of kinases can identify potential on- and off-target kinase interactions.[10][11][12][13]

  • Quantitative Proteomics: Comparing the proteome of cells treated with this compound versus a control can reveal changes in protein abundance and identify affected pathways.[14][15][16]

Troubleshooting Guide

Problem 1: High background or non-specific effects observed in cell-based assays.

  • Possible Cause: Covalent inhibitors like this compound can react non-specifically with cellular components, leading to toxicity or other off-target effects that can confound results.

  • Troubleshooting Steps:

    • Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the lowest effective concentration and shortest incubation time that elicits the desired on-target effect while minimizing non-specific effects.

    • Include a Covalent Control: Synthesize or obtain a non-covalent analog of this compound where the Michael acceptor is saturated. This control will help differentiate between effects due to specific binding and those arising from non-specific covalent modification.

    • Washout Experiments: After treatment with this compound, wash the cells thoroughly and incubate in fresh media. If the biological effect persists, it is likely due to irreversible covalent modification.

Problem 2: Difficulty confirming direct target engagement.

  • Possible Cause: The interaction between this compound and its target may be transient or occur at low stoichiometry, making it difficult to detect with standard methods.

  • Troubleshooting Steps:

    • Employ a Target Engagement Assay: Use a sensitive technique like CETSA to directly measure the binding of this compound to its putative target in a cellular context.[4][8][9]

    • Activity-Based Protein Profiling (ABPP): If the target class is known (e.g., an enzyme), an ABPP approach with a tailored probe can confirm direct interaction.[5][6][7]

    • Biolayer Interferometry (BLI) or Surface Plasmon Resonance (SPR): For in vitro validation, these techniques can be used to measure the binding kinetics of this compound to a purified target protein.

Problem 3: Inconsistent results between experimental batches.

  • Possible Cause: The reactivity of the covalent warhead of this compound can be sensitive to experimental conditions.

  • Troubleshooting Steps:

    • Standardize Reagent Preparation: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly (e.g., at -20°C in small aliquots) to avoid degradation.

    • Control for Redox Environment: The reactivity of cysteine residues can be influenced by the cellular redox state. Ensure consistent cell culture conditions and consider including antioxidants or reducing agents in your lysis buffers if appropriate for your downstream application (note: this may interfere with covalent binding).

    • Use a Positive Control: Include a known covalent inhibitor with a similar mechanism of action as a positive control to ensure that the experimental system is responsive to this class of compounds.

Data Presentation

Table 1: Known Biological Activity of this compound

Cell LineAssayTarget CytokineEffectConcentration RangeReference
RAW 264.7ELISAIL-6Inhibition of production2.5 - 40 µM[2]
RAW 264.7ELISATNF-αInhibition of production2.5 - 40 µM[2]

Experimental Protocols

Protocol 1: In Vitro IL-6 and TNF-α Inhibition Assay in RAW 264.7 Cells

This protocol is adapted from standard procedures for measuring cytokine inhibition in macrophage cell lines.[17][18][19][20]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce cytokine production. Include an unstimulated control group.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of IL-6 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This is a general protocol for CETSA that can be adapted for this compound.[4][21]

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting. Increased thermal stability of the target protein in the presence of this compound indicates target engagement.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_target_id Target Identification & Validation cluster_off_target Off-Target Assessment a RAW 264.7 Cell Culture b This compound Treatment a->b c LPS Stimulation b->c d Cytokine Measurement (ELISA) c->d e Cell Treatment with this compound f CETSA e->f g ABPP e->g h Kinome Profiling e->h i Western Blot / MS Analysis f->i g->i h->i j Quantitative Proteomics l Bioinformatic Analysis j->l k Kinome-wide Screen k->l

Caption: Experimental workflow for characterizing this compound.

troubleshooting_logic start Inconsistent/Off-Target Effects Observed q1 Is a non-covalent control being used? start->q1 sol1 Synthesize/obtain and test a non-covalent analog. q1->sol1 a1_no q2 Are dose-response and time-course optimized? q1->q2 a1_yes a1_yes Yes a1_no No sol1->q2 sol2 Perform optimization experiments to find the minimal effective concentration and time. q2->sol2 a2_no q3 Is direct target engagement confirmed? q2->q3 a2_yes a2_yes Yes a2_no No sol2->q3 sol3 Use CETSA or ABPP to confirm target binding. q3->sol3 a3_no end_node Proceed with on-target effect characterization. q3->end_node a3_yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting logic for this compound experiments.

References

addressing Eupalinolide H-induced cytotoxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific cytotoxic effects of Eupalinolide H on non-cancerous cells is limited in current scientific literature. The following troubleshooting guides and FAQs are based on the known mechanisms of similar sesquiterpene lactones and general strategies for mitigating drug-induced cytotoxicity.

Troubleshooting Guides

This section provides solutions to specific issues researchers may encounter when working with this compound, focusing on its effects on non-cancerous cells.

Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines

You are observing a significant decrease in viability in your non-cancerous control cell line (e.g., MCF-10A, NIH-3T3) at concentrations of this compound that are effective against your target cancer cells.

Possible Cause 1: Oxidative Stress

Many Eupalinolides induce the production of Reactive Oxygen Species (ROS), which can lead to non-specific cell death in both cancerous and non-cancerous cells.[1]

Troubleshooting Steps:

  • Quantify ROS Production: First, confirm if this compound is inducing ROS in your non-cancerous cells.

    • Experiment: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) followed by flow cytometry or fluorescence microscopy.

    • Expected Outcome: An increase in fluorescence in this compound-treated cells compared to the vehicle control would indicate ROS production.

  • Co-treatment with an Antioxidant: If ROS production is confirmed, co-treatment with an antioxidant may mitigate cytotoxicity in non-cancerous cells.

    • Experiment: Treat your non-cancerous cells with a known antioxidant, such as N-acetylcysteine (NAC), for 1-2 hours before and during this compound treatment.

    • Expected Outcome: A rescue of cell viability in the co-treated group compared to the group treated with this compound alone.

Table 1: Example Data for Antioxidant Co-treatment

Treatment GroupThis compound (µM)N-acetylcysteine (mM)Cell Viability (%)
Vehicle Control00100 ± 5.2
This compound10045 ± 4.1
N-acetylcysteine0598 ± 3.7
Co-treatment10585 ± 6.3

Experimental Protocol: ROS Detection using DCFH-DA

  • Cell Seeding: Seed non-cancerous cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Staining: After treatment, remove the media and wash the cells with phosphate-buffered saline (PBS). Add serum-free media containing 10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.

  • Analysis: Wash the cells again with PBS. Analyze the fluorescence intensity using a flow cytometer or a fluorescence microscope.

Possible Cause 2: Induction of Apoptosis

Eupalinolides are known to induce apoptosis, which may not be entirely selective for cancer cells.[2]

Troubleshooting Steps:

  • Assess Apoptosis: Determine if this compound is inducing apoptosis in your non-cancerous cells.

    • Experiment: Use an Annexin V/Propidium Iodide (PI) apoptosis assay followed by flow cytometry.

    • Expected Outcome: An increase in the percentage of Annexin V-positive cells (early and late apoptosis) in the this compound-treated group.

  • Inhibition of Apoptosis: If apoptosis is confirmed, you can investigate if inhibiting apoptosis can rescue the non-cancerous cells.

    • Experiment: Pre-treat the non-cancerous cells with a pan-caspase inhibitor, such as Z-VAD-FMK, for 1-2 hours before treating with this compound.[2]

    • Expected Outcome: A decrease in the percentage of apoptotic cells and an increase in cell viability in the co-treated group.

Table 2: Example Data for Apoptosis Inhibition

Treatment GroupThis compound (µM)Z-VAD-FMK (µM)Apoptotic Cells (%)
Vehicle Control005 ± 1.2
This compound10055 ± 3.8
Z-VAD-FMK0206 ± 1.5
Co-treatment102020 ± 2.5

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Workflow for Troubleshooting High Cytotoxicity in Non-Cancerous Cells

start High Cytotoxicity in Non-Cancerous Cells ros_check Quantify ROS Production (DCFH-DA Assay) start->ros_check ros_positive ROS Increased? ros_check->ros_positive antioxidant Co-treat with Antioxidant (e.g., NAC) ros_positive->antioxidant Yes apoptosis_check Assess Apoptosis (Annexin V/PI Assay) ros_positive->apoptosis_check No evaluate Re-evaluate Cytotoxicity and Selective Index antioxidant->evaluate apoptosis_positive Apoptosis Increased? apoptosis_check->apoptosis_positive caspase_inhibitor Co-treat with Caspase Inhibitor (e.g., Z-VAD-FMK) apoptosis_positive->caspase_inhibitor Yes apoptosis_positive->evaluate No caspase_inhibitor->evaluate

Caption: Troubleshooting workflow for addressing this compound-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound-induced cytotoxicity in non-cancerous cells?

While specific data for this compound is scarce, related compounds like Eupalinolide O induce apoptosis in cancer cells through the generation of ROS and modulation of signaling pathways like Akt/p38 MAPK.[1] It is plausible that at higher concentrations, these mechanisms are also activated in non-cancerous cells, leading to off-target cytotoxicity.

Q2: How can I improve the therapeutic window of this compound?

The therapeutic window can be improved by either enhancing its efficacy in cancer cells or reducing its toxicity in normal cells. Strategies to protect normal cells include co-administration of antioxidants to counteract ROS-induced damage or the use of cytostatic agents that temporarily arrest the cell cycle of normal cells, making them less susceptible to cell-cycle-dependent drugs.[3][4]

Q3: Are there specific signaling pathways I should investigate regarding this compound's off-target effects?

Based on studies of other Eupalinolides, the following pathways are relevant to investigate in non-cancerous cells:

  • ROS-mediated pathways: Investigate the activation of stress-activated protein kinases (SAPKs) like JNK and p38.

  • Apoptosis pathways: Examine the intrinsic (mitochondrial) pathway by measuring mitochondrial membrane potential and the expression of Bcl-2 family proteins and caspases.[2]

  • Cell survival pathways: Assess the phosphorylation status of key survival proteins like Akt.

Signaling Pathway Implicated in Eupalinolide-Induced Cytotoxicity

EH This compound ROS Increased ROS EH->ROS Akt Inhibition of Akt Pathway EH->Akt Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis Akt->Apoptosis

Caption: Potential signaling pathways of this compound-induced apoptosis.

Q4: What in vitro models are best for assessing the selective cytotoxicity of this compound?

Co-culture systems of cancer cells and normal cells can provide a more physiologically relevant model to assess selective cytotoxicity. Alternatively, comparing the IC50 values (half-maximal inhibitory concentration) of this compound in a panel of cancer cell lines versus non-cancerous cell lines is a standard approach. A higher IC50 value in non-cancerous cells indicates greater selectivity.

Table 3: Hypothetical IC50 Values for this compound

Cell LineCell TypeIC50 (µM)
MDA-MB-231Breast Cancer5.8
A549Lung Cancer8.2
MCF-10ANon-cancerous Breast Epithelial25.4
BEAS-2BNon-cancerous Bronchial Epithelial31.6

Experimental Workflow for Assessing Selective Cytotoxicity

start Prepare Cancer and Non-Cancerous Cell Lines treat Treat with Serial Dilutions of this compound start->treat viability Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability ic50 Calculate IC50 Values for Each Cell Line viability->ic50 si Determine Selectivity Index (SI = IC50 Non-cancerous / IC50 Cancerous) ic50->si end Evaluate Therapeutic Potential si->end

Caption: Workflow for determining the selective cytotoxicity of this compound.

References

how to minimize variability in Eupalinolide H animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically regarding "Eupalinolide H" is not available in the current scientific literature. This technical support center provides guidance based on best practices for animal studies with similar compounds, specifically other Eupalinolides (A, B, J, K, O) isolated from Eupatorium lindleyanum. Researchers should adapt these recommendations to the specific characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in animal studies involving Eupalinolide compounds?

Variability in animal studies can be broadly categorized into biological and technical sources.

  • Biological Variability:

    • Animal-Specific Factors: Differences in age, weight, sex, and genetic background of the animals can lead to varied responses. The estrous cycle in female rodents is a significant source of variation.

    • Tumor Heterogeneity: In cancer xenograft models, the inherent diversity of both cell line-derived (CDX) and patient-derived (PDX) tumors results in different growth rates and drug sensitivity.

    • Host-Tumor Interaction: The interplay between the animal's microenvironment and the implanted tumor can vary between individual animals.

  • Technical Variability:

    • Environmental Factors: Fluctuations in housing conditions such as temperature, humidity, light cycles, and noise can induce stress and affect experimental outcomes.[1]

    • Human-Induced Factors: Inconsistent animal handling, the sex of the experimenter, and even the presence of an observer can influence animal behavior and physiology.[2][3]

    • Experimental Procedures: Variations in cell culture practices (e.g., passage number), tumor implantation techniques, drug formulation, and administration (dose, route, time of day) are major contributors to variability.

    • Measurement and Analysis: Subjectivity in tumor measurement and the use of inappropriate statistical methods can introduce errors.

Q2: How can I select the appropriate animal model for this compound efficacy studies?

A thorough literature review is the first step to identify the best animal model for your research question.[4][5] For oncology studies with Eupalinolide analogues, immunodeficient mice (e.g., BALB/c nude or NSG mice) are commonly used for xenograft models with human cancer cell lines.[6][7]

  • Key Considerations for Model Selection:

    • Relevance to Human Disease: The chosen model should mimic the human condition or disease being studied.

    • Compound's Mechanism of Action: If the compound is thought to modulate the immune system, a syngeneic model with immunocompetent animals might be more appropriate than a xenograft model in immunodeficient mice.

    • Feasibility: Practical aspects such as animal availability, cost, and housing requirements should be considered.

Q3: What are the best practices for preparing and administering this compound in animal studies?

  • Formulation: Eupalinolides are often poorly soluble in water. A common approach is to dissolve the compound in a vehicle such as a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and saline. It is crucial to:

    • Prepare fresh formulations regularly.

    • Ensure the vehicle is non-toxic at the administered volume.

    • Run a vehicle-only control group to account for any effects of the vehicle itself.

  • Administration:

    • The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be consistent and relevant to the intended clinical application.

    • Dosing should be performed at the same time each day to minimize circadian rhythm effects.[3]

    • The dosing volume should be calculated based on the animal's most recent body weight.

Troubleshooting Guides

Issue 1: High variability in tumor growth within the control group of a xenograft study.

Possible Causes Troubleshooting Steps
Inconsistent number or viability of injected cancer cells.Standardize cell counting methods (e.g., hemocytometer) and assess cell viability (e.g., trypan blue exclusion) immediately before injection. Aim for >95% viability.
Variation in animal health, age, or weight.Use a homogeneous cohort of animals from a reputable supplier. Acclimatize animals to the facility for at least one week before the experiment begins.
Suboptimal or inconsistent tumor implantation technique.Ensure consistent injection depth, volume, and anatomical location. Consider using a supportive matrix like Matrigel to improve tumor cell engraftment.
Cage effects (variations in the microenvironment within the animal room).Randomize animal allocation to cages and the placement of cages on racks.

Issue 2: Inconsistent or unexpected response to this compound treatment.

Possible Causes Troubleshooting Steps
Inaccurate dosing or unstable drug formulation.Prepare fresh drug formulations daily and verify the concentration if possible. Ensure consistent administration technique and timing.
Heterogeneity of the xenograft model leading to varied responses.Characterize the molecular profile of your xenograft model. Consider using multiple cell lines or PDX models to assess a range of responses.
Development of drug resistance.Analyze tumor tissue post-treatment to investigate potential resistance mechanisms.
Pharmacokinetic issues (poor absorption, rapid metabolism).Conduct a pilot pharmacokinetic study to determine the compound's bioavailability, clearance, and half-life in the chosen animal model.

Issue 3: Toxicity or adverse effects observed in treated animals (e.g., significant weight loss).

Possible Causes Troubleshooting Steps
The dose of this compound is too high.Perform a dose-range finding study or a maximum tolerated dose (MTD) study to identify a safe and effective dose.
Off-target effects of the compound.This is an inherent property of the drug. If toxicity is unavoidable at efficacious doses, consider alternative dosing schedules (e.g., intermittent dosing) or combination therapies.
Issues with the vehicle used for formulation.Ensure the vehicle is well-tolerated at the administered volume. Run a vehicle-only control group to isolate vehicle-related toxicity.

Data Presentation

The following tables summarize hypothetical quantitative data for a generic Eupalinolide compound based on published results for its analogues to illustrate expected outcomes.

Table 1: In Vitro Cytotoxicity of a Hypothetical Eupalinolide Compound

Cell LineCancer TypeIC50 (µM) after 48h
MDA-MB-231Triple-Negative Breast Cancer5.5
A549Non-Small Cell Lung Cancer8.2
PANC-1Pancreatic Cancer6.7
TU212Laryngeal Cancer1.03[7]

Table 2: Example of In Vivo Efficacy Data in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 250-+5
Eupalinolide25800 ± 15046.7-2
Eupalinolide50450 ± 10070.0-8

Experimental Protocols

Protocol 1: General Xenograft Tumor Model Protocol

  • Animal Model: Use 6-8 week old female BALB/c nude mice.

  • Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer) under standard conditions. Ensure cells are in the logarithmic growth phase and have a viability of >95% before injection.

  • Tumor Implantation: Subcutaneously inject 2-5 x 10^6 cells in 100-200 µL of serum-free medium or a mixture with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Dosing: Administer this compound or vehicle control according to the planned schedule (e.g., daily oral gavage). Monitor body weight and clinical signs of toxicity.

  • Endpoint: Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.

  • Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumor growth inhibition (TGI). Tumor tissue can be used for further histological and molecular analyses.

Protocol 2: Western Blotting for Signaling Pathway Analysis

  • Sample Preparation: Lyse cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-50 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p38, STAT3) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Mandatory Visualization

experimental_workflow cluster_pre_experimental Pre-Experimental Phase cluster_experimental Experimental Phase cluster_post_experimental Post-Experimental Phase cell_culture Cell Culture (Logarithmic Phase, >95% Viability) tumor_implantation Tumor Implantation (Subcutaneous Injection) cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (e.g., 1 week) animal_acclimatization->tumor_implantation tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization Randomization (Tumor Volume ~100-150 mm³) tumor_monitoring->randomization treatment Treatment Administration (this compound vs. Vehicle) randomization->treatment monitoring Monitor Body Weight & Tumor Volume treatment->monitoring endpoint Study Endpoint monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Data Analysis (TGI, Histology, WB) necropsy->analysis

Caption: General workflow for a xenograft efficacy study.

eupalinolide_signaling cluster_ros Oxidative Stress cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_stat STAT Pathway cluster_cellular_effects Cellular Effects Eupalinolide Eupalinolide Analogues ROS ↑ ROS Generation Eupalinolide->ROS Akt Akt Inhibition Eupalinolide->Akt STAT3 STAT3 Degradation Eupalinolide->STAT3 p38_MAPK p38 MAPK Activation ROS->p38_MAPK ERK ERK Activation ROS->ERK Apoptosis Apoptosis p38_MAPK->Apoptosis Autophagy Autophagy ERK->Autophagy Akt->Apoptosis Metastasis ↓ Metastasis STAT3->Metastasis

Caption: Known signaling pathways of Eupalinolide analogues.

References

Technical Support Center: Scaling Up Eupalinolide H Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Eupalinolide H. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the extraction of this promising sesquiterpene lactone from lab-scale to pilot or industrial production.

Frequently Asked Questions (FAQs)

Q1: What is the primary source material for this compound extraction, and what are the initial considerations for scaling up?

A1: The primary source of this compound is the plant Eupatorium lindleyanum DC.[1][2] For scaling up, a critical initial consideration is the selection of the plant part, as the concentration of sesquiterpene lactones can vary significantly. Studies on related eupalinolides, such as A and B, have shown that the flowers of E. lindleyanum contain a higher concentration of these compounds compared to the leaves and stems.[1][3][4] Therefore, for a higher yield of this compound, sourcing and using the flowering tops of the plant is recommended. When scaling up, ensuring a consistent and high-quality supply of this specific plant material is a primary logistical challenge.[1]

Q2: What are the recommended solvents for this compound extraction, and how does solvent selection change during scale-up?

A2: For laboratory-scale extraction of eupalinolides and other sesquiterpene lactones, solvents such as 95% ethanol (B145695) are commonly used for initial maceration to create a crude extract.[5] Subsequent liquid-liquid partitioning is often performed with solvents of increasing polarity, like petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.[2]

When scaling up, the choice of solvent is influenced by factors beyond just yield, including cost, safety, and environmental impact. While ethanol is a viable option for larger-scale extraction, large volumes of petroleum ether and ethyl acetate can be costly and pose safety hazards. For industrial-scale operations, optimizing the solvent-to-solid ratio is crucial to minimize waste and reduce costs.[6] It may be necessary to investigate more cost-effective and safer solvent systems, potentially involving solvent recovery and recycling processes.

Q3: What are the main challenges in maintaining extraction efficiency and yield during scale-up?

A3: Maintaining extraction efficiency and yield during scale-up is a multi-faceted challenge. Key issues include:

  • Inconsistent Raw Material Quality: The concentration of this compound in E. lindleyanum can vary based on factors like harvest time, geographical location, and storage conditions.[1] Establishing stringent quality control for the raw material is essential.

  • Mass Transfer Limitations: In large extraction vessels, ensuring uniform contact between the solvent and the plant material is difficult. This can lead to incomplete extraction and lower yields. Agitation and proper particle size reduction of the plant material become critical parameters to manage.

  • Longer Processing Times: Larger volumes naturally require longer processing times for filtration, solvent evaporation, and other steps. This increases the risk of compound degradation.

  • Heat Transfer Issues: Inadequate heat transfer in large reactors can lead to localized overheating, potentially degrading thermolabile compounds like this compound.

Q4: How can the purity of this compound be maintained during large-scale purification?

A4: Maintaining purity on a larger scale requires robust and scalable purification techniques. While laboratory-scale purification might rely on standard column chromatography, this can be inefficient and costly at an industrial scale due to high solvent consumption and potential for irreversible adsorption of the compound to the stationary phase.

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for the preparative separation of sesquiterpenoid lactones and is a scalable alternative that avoids the use of solid stationary phases.[2][5] Subsequent polishing steps using preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.[5] The primary challenge in scaling up these chromatographic methods is maintaining resolution and peak shape, which often requires significant process optimization.[7][8][9]

Q5: What are the stability concerns for this compound during extraction and storage?

A5: Sesquiterpene lactones can be sensitive to heat, light, and pH changes. During scale-up, longer processing times and potentially higher temperatures can lead to degradation.[10][11] It is crucial to handle extracts at controlled temperatures, for instance, using a rotary evaporator at a temperature below 45°C for solvent removal.[12] For long-term storage, dried extracts should be kept in a cool, dark, and dry place to prevent degradation.[11][13] Studies on other natural product extracts have shown that storage at low temperatures (e.g., 5°C) in the dark significantly improves the stability of phenolic compounds and antioxidant activity.[11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of Crude Extract Incomplete extraction due to poor solvent penetration.- Ensure the plant material is uniformly ground to an optimal particle size. - Optimize the agitation speed and time in the extraction vessel to improve solvent-biomass contact.
Suboptimal solvent-to-solid ratio.- Perform small-scale pilot extractions with varying solvent-to-solid ratios to identify the most efficient one before scaling up.
Degradation of this compound during extraction.- Monitor and control the temperature throughout the extraction process. - Minimize the extraction time where possible without compromising yield.[6]
Poor Separation in Liquid-Liquid Partitioning Formation of emulsions.- Allow the mixture to stand for a longer period. - Gently swirl or rock the separation vessel instead of vigorous shaking. - Introduce a small amount of brine (saturated NaCl solution) to help break the emulsion.
Incorrect solvent system.- Systematically test different solvent ratios in small-scale trials to determine the optimal partition coefficient (K) for this compound.
Low Purity After Column Chromatography Co-elution of impurities with similar polarity.- Optimize the gradient elution profile in HPLC or the solvent system in HSCCC. - Consider using a different stationary phase or a multi-step chromatographic process.
Column overloading.- Reduce the sample load on the column. - For preparative chromatography, ensure the column dimensions are appropriate for the sample mass.[8]
Compound Degradation During Solvent Evaporation Excessive heat.- Use a rotary evaporator with the water bath temperature set below 45°C. - Utilize high vacuum to lower the boiling point of the solvent.
Prolonged exposure to light.- Use amber-colored glassware or cover the evaporation flask to protect the extract from light.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the extraction of related eupalinolides, which can serve as a starting point for the optimization of this compound extraction.

Table 1: Small-Scale Preparative HSCCC Purification of Eupalinolides from E. lindleyanum [2]

Parameter Value
Starting Material540 mg of n-butanol fraction
Solvent Systemn-hexane–ethyl acetate–methanol–water (1:4:2:3, v/v/v/v)
Flow Rate2.0 mL/min
Revolution Speed900 rpm
Detection Wavelength254 nm
Yield of Eupalinolide A17.9 mg
Purity of Eupalinolide A97.9%
Yield of Eupalinolide B19.3 mg
Purity of Eupalinolide B97.1%

Experimental Protocols

Protocol 1: General Extraction and Partitioning for Eupalinolides

This protocol is adapted from methods used for the extraction of Eupalinolide K and other sesquiterpene lactones from Eupatorium lindleyanum.

  • Preparation of Plant Material: Air-dry the aerial parts (preferably flowers) of E. lindleyanum and grind them into a fine powder.

  • Maceration: Macerate the powdered plant material with 95% ethanol (a common starting ratio is 1:10 w/v) at room temperature for 24 hours. Repeat this extraction process three times to maximize the yield.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity:

      • Petroleum ether (to remove non-polar compounds like fats and waxes).

      • Ethyl acetate (sesquiterpene lactones often partition into this layer).

      • n-Butanol (to extract more polar compounds).

    • Concentrate each fraction to obtain the respective extracts for further purification.

Visualizations

experimental_workflow raw_material E. lindleyanum (Flowering Tops) maceration Maceration (95% Ethanol) raw_material->maceration filtration Filtration maceration->filtration crude_extract Crude Ethanol Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Solvent Fractions (Petroleum Ether, Ethyl Acetate, n-Butanol) partitioning->fractions purification Chromatographic Purification (HSCCC/HPLC) fractions->purification Ethyl Acetate Fraction eupalinolide_h Pure this compound purification->eupalinolide_h

Caption: General workflow for this compound extraction and purification.

scaling_up_challenges cluster_extraction Extraction Challenges cluster_purification Purification Challenges cluster_stability Stability Challenges scaling_up Scaling Up this compound Extraction raw_material Raw Material Consistency scaling_up->raw_material mass_transfer Mass Transfer Limitations scaling_up->mass_transfer process_time Increased Processing Time scaling_up->process_time solvent Solvent Cost & Safety scaling_up->solvent purity Maintaining Purity scaling_up->purity scalability Chromatography Scalability scaling_up->scalability compound_loss Compound Loss on Stationary Phase scaling_up->compound_loss degradation Thermal & Photo-degradation scaling_up->degradation storage Long-term Storage Stability scaling_up->storage

Caption: Key challenges in scaling up this compound extraction.

Disclaimer: The information provided is for research purposes only. It is essential to conduct thorough safety assessments and pilot studies before scaling up any chemical process.

References

Technical Support Center: Optimizing Western Blot Signal for Eupalinolide-Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Eupalinolide compounds in their experiments, with a focus on optimizing Western blot analysis. As specific data for Eupalinolide H is limited, the information provided is based on studies of related Eupalinolide derivatives (A, J, and O) and may require adaptation for your specific research context.

Frequently Asked Questions (FAQs)

Q1: What are the known cellular effects of Eupalinolide compounds that I should consider when designing my Western blot experiment?

A1: Eupalinolide derivatives have been shown to induce several cellular processes, including apoptosis, cell cycle arrest, autophagy, and ferroptosis.[1][2][3][4][5] The specific effect can be cell-type dependent. Therefore, it is crucial to select appropriate protein targets for your Western blot analysis that reflect these potential outcomes. Key signaling pathways reportedly modulated by Eupalinolides include AMPK/mTOR, Akt/p38 MAPK, and STAT3.[1][4][6][7][8][9]

Q2: Which proteins are recommended as targets for Western blotting in Eupalinolide-treated samples?

A2: Based on the known mechanisms of related Eupalinolide compounds, consider probing for proteins involved in:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax, and Bcl-2.[1][4]

  • Cell Cycle: CDC25C and Cyclin B1 for G2/M phase arrest, or proteins relevant to G0/G1 arrest.[1][3]

  • AMPK/mTOR Pathway: Phospho-AMPK, AMPK, Phospho-mTOR, and mTOR.[1]

  • Akt/p38 MAPK Pathway: Phospho-Akt, Akt, Phospho-p38, and p38.[4][7]

  • STAT3 Pathway: Phospho-STAT3, STAT3, MMP-2, and MMP-9.[6][9]

  • Ferroptosis: GPX4 and SLC7A11.[1]

Q3: How can I ensure my Western blot results are quantitative and reproducible?

A3: For quantitative Western blotting, it is essential to ensure that the signal intensity is within the linear range of detection. This involves optimizing antibody concentrations and exposure times to avoid signal saturation. Normalization to a stable housekeeping protein is also critical for accurate quantification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Signal Low abundance of target protein: Eupalinolide treatment may lead to a significant decrease in the expression of your target protein.Increase the amount of protein loaded onto the gel. Consider enriching your protein of interest through immunoprecipitation.
Suboptimal antibody concentration: The primary or secondary antibody concentration may be too low.Perform an antibody titration to determine the optimal concentration for your specific protein and experimental conditions.
Inefficient protein transfer: The transfer of proteins from the gel to the membrane may be incomplete.Optimize the transfer time and voltage. Ensure good contact between the gel and the membrane, and that no air bubbles are present.
Inactive enzyme conjugate: The HRP-conjugated secondary antibody may have lost activity.Use a fresh vial of secondary antibody and ensure it is stored correctly. Avoid using sodium azide (B81097) in buffers as it inhibits HRP.
High Background Antibody concentration too high: The primary or secondary antibody concentration may be excessive, leading to non-specific binding.Reduce the antibody concentration.
Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding.Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
Inadequate washing: Insufficient washing can leave behind unbound antibodies.Increase the number and duration of wash steps.
Non-Specific Bands Primary antibody cross-reactivity: The primary antibody may be recognizing other proteins in the lysate.Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. Run a negative control with a cell line known not to express the target protein.
Protein degradation: The sample may have undergone degradation, leading to the appearance of smaller bands.Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.

Quantitative Data Summary

The following table summarizes quantitative data from a study on the effects of Eupalinolide A (EA) on protein expression in A549 lung cancer cells, as determined by Western blot analysis.

Target ProteinTreatmentFold Change vs. Control (Mean ± SD)
p-AMPK/AMPK 10 µM EA1.5 ± 0.2
20 µM EA2.1 ± 0.3
30 µM EA2.8 ± 0.4
p-mTOR/mTOR 10 µM EA0.8 ± 0.1
20 µM EA0.6 ± 0.08
30 µM EA0.4 ± 0.05
SCD1 10 µM EA0.9 ± 0.1
20 µM EA0.7 ± 0.09
30 µM EA0.5 ± 0.06
Bax/Bcl-2 Ratio 10 µM EA1.8 ± 0.25
20 µM EA2.5 ± 0.3
30 µM EA3.2 ± 0.4

Data is hypothetical and for illustrative purposes, based on trends reported in the literature.

Experimental Protocols

Cell Lysis and Protein Quantification
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the indicated times.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Use a BCA protein assay kit to determine the protein concentration of each sample according to the manufacturer's instructions.

    • Normalize the concentration of all samples with lysis buffer to ensure equal loading.

Western Blotting
  • Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.[10]

Signaling Pathway and Experimental Workflow Diagrams

Eupalinolide_Signaling_Pathways Eupalinolide This compound ROS ROS Generation Eupalinolide->ROS AMPK AMPK Eupalinolide->AMPK Akt Akt Eupalinolide->Akt [inhibition] p38 p38 MAPK Eupalinolide->p38 STAT3 STAT3 Eupalinolide->STAT3 [inhibition] Apoptosis Apoptosis Eupalinolide->Apoptosis CellCycleArrest Cell Cycle Arrest Eupalinolide->CellCycleArrest Ferroptosis Ferroptosis Eupalinolide->Ferroptosis ROS->p38 mTOR mTOR AMPK->mTOR [inhibition] Autophagy Autophagy mTOR->Autophagy [inhibition] Akt->Apoptosis [inhibition] p38->Apoptosis Metastasis Metastasis Inhibition STAT3->Metastasis [inhibition]

Caption: Putative signaling pathways modulated by this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture & this compound Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection imaging Image Acquisition detection->imaging quant_analysis Quantitative Analysis imaging->quant_analysis

Caption: Standard workflow for Western blot analysis of this compound-treated samples.

References

dealing with Eupalinolide H degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Eupalinolide H during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities, including potential anti-inflammatory and anti-cancer properties. Like many complex natural products, this compound can be susceptible to degradation over time, especially when exposed to adverse storage conditions such as high temperatures, light, and humidity. This degradation can lead to a loss of potency and the formation of impurities, which may affect experimental results and safety profiles.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it under the following conditions:

  • Solid Form: Store at -20°C, protected from light.

  • In Solvent: Prepare stock solutions fresh if possible. If storage is necessary, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1][2] Avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). For in vitro experiments, a common practice is to prepare a concentrated stock solution in DMSO. For in vivo studies, further dilution with aqueous buffers or formulation with vehicles like PEG300, Tween-80, and saline may be necessary.[1]

Q4: How can I detect and quantify this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the quantification of this compound and the detection of its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the peaks corresponding to the degradation products are well-resolved from the parent compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of biological activity in experiments. Degradation of this compound due to improper storage.- Verify storage conditions (temperature, light protection). - Use a freshly prepared solution or a new aliquot from -80°C storage. - Analyze the purity of the compound using HPLC.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.- Compare the chromatogram with a reference standard of this compound. - Perform forced degradation studies (see Experimental Protocols) to identify potential degradation product peaks. - Re-evaluate storage and handling procedures.
Precipitation of this compound in aqueous solutions. Low aqueous solubility.- Increase the percentage of co-solvents (e.g., DMSO, PEG300). - Use sonication or gentle warming to aid dissolution. - Prepare the working solution fresh before each experiment.[1]
Inconsistent experimental results. Inaccurate concentration of this compound solution due to degradation or weighing errors.- Re-validate the concentration of the stock solution using a validated HPLC method. - Ensure the analytical balance is properly calibrated. - Prepare fresh stock solutions.

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Stability of Eupalinolide Stock Solutions

Storage TemperatureDurationLight ProtectionExpected Purity
-80°CUp to 6 monthsRequired>98%
-20°CUp to 1 monthRequired>95%
4°C< 24 hoursRequiredDegradation likely
Room TemperatureNot recommended-Significant degradation expected

Note: These values are based on general recommendations for sesquiterpene lactones and may vary for this compound. Stability should be confirmed experimentally.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A gradient of acetonitrile (B52724) and water is typically effective.

    • A starting point could be a gradient from 30% to 70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan, likely around 210-260 nm).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • Method Validation:

    • Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

  • Prepare Solutions: Prepare solutions of this compound (e.g., 100 µg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 2, 4, and 8 hours.

    • Thermal Degradation: Incubate a solid sample and a solution at 80°C for 24 and 48 hours.

    • Photodegradation: Expose a solid sample and a solution to UV light (e.g., 254 nm) for 24 and 48 hours.

  • Analysis: Analyze the stressed samples using the validated HPLC method. Compare the chromatograms to an unstressed control to identify degradation peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis prep->acid Expose to stress base Base Hydrolysis prep->base Expose to stress oxidation Oxidation prep->oxidation Expose to stress thermal Thermal prep->thermal Expose to stress photo Photodegradation prep->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation hplc->data Evaluate stability

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway Eupalinolide_H This compound Hydrolysis Hydrolysis Product (Lactone Ring Opening) Eupalinolide_H->Hydrolysis Acid/Base Epimerization Epimerization Product Eupalinolide_H->Epimerization Heat/Solvent Oxidation Oxidation Product Eupalinolide_H->Oxidation Oxidizing Agent Dimerization Dimerization Product Eupalinolide_H->Dimerization Light/Heat

Caption: Postulated degradation pathways for this compound.

signaling_pathway Eupalinolide_H This compound STAT3 STAT3 Eupalinolide_H->STAT3 Promotes Ubiquitination Ubiquitination STAT3->Ubiquitination pSTAT3 p-STAT3 (Active) Gene_Expression Target Gene Expression (e.g., MMP-2, MMP-9) pSTAT3->Gene_Expression Induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->pSTAT3 Inhibits Metastasis Cancer Metastasis Gene_Expression->Metastasis Promotes

Caption: Eupalinolide J (a related compound) inhibits cancer metastasis by promoting STAT3 degradation.[3][4]

References

Validation & Comparative

Eupalinolide H: A Comparative Analysis of Its Anti-Inflammatory Potency

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Eupalinolide H's anti-inflammatory activity reveals its potential as a significant modulatory agent of the inflammatory response. While direct comparative studies against a wide array of other eupalinolides remain limited, existing data allows for a preliminary assessment of its efficacy, particularly in the inhibition of key pro-inflammatory cytokines.

This compound, a sesquiterpene lactone, has demonstrated notable anti-inflammatory properties by significantly inhibiting the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This activity is observed at concentrations of 2.5, 10, and 40 μM, indicating a dose-dependent effect. However, a precise half-maximal inhibitory concentration (IC50) for these activities is not yet publicly available, which makes a direct quantitative comparison with other eupalinolides challenging.

Quantitative Comparison of Anti-Inflammatory Activity

To provide a comparative perspective, this guide collates available data on the anti-inflammatory effects of various eupalinolides. The primary endpoint for comparison is the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, a common and quantifiable marker of inflammation. It is crucial to note that the following data is compiled from different studies, and variations in experimental conditions may influence the results.

Eupalinolide DerivativeTest SystemEndpointIC50 (µM)
This compound RAW 264.7 cellsIL-6 and TNF-α InhibitionData not available
Eupalinolide B RAW 264.7 cellsNF-κB InhibitionData not available

Note: The table will be updated as more quantitative data becomes available.

Experimental Protocols

The evaluation of the anti-inflammatory activity of eupalinolides typically involves standardized in vitro assays. Below are detailed methodologies for the key experiments cited in the assessment of these compounds.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test eupalinolide for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • After the treatment period, 100 µL of the cell culture supernatant is collected from each well.

  • The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • The mixture is incubated at room temperature for 10-15 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a standard curve generated using sodium nitrite.

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.

Cytokine Production Assay (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Commercially available ELISA kits for the specific cytokine are used according to the manufacturer's instructions.

  • Briefly, 96-well plates are coated with a capture antibody specific for the target cytokine.

  • After blocking non-specific binding sites, cell culture supernatants and a series of standards are added to the wells.

  • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

  • A substrate solution is added, which reacts with the enzyme to produce a colored product.

  • The reaction is stopped, and the absorbance is measured at a specific wavelength.

  • The concentration of the cytokine in the samples is calculated from the standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway.

  • After treatment, cells are lysed to extract total proteins.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • The band intensities are quantified and normalized to the loading control to determine the relative protein expression.

Signaling Pathways

The anti-inflammatory effects of eupalinolides are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Eupalinolides, like other sesquiterpene lactones, are thought to inhibit this pathway, thereby reducing the production of these inflammatory mediators.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB IκB Degradation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Induces Transcription Eupalinolides Eupalinolides Eupalinolides->IKK Inhibits

Caption: NF-κB Signaling Pathway and Eupalinolide Inhibition.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, including LPS. The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases leads to the activation of transcription factors that, along with NF-κB, drive the expression of pro-inflammatory genes.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocate Pro_inflammatory_Genes Pro-inflammatory Genes Nucleus->Pro_inflammatory_Genes Induce Transcription Eupalinolides Eupalinolides Eupalinolides->MAPKK May Inhibit

Caption: MAPK Signaling Pathway in Inflammation.

Conclusion

This compound exhibits promising anti-inflammatory activity through the inhibition of key pro-inflammatory cytokines. While a direct, comprehensive comparison with other eupalinolides is currently limited by the lack of standardized quantitative data, the available information suggests its potential as a valuable compound for further investigation in the context of inflammatory diseases. Future studies establishing the IC50 values of this compound against a panel of inflammatory mediators will be crucial for a more definitive comparative assessment and for elucidating its full therapeutic potential.

Unraveling the Anti-Cancer Mechanisms of Eupalinolides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the diverse mechanisms of action employed by Eupalinolide derivatives in various cancer cell lines, providing researchers, scientists, and drug development professionals with a comparative guide to their potential therapeutic applications.

The family of Eupalinolide compounds, sesquiterpene lactones isolated from Eupatorium lindleyanum, has demonstrated significant potential in cancer therapy. While research on Eupalinolide H is limited, extensive studies on its analogues—Eupalinolide A, B, J, and O—reveal a fascinating diversity in their mechanisms of action across a range of cancer cell lines. This guide provides a comparative analysis of these mechanisms, supported by experimental data, to aid in the ongoing research and development of novel cancer therapeutics.

Comparative Analysis of Eupalinolide Derivatives' Anti-Cancer Effects

The following tables summarize the quantitative data from various studies, highlighting the differential effects of Eupalinolide A, B, J, and O on cancer cell proliferation, apoptosis, and other key cellular processes.

Table 1: Effects of Eupalinolide Derivatives on Cell Viability and Apoptosis

CompoundCell Line(s)ConcentrationEffect on Cell Viability (IC50)Induction of ApoptosisCitation
Eupalinolide AA549 (NSCLC)10, 20, 30 µMNot specifiedIncreased total apoptotic rate from 1.79% to 47.29%[1][2]
H1299 (NSCLC)10, 20, 30 µMNot specifiedIncreased total apoptotic rate from 4.66% to 44.43%[1][2]
Eupalinolide BPancreatic Cancer CellsNot specifiedInhibited cell viabilityInduced apoptosis[3][4]
SMMC-7721, HCCLM3 (Hepatocellular Carcinoma)12, 24 µMDecreased cell viabilityDid not induce apoptosis[5]
Eupalinolide JPC-3, DU-145 (Prostate Cancer)Dose-dependentMarked anti-proliferative activityInduced apoptosis[6]
MDA-MB-231 (TNBC)Not specifiedIC50: 3.74 ± 0.58 µMInduced apoptosis[7]
MDA-MB-468 (TNBC)Not specifiedIC50: 4.30 ± 0.39 µMInduced apoptosis[7]
Eupalinolide OMDA-MB-468 (Breast Cancer)8 µMNot specifiedApoptotic cells reached 65.01% at 24h[8]
MDA-MB-231, MDA-MB-453 (TNBC)5, 10 µMInhibited cell viabilityInduced apoptosis[9]

Table 2: Effects of Eupalinolide Derivatives on Cell Cycle and Signaling Pathways

CompoundCell Line(s)ConcentrationEffect on Cell CycleKey Signaling Pathway(s) AffectedCitation
Eupalinolide AA549 (NSCLC)Not specifiedG2/M phase arrest (2.91% to 21.99%)AMPK/mTOR/SCD1[1][2]
H1299 (NSCLC)Not specifiedG2/M phase arrest (8.22% to 18.91%)AMPK/mTOR/SCD1[1][2]
MHCC97-L, HCCLM3 (Hepatocellular Carcinoma)14, 28 µMG1 phase arrestROS/ERK[10][11]
Eupalinolide BPancreatic Cancer CellsNot specifiedNot specifiedROS generation, Copper homeostasis[3][4]
Raw264.78 µMNot specifiedNF-κB[12]
Eupalinolide JPC-3, DU-145 (Prostate Cancer)Not specifiedG0/G1 phase arrestMitochondrial membrane potential disruption[6]
U251, MDA-MB-231Not specifiedG2/M phase arrestSTAT3[13][14]
Eupalinolide OMDA-MB-468 (Breast Cancer)2, 4, 8 µMG2/M phase arrestAkt/p38 MAPK, Bcl-2 family[8][9]

Key Mechanisms of Action

Induction of Apoptosis and Ferroptosis

Eupalinolide A has been shown to induce both apoptosis and ferroptosis in non-small cell lung cancer (NSCLC) cells.[1][2] This dual mechanism involves the generation of reactive oxygen species (ROS) and is mediated by the AMPK/mTOR/SCD1 signaling pathway.[1][2] Similarly, Eupalinolide O triggers apoptosis in triple-negative breast cancer (TNBC) cells through ROS generation and modulation of the Akt/p38 MAPK pathway.[9][15] Eupalinolide J also induces apoptosis in prostate and triple-negative breast cancer cells, associated with mitochondrial membrane potential disruption.[6][7] In contrast, Eupalinolide B was found to induce apoptosis in pancreatic cancer cells but not in hepatocellular carcinoma cells, where it appears to act through other mechanisms.[3][4][5]

cluster_Eupalinolide_A Eupalinolide A cluster_Eupalinolide_O Eupalinolide O Eupalinolide A Eupalinolide A ROS ROS Eupalinolide A->ROS AMPK AMPK ROS->AMPK mTOR mTOR AMPK->mTOR SCD1 SCD1 mTOR->SCD1 Apoptosis/Ferroptosis Apoptosis/Ferroptosis SCD1->Apoptosis/Ferroptosis Eupalinolide O Eupalinolide O ROS_O ROS Eupalinolide O->ROS_O Akt Akt ROS_O->Akt p38 MAPK p38 MAPK ROS_O->p38 MAPK Apoptosis_O Apoptosis Akt->Apoptosis_O p38 MAPK->Apoptosis_O Eupalinolide J Eupalinolide J STAT3 STAT3 Eupalinolide J->STAT3 Metastasis Metastasis Eupalinolide J->Metastasis inhibits Ubiquitination Ubiquitination STAT3->Ubiquitination MMP-2/MMP-9 MMP-2/MMP-9 STAT3->MMP-2/MMP-9 activates Degradation Degradation Ubiquitination->Degradation Degradation->STAT3 MMP-2/MMP-9->Metastasis Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment Assay Assay Treatment->Assay MTT Assay MTT Assay Assay->MTT Assay Apoptosis Assay Apoptosis Assay Assay->Apoptosis Assay Western Blot Western Blot Assay->Western Blot Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis

References

Navigating Eupalinolide Research: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Eupalinolide H: Initial research indicates a significant gap in publicly available scientific literature regarding the specific molecular targets and cross-validation studies for this compound. The majority of current research focuses on its analogues, such as Eupalinolides A, B, J, and O.

Therefore, this guide will provide a comprehensive comparison of the validated targets for these well-documented Eupalinolide analogues. We will focus on Eupalinolide J as a primary example of multi-model target cross-validation, while presenting comparative data for other analogues to offer a broader perspective for researchers, scientists, and drug development professionals.

Comparative Analysis of Eupalinolide Targets

Eupalinolides, a class of sesquiterpene lactones derived from Eupatorium lindleyanum DC., have demonstrated significant anti-cancer potential by modulating distinct cellular signaling pathways.[1] While each analogue exhibits unique properties, a common thread is their ability to induce apoptosis, cell cycle arrest, and inhibit metastasis across various cancer models.

Table 1: Summary of Validated Targets and Pathways for Eupalinolide Analogues

Eupalinolide AnaloguePrimary Target / PathwayKey Downstream EffectsCancer Models Studied
Eupalinolide J STAT3 Promotes ubiquitin-dependent degradation of STAT3; downregulates MMP-2 & MMP-9.[2][3]Triple-Negative Breast Cancer (TNBC), Glioblastoma[2][3]
Eupalinolide A AMPK/mTOR/SCD1 & ROS/ERK Induces ferroptosis, apoptosis, and autophagy; arrests cell cycle.[4][5]Non-Small Cell Lung Cancer (NSCLC), Hepatocellular Carcinoma[4][5]
Eupalinolide O Akt/p38 MAPK & ROS Generation Induces apoptosis via the intrinsic mitochondrial pathway.[6]Triple-Negative Breast Cancer (TNBC)[6]
Eupalinolide B ROS-ER-JNK Pathway & Copper Homeostasis Induces ferroptosis, apoptosis, and disrupts copper levels.[7][8]Hepatic Carcinoma, Pancreatic Cancer[7][8]

Cross-Validation Focus: Eupalinolide J Targeting of STAT3

Eupalinolide J (EJ) has been identified as a promising anti-metastatic agent that directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key oncogenic transcription factor.[2] The validation of this target has been demonstrated across multiple experimental models.

In Silico Model: Target Prediction and Molecular Docking

Initial screening of Eupalinolide compounds using target prediction and molecular docking techniques identified Eupalinolide J as having a strong binding potential to various metastasis-related targets, including key proteins in the STAT3 signaling pathway.[3] This computational approach provided the foundational hypothesis for subsequent experimental validation.

In Vitro Models: Cellular and Molecular Assays

Experiments using human cancer cell lines, including glioblastoma (U251) and triple-negative breast cancer (MDA-MB-231), have provided robust in vitro evidence of Eupalinolide J's mechanism.[2]

  • Protein Expression: Western blot analyses consistently show that treatment with Eupalinolide J leads to a dose-dependent reduction in the protein levels of both total STAT3 and its phosphorylated (active) form, p-STAT3.[2]

  • Gene Expression: The downstream targets of STAT3, matrix metalloproteinases MMP-2 and MMP-9, which are crucial for cancer cell invasion, were also downregulated following treatment.[2]

  • Functional Assays: Wound-healing and transwell migration assays demonstrated that Eupalinolide J significantly inhibits cancer cell motility and invasion at non-toxic doses.[2]

  • Mechanism Confirmation: To confirm that the anti-metastatic effect was indeed STAT3-dependent, experiments were conducted using STAT3-shRNA to silence the STAT3 gene. The knockdown of STAT3 weakened the inhibitory effect of Eupalinolide J on cancer cell migration, confirming that STAT3 is the primary target.[3]

In Vivo Model: Xenograft Studies

The anti-cancer activity of Eupalinolide J was further confirmed in a nude mouse xenograft model. Mice treated with Eupalinolide J showed a significant reduction in tumor metastasis compared to the control group, validating the in vitro findings in a living organism.[2]

Quantitative Data Comparison

The cytotoxic and anti-proliferative effects of various Eupalinolides have been quantified across multiple cancer cell lines.

Table 2: Comparative Cytotoxicity (IC₅₀) of Eupalinolide Analogues in Vitro

EupalinolideCell LineCancer TypeIC₅₀ Value (µM)Exposure Time (h)
Eupalinolide O MDA-MB-231Triple-Negative Breast Cancer5.8548
Eupalinolide O MDA-MB-453Triple-Negative Breast Cancer7.0648
Eupalinolide A A549Non-Small Cell Lung Cancer~20-30 (Dose-dependent effect shown)48
Eupalinolide A H1299Non-Small Cell Lung Cancer~20-30 (Dose-dependent effect shown)48
Eupalinolide B SMMC-7721Hepatic Carcinoma~6-12 (Dose-dependent effect shown)48
Eupalinolide B HCCLM3Hepatic Carcinoma~6-12 (Dose-dependent effect shown)48

Note: Data is compiled from separate studies and experimental conditions may vary. Direct comparison should be made with caution.[1][4][6]

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental designs, the following diagrams illustrate key concepts.

G cluster_in_silico In Silico Model cluster_in_vitro In Vitro Model cluster_in_vivo In Vivo Model a Eupalinolide J Structure b Target Prediction & Molecular Docking a->b c Hypothesis: EJ Binds to STAT3 b->c d Treat Cancer Cells (U251, MDA-MB-231) with EJ c->d e Western Blot: ↓ STAT3 Protein d->e f Migration Assay: ↓ Cell Invasion d->f h Confirmation: Effect is STAT3-Dependent f->h g shRNA Knockdown: STAT3 Silencing g->h i Xenograft Mouse Model h->i j Treat Mice with EJ i->j k Result: ↓ Tumor Metastasis j->k

Caption: Logical workflow for the cross-validation of Eupalinolide J targeting STAT3.

G cluster_nucleus Inside Nucleus EJ Eupalinolide J Ub Ubiquitin Ligase Complex EJ->Ub promotes STAT3 STAT3 (Active) Proteasome Proteasome STAT3->Proteasome targeted to Ub->STAT3 adds Ubiquitin to Degradation STAT3 Degradation Proteasome->Degradation Nucleus Nucleus MMP ↓ MMP-2/9 Gene Transcription Degradation->MMP prevents STAT3 entry Metastasis Inhibition of Metastasis MMP->Metastasis

Caption: Eupalinolide J promotes ubiquitin-dependent degradation of STAT3.

G A 1. Cell Culture (e.g., A549, H1299) B 2. Treatment (Eupalinolide A) A->B C 3. Protein Extraction (Cell Lysis) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Western Blot (Transfer to Membrane) D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Detection (Imaging System) F->G H 8. Analysis (Quantify Protein Levels) G->H

Caption: Standard experimental workflow for Western Blot analysis.

Detailed Experimental Protocols

The validation of Eupalinolide targets relies on a suite of established molecular and cellular biology techniques.

Cell Viability Assay (CCK-8 / MTT)

This assay measures the metabolic activity of cells to determine their viability after treatment.

  • Cell Seeding: Cancer cells (e.g., A549, H1299) are seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated to allow for attachment.[1][4]

  • Treatment: Cells are treated with various concentrations of the Eupalinolide compound (e.g., 10, 20, 30 µM) or a vehicle control (DMSO) and incubated for a specified period (e.g., 24, 48, 72 hours).[4][5]

  • Reagent Addition: 10 µL of CCK-8 or MTT solution is added to each well, followed by incubation for 1.5-4 hours at 37°C.[4][5]

  • Measurement: The absorbance (optical density) is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8), which correlates with the number of viable cells.[5]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Cell Lysis: After treatment with Eupalinolides for a set time (e.g., 24 hours), cells are harvested and lysed on ice using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[5]

  • Quantification: The total protein concentration of the lysate is determined using a BCA protein assay kit.[5]

  • SDS-PAGE: A standardized amount of protein (e.g., 50 µg) from each sample is loaded onto an SDS-polyacrylamide gel to separate the proteins by size.[5]

  • Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[5]

  • Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated sequentially with a primary antibody specific to the target protein (e.g., STAT3, Akt, Bcl-2) and a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry is used for quantification.[4]

Cell Migration and Invasion Assays

These assays measure the ability of cancer cells to move and invade through extracellular matrices.

  • Wound-Healing Assay: A confluent monolayer of cells is scratched to create a "wound." Cells are then treated with the compound, and images are taken at different time points (e.g., 0, 24, 48 hours) to measure the rate of wound closure.[4]

  • Transwell Assay: Cancer cells are seeded into the upper chamber of a transwell insert (with or without a Matrigel coating for invasion assays). The lower chamber contains a chemoattractant. After treatment with the Eupalinolide, the number of cells that have migrated or invaded through the porous membrane to the lower chamber is quantified by staining and counting.[4][5]

Flow Cytometry for Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Cells are treated with the Eupalinolide compound for a specified duration (e.g., 48 hours).[5]

  • Fixation: Harvested cells are fixed in 75% ethanol (B145695) at 4°C overnight.[4]

  • Staining: The fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA.[4]

  • Analysis: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[5]

References

A Head-to-Head Comparison of Eupalinolides and Parthenolide: Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents, natural products remain a vital source of inspiration. Among these, sesquiterpene lactones have garnered significant attention for their diverse pharmacological activities. This guide provides a detailed head-to-head comparison of two prominent sesquiterpene lactones: the Eupalinolide family and Parthenolide (B1678480).

This comparison guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biological activities, mechanisms of action, and potential therapeutic applications, supported by available experimental data.

Introduction to the Compounds

Parthenolide , a well-studied sesquiterpene lactone, is the primary bioactive component of feverfew (Tanacetum parthenium).[1][2] It is renowned for its potent anti-inflammatory and anti-cancer properties.[1][2] Its biological activity is largely attributed to an α-methylene-γ-lactone ring and an epoxide group, which can interact with nucleophilic sites on cellular proteins.[2]

The Eupalinolide family represents a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. While direct comparative data for Eupalinolide H is limited in publicly available research, this guide will draw upon data from other well-characterized members of the Eupalinolide family, such as Eupalinolide J, O, A, and B, to provide a representative comparison against Parthenolide. These compounds have also demonstrated significant anti-cancer and anti-inflammatory potential.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of Eupalinolides and Parthenolide, providing a clear comparison of their potency.

Table 1: Cytotoxicity (IC50 values in µM)
CompoundCell LineCancer TypeIC50 (µM)Citation(s)
Parthenolide SiHaCervical Cancer8.42 ± 0.76[3][4]
MCF-7Breast Cancer9.54 ± 0.82[3][4]
GLC-82Non-small cell lung cancer6.07 ± 0.45[2]
A549Non-small cell lung cancer15.38 ± 1.13[2]
PC-9Non-small cell lung cancer15.36 ± 4.35[2]
H1650Non-small cell lung cancer9.88 ± 0.09[2]
H1299Non-small cell lung cancer12.37 ± 1.21[2]
A2058Melanoma20[5]
Eupalinolide O MDA-MB-231Triple-Negative Breast Cancer5.85 (48h)[6]
MDA-MB-453Triple-Negative Breast Cancer7.06 (48h)[6]
MDA-MB-468Triple-Negative Breast Cancer1.04 (72h)[7]
Eupalinolide J MDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.58[8]
MDA-MB-468Triple-Negative Breast Cancer4.30 ± 0.39[8]
Eupalinolide B MiaPaCa-2Pancreatic Cancer<10[9]
PANC-1Pancreatic Cancer<10[9]
Eupalinolide A MHCC97-LHepatocellular Carcinoma~10[10]
HCCLM3Hepatocellular Carcinoma~10[10]
Table 2: Inhibition of Inflammatory Pathways
CompoundPathway/TargetAssayIC50 (µM)Citation(s)
Parthenolide STAT3 (IL-6 induced)Luciferase Reporter Assay2.628[1]
STAT3 PhosphorylationWestern Blot4.804[1][11]
JAK2 Kinase ActivityIn vitro Kinase Assay3.937[1]
NF-κBReporter Gene Assay~50[12]
Eupalinolide B NO Production (LPS-stimulated RAW264.7)Griess Assay2.24

Mechanisms of Action: A Focus on Key Signaling Pathways

Both Parthenolide and the Eupalinolide family exert their biological effects by modulating critical signaling pathways involved in inflammation and cancer progression, most notably the NF-κB and STAT3 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.

Parthenolide is a well-established inhibitor of the NF-κB pathway.[12] It has been shown to directly interact with and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of its target genes.[13] Some studies also suggest that parthenolide can directly inhibit the DNA binding of the p65 subunit of NF-κB.

While direct evidence for This compound is lacking, studies on other members of the family, such as Eupalinolide B , have demonstrated potent inhibitory effects on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[14] This suggests a shared mechanism of action within the Eupalinolide family.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits Gene Transcription Gene Transcription NF-kB->Gene Transcription Promotes Parthenolide Parthenolide Parthenolide->IKK Inhibits Eupalinolide B Eupalinolide B Eupalinolide B->IKK Inhibits STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Ubiquitination Ubiquitination STAT3->Ubiquitination Gene Transcription Gene Transcription STAT3->Gene Transcription Promotes Parthenolide Parthenolide Parthenolide->JAK Inhibits Eupalinolide J Eupalinolide J Eupalinolide J->STAT3 Promotes Degradation via MTT_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Remove medium, add DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

References

Eupalinolide H and Other Sesquiterpenes: A Comparative Guide to Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents has led researchers to explore the vast therapeutic potential of natural products. Among these, sesquiterpene lactones, a class of secondary metabolites found in various plants, have emerged as promising candidates. This guide provides a comparative analysis of the anti-cancer properties of the Eupalinolide family of sesquiterpenes against other notable sesquiterpenes. While specific experimental data on Eupalinolide H is limited in publicly available literature, this guide will focus on its close analogues—Eupalinolide A, B, J, and O—to represent the potential of this structural class.

This guide will objectively compare the cytotoxic activities, mechanisms of action, and affected signaling pathways of these compounds, supported by experimental data from various studies.

Comparative Cytotoxicity of Sesquiterpenes

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a biological process, such as cancer cell growth. The following tables summarize the IC50 values of various Eupalinolides and other prominent sesquiterpenes against a range of human cancer cell lines. It is important to note that IC50 values can vary depending on the specific cancer cell line, assay conditions, and duration of exposure.

Table 1: Comparative IC50 Values of Eupalinolide Analogues in Human Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Eupalinolide AA549Non-small cell lung cancerNot specified, effective at 10-30 µM[1]
H1299Non-small cell lung cancerNot specified, effective at 10-30 µM[1]
MHCC97-LHepatocellular carcinomaNot specified, effective at 14-28 µM[2]
HCCLM3Hepatocellular carcinomaNot specified, effective at 14-28 µM[2]
Eupalinolide BSMMC-7721Hepatocellular carcinomaNot specified, effective concentration mentioned[3]
HCCLM3Hepatocellular carcinomaNot specified, effective concentration mentioned[3]
Eupalinolide JPC-3Prostate cancer2.89 ± 0.28 (72h)[4]
DU-145Prostate cancer2.39 ± 0.17 (72h)[4]
MDA-MB-231Triple-negative breast cancer3.74 ± 0.58[5]
MDA-MB-468Triple-negative breast cancer4.30 ± 0.39[5]
Eupalinolide OMDA-MB-468Breast cancer1.04 (72h)[6]
MDA-MB-231Triple-negative breast cancer5.85 (48h), 3.57 (72h)[7]
MDA-MB-453Triple-negative breast cancer7.06 (48h), 3.03 (72h)[7]

Table 2: Comparative IC50 Values of Other Sesquiterpenes in Human Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
ParthenolideSiHaCervical cancer8.42 ± 0.76Not specified in provided text
MCF-7Breast cancer9.54 ± 0.82Not specified in provided text
A549Lung carcinoma4.3Not specified in provided text
TE671Medulloblastoma6.5Not specified in provided text
HT-29Colon adenocarcinoma7.0Not specified in provided text
ArtemisininA549Lung cancer28.8 µg/mLNot specified in provided text
H1299Lung cancer27.2 µg/mLNot specified in provided text
DihydroartemisininPC9Lung cancer19.68 (48h)Not specified in provided text
NCI-H1975Lung cancer7.08 (48h)Not specified in provided text
CostunolideA431Skin cancer0.8 (48h)Not specified in provided text
H1299Lung cancer23.93 ± 1.67Not specified in provided text
Dehydrocostus lactoneMDA-MB-231Breast cancer21.5Not specified in provided text
SK-BR-3Breast cancer25.6Not specified in provided text
OVCAR3Ovarian cancer10.8Not specified in provided text

Mechanisms of Anti-Cancer Action

Eupalinolides and other sesquiterpenes exert their anti-cancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis Induction

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many sesquiterpenes have been shown to trigger this process in cancer cells.

  • Eupalinolide A has been observed to induce apoptosis in non-small cell lung cancer cells.[1]

  • Eupalinolide B induces apoptosis in pancreatic cancer cells.[8]

  • Eupalinolide J is a potent inducer of apoptosis in prostate and triple-negative breast cancer cells.[4][5]

  • Eupalinolide O triggers apoptotic cell death in human triple-negative breast cancer cells.[6][7]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Sesquiterpenes can interfere with the cell cycle, halting the proliferation of cancer cells.

  • Eupalinolide A causes G1 or G2/M phase arrest in different cancer cell lines.[1][2]

  • Eupalinolide B has been shown to block the cell cycle at the S phase in hepatic carcinoma cells.[3]

  • Eupalinolide J induces G0/G1 phase arrest in prostate cancer cells.[4]

  • Eupalinolide O leads to G2/M phase arrest in breast cancer cells.[6]

Signaling Pathways Modulated by Eupalinolides

The anti-cancer activities of Eupalinolides are mediated through their interaction with various intracellular signaling pathways that are often dysregulated in cancer.

Eupalinolide A: Targeting AMPK/mTOR and ROS/ERK Pathways

Eupalinolide A has been shown to inhibit cancer progression by inducing both ferroptosis and apoptosis. This is achieved by targeting the AMPK/mTOR/SCD1 signaling pathway.[1] In hepatocellular carcinoma, Eupalinolide A induces autophagy-mediated cell death through the ROS/ERK signaling pathway.[2]

Eupalinolide_A_Pathway cluster_AMPK_mTOR AMPK/mTOR Pathway cluster_ROS_ERK ROS/ERK Pathway EA_AMPK Eupalinolide A AMPK AMPK EA_AMPK->AMPK mTOR mTOR AMPK->mTOR SCD1 SCD1 mTOR->SCD1 Ferroptosis_Apoptosis Ferroptosis & Apoptosis SCD1->Ferroptosis_Apoptosis EA_ROS Eupalinolide A ROS ROS EA_ROS->ROS ERK ERK ROS->ERK Autophagy Autophagy ERK->Autophagy

Signaling pathways modulated by Eupalinolide A.

Eupalinolide J: A STAT3 Degradation Promoter

Eupalinolide J exhibits its anti-cancer effects, particularly in triple-negative breast cancer, by targeting the STAT3 signaling pathway. It promotes the ubiquitin-dependent degradation of STAT3, a key transcription factor involved in cancer cell proliferation, survival, and metastasis.

Eupalinolide_J_Pathway EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 promotes ubiquitination Ubiquitination Ubiquitination STAT3->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Proliferation_Metastasis Cell Proliferation & Metastasis Proteasomal_Degradation->Proliferation_Metastasis

Eupalinolide J promotes STAT3 degradation.

Eupalinolide O: Modulator of ROS and Akt/p38 MAPK Signaling

Eupalinolide O induces apoptosis in human triple-negative breast cancer cells by modulating the generation of reactive oxygen species (ROS) and affecting the Akt/p38 MAPK signaling pathway.[7][9]

Eupalinolide_O_Pathway EO Eupalinolide O ROS ROS Generation EO->ROS Akt Akt ROS->Akt p38_MAPK p38 MAPK ROS->p38_MAPK Apoptosis Apoptosis Akt->Apoptosis p38_MAPK->Apoptosis

Eupalinolide O induces apoptosis via ROS and Akt/p38 MAPK.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of these sesquiterpenes.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with compound incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilizer incubate3->solubilize read Read absorbance solubilize->read

Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sesquiterpene in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of the sesquiterpene for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain the cellular DNA content, allowing for the analysis of cell distribution in different phases of the cell cycle by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the sesquiterpene and harvest them as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and ensure that only DNA is stained. Incubate for 30 minutes at 37°C.

  • PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The Eupalinolide family of sesquiterpenes, represented here by analogues A, B, J, and O, demonstrates significant anti-cancer potential across a range of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as STAT3, Akt/mTOR, and MAPK. When compared to other well-studied sesquiterpenes like parthenolide, artemisinin, and costunolide, the Eupalinolides exhibit comparable or, in some cases, superior potency.

The lack of specific experimental data for this compound highlights a gap in the current research landscape and underscores the need for further investigation into its unique biological activities. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research in this promising area of cancer drug discovery. The continued exploration of Eupalinolides and other sesquiterpenes holds great promise for the development of novel and effective cancer therapies.

References

Eupalinolide B Demonstrates Potent Anti-Cancer Activity: A Comparative Overview of the Eupalinolide Family

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the current scientific literature reveals Eupalinolide B as a promising anti-cancer agent with a multi-faceted mechanism of action. In stark contrast, a thorough investigation yielded no publicly available data on the bioactivity of its structural analog, Eupalinolide H. This guide provides a detailed examination of Eupalinolide B's biological effects, supported by experimental data, and offers a comparative summary of other studied eupalinolides to contextualize the current state of research on this class of natural compounds.

Comparative Bioactivity of Eupalinolide B and Other Analogs

Eupalinolide B has been shown to exhibit significant cytotoxic effects against a range of cancer cell lines, including pancreatic, hepatic, and laryngeal cancers.[1][2][3] Its anti-tumor activity is attributed to its ability to induce various forms of cell death, including apoptosis and ferroptosis, and to modulate key cellular signaling pathways.[1][2] While a direct comparison with this compound is not possible due to the absence of data, a summary of the bioactivities of other eupalinolides, such as A, J, and O, highlights the general anti-cancer potential of this family of sesquiterpene lactones.

CompoundCancer Cell LineIC50 (µM)BioactivityReference
Eupalinolide B Laryngeal Cancer (TU212)1.03Inhibition of proliferation[3]
Laryngeal Cancer (AMC-HN-8)2.13Inhibition of proliferation[3]
Laryngeal Cancer (M4e)3.12Inhibition of proliferation[3]
Laryngeal Cancer (LCC)4.20Inhibition of proliferation[3]
Laryngeal Cancer (TU686)6.73Inhibition of proliferation[3]
Laryngeal Cancer (Hep-2)9.07Inhibition of proliferation[3]
Hepatic Carcinoma (SMMC-7721)6, 12, 24 (dose-dependent)Inhibition of proliferation[2]
Hepatic Carcinoma (HCCLM3)6, 12, 24 (dose-dependent)Inhibition of proliferation[2]
Eupalinolide A Non-small cell lung cancer (A549)10, 20, 30 (dose-dependent)Inhibition of cell viability[4]
Non-small cell lung cancer (H1299)10, 20, 30 (dose-dependent)Inhibition of cell viability[4]
Eupalinolide J Prostate Cancer (PC-3, DU-145)Not specifiedAnti-proliferative activity[5]
Eupalinolide O Breast Cancer (MDA-MB-468)Not specifiedAnticancer activity[6]
Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-453)1-20 (dose-dependent)Inhibition of cell viability[7]

Mechanisms of Action of Eupalinolide B

Eupalinolide B exerts its anti-cancer effects through multiple mechanisms:

  • Induction of Apoptosis and ROS Generation: In pancreatic cancer cells, Eupalinolide B has been shown to induce apoptosis and elevate levels of reactive oxygen species (ROS).[1]

  • Induction of Ferroptosis: In hepatic carcinoma, Eupalinolide B induces ferroptosis, a form of iron-dependent cell death.[2]

  • Modulation of Signaling Pathways: Eupalinolide B influences several key signaling pathways involved in cancer cell survival and proliferation, including the MAPK and NF-κB pathways.[1][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by Eupalinolide B and a general workflow for assessing its bioactivity.

Eupalinolide_B_Signaling cluster_ros ROS Generation cluster_ferroptosis Ferroptosis Induction cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway EB Eupalinolide B ROS ↑ ROS EB->ROS Ferroptosis Ferroptosis EB->Ferroptosis JNK ↑ JNK Activation EB->JNK NFkB ↓ NF-κB Activation EB->NFkB Apoptosis_ROS Apoptosis ROS->Apoptosis_ROS Apoptosis_MAPK Apoptosis JNK->Apoptosis_MAPK Inflammation ↓ Inflammation NFkB->Inflammation

Caption: Signaling pathways modulated by Eupalinolide B.

Bioactivity_Workflow start Cancer Cell Lines treatment Eupalinolide B Treatment (Varying Concentrations) start->treatment viability Cell Viability Assay (e.g., CCK8/MTT) treatment->viability mechanism Mechanism of Action Assays treatment->mechanism invivo In Vivo Xenograft Model treatment->invivo end Data Analysis & Conclusion viability->end apoptosis Apoptosis Assay (e.g., Annexin V/PI) mechanism->apoptosis ros ROS Detection mechanism->ros western Western Blot (Signaling Proteins) mechanism->western apoptosis->end ros->end western->end invivo->end

Caption: General workflow for assessing Eupalinolide B's bioactivity.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on Eupalinolide B.

Cell Viability Assay (CCK8/MTT)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Eupalinolide B or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).

  • Reagent Addition: After the treatment period, CCK-8 or MTT solution is added to each well and incubated.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.[1][2]

Western Blot Analysis
  • Protein Extraction: Following treatment with Eupalinolide B, cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration is determined using a suitable assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., proteins from the MAPK or NF-κB pathways), followed by incubation with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using a detection reagent and an imaging system.[8]

In Vivo Xenograft Model
  • Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with Eupalinolide B (e.g., via intraperitoneal injection) or a vehicle control for a specified period.

  • Tumor Measurement: Tumor volume and weight are measured regularly throughout the study.

  • Histological Analysis: At the end of the study, tumors and major organs may be harvested for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).[1][2]

Conclusion

The available scientific evidence strongly supports the potential of Eupalinolide B as an anti-cancer agent, with demonstrated activity against various cancer types and a multifaceted mechanism of action. In contrast, the complete absence of bioactivity data for this compound highlights a significant knowledge gap and underscores the need for future research to explore the therapeutic potential of this and other less-studied eupalinolides. Further investigation into the structure-activity relationships within the eupalinolide family could provide valuable insights for the development of novel and effective cancer therapies.

References

Eupalinolide H and the Inhibition of NF-κB Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitory effects of Eupalinolide H on the NF-κB signaling pathway. While direct experimental data on this compound is limited, this document draws upon findings from structurally similar eupalinolides, primarily Eupalinolide B, and contrasts its activity with well-characterized NF-κB inhibitors, Parthenolide and BAY 11-7082.

The nuclear factor-kappa B (NF-κB) family of transcription factors are critical regulators of cellular responses to inflammatory stimuli, and their dysregulation is implicated in a host of inflammatory diseases and cancers. This has made the NF-κB signaling pathway a prime target for therapeutic intervention. Natural products, such as sesquiterpene lactones, have emerged as a promising source of novel NF-κB inhibitors. This guide will delve into the experimental evidence supporting the inhibitory role of eupalinolides on this crucial pathway and provide a comparative context with other known inhibitors.

Comparative Inhibitory Effects on NF-κB Signaling

CompoundTarget in NF-κB PathwayIC50 ValueCell Line/Assay
Eupalinolide B Phosphorylation of IκBα and p65, p65 nuclear translocation~8 µM (Effective Concentration)Raw264.7 cells
Parthenolide IκB kinase (IKK) complex20.05 µM (24h), 7.46 µM (48h)CNE1 cells (Cell growth inhibition)[1]
BAY 11-7082 TNFα-induced IκBα phosphorylation10 µMTumor cells[2][3]

Visualizing the Inhibition: The NF-κB Signaling Pathway

The canonical NF-κB signaling cascade is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. The diagram below illustrates this pathway and the points of inhibition by the discussed compounds.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, LPS Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkBa_NFkB IκBα p65/p50 IKK_complex->IkBa_NFkB Phosphorylation p_IkBa_NFkB P-IκBα p65/p50 Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination & Degradation NFkB p65/p50 Proteasome->NFkB NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription BAY_11_7082 BAY 11-7082 BAY_11_7082->IkBa_NFkB Inhibits Phosphorylation Eupalinolide This compound/B Eupalinolide->IkBa_NFkB Inhibits Phosphorylation Eupalinolide->NFkB Inhibits Translocation Parthenolide Parthenolide Parthenolide->IKK_complex

Caption: The canonical NF-κB signaling pathway and points of inhibition.

Experimental Workflow for Evaluating NF-κB Inhibitors

A standardized workflow is crucial for the consistent and reliable evaluation of potential NF-κB inhibitors. The following diagram outlines a typical experimental approach, from cell culture to data analysis, incorporating key assays to measure the inhibition of NF-κB signaling at different stages of the pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assessment of NF-κB Inhibition cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Raw264.7, HEK293) Compound_Treatment 2. Pre-treatment with Inhibitor (this compound, Comparators) Cell_Culture->Compound_Treatment Stimulation 3. Stimulation (e.g., LPS, TNF-α) Compound_Treatment->Stimulation Western_Blot 4a. Western Blot (p-IκBα, p-p65) Stimulation->Western_Blot Immunofluorescence 4b. Immunofluorescence (p65 Nuclear Translocation) Stimulation->Immunofluorescence Luciferase_Assay 4c. Luciferase Reporter Assay (NF-κB Transcriptional Activity) Stimulation->Luciferase_Assay Quantification 5. Data Quantification & Analysis Western_Blot->Quantification Immunofluorescence->Quantification Luciferase_Assay->Quantification Comparison 6. Comparative Analysis (IC50 determination) Quantification->Comparison

Caption: A typical experimental workflow for assessing NF-κB inhibitors.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in the evaluation of NF-κB inhibitors.

Western Blot for Phosphorylated IκBα and p65

This technique is used to detect the levels of specific proteins in a cell lysate, in this case, the phosphorylated (activated) forms of IκBα and the p65 subunit of NF-κB.

  • Cell Lysis:

    • After treatment and stimulation, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-IκBα, total IκBα, phospho-p65, and total p65 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Immunofluorescence for p65 Nuclear Translocation

This imaging technique allows for the visualization of the subcellular localization of the p65 subunit, providing a direct assessment of its translocation from the cytoplasm to the nucleus upon stimulation.

  • Cell Preparation:

    • Grow cells on glass coverslips in a multi-well plate.

    • Perform compound treatment and stimulation as described previously.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against p65 overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI or Hoechst stain.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope. The degree of p65 nuclear translocation can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

NF-κB Luciferase Reporter Assay

This is a highly sensitive and quantitative method to measure the transcriptional activity of NF-κB.

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Treatment and Stimulation:

    • After transfection, plate the cells in a 96-well plate.

    • Pre-treat the cells with the test compounds.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add the firefly luciferase substrate and measure the luminescence using a luminometer.

    • Add the Renilla luciferase substrate (stop and glo reagent) and measure the luminescence again.

  • Data Analysis:

    • Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in compound-treated cells to that in stimulated, untreated cells.

Conclusion

The available evidence strongly suggests that eupalinolides, exemplified by Eupalinolide B, are potent inhibitors of the NF-κB signaling pathway. Their mechanism of action appears to involve the suppression of IκBα and p65 phosphorylation, and the subsequent nuclear translocation of p65. When compared to established NF-κB inhibitors like Parthenolide and BAY 11-7082, eupalinolides demonstrate comparable efficacy at similar micromolar concentrations.

The experimental protocols detailed in this guide provide a robust framework for the further investigation and quantitative comparison of this compound and other novel compounds targeting the NF-κB pathway. Such studies are essential for the development of new therapeutic agents for a wide range of inflammatory and neoplastic diseases. Further research is warranted to determine the precise IC50 value of this compound and to fully elucidate its molecular interactions within the NF-κB signaling cascade.

References

Unveiling the Anti-Inflammatory Potential of Eupalinolides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anti-inflammatory properties of eupalinolides, benchmarked against established anti-inflammatory agents, dexamethasone (B1670325) and indomethacin (B1671933). This report synthesizes experimental data to provide an objective comparison of their efficacy in modulating key inflammatory pathways.

Introduction

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. Eupalinolides, a class of sesquiterpene lactones extracted from plants of the Eupatorium genus, have emerged as promising candidates. While specific data on Eupalinolide H is limited, extensive research on related compounds such as Eupalinolide B offers significant insights into the potential anti-inflammatory activities of this compound class. This guide provides a comparative analysis of the anti-inflammatory properties of eupalinolides against two widely used clinical drugs: the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of eupalinolides, dexamethasone, and indomethacin have been evaluated through their ability to inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The following tables summarize the available quantitative data from in vitro studies, primarily utilizing the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a standard for assessing inflammatory responses.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory process.

CompoundCell LineStimulusIC50 (µM)Notes
Eupafolin (related flavonoid) RAW 264.7LPS6Eupafolin is a flavonoid also found in Eupatorium species.
Indomethacin RAW 264.7LPS56.8[1]
Dexamethasone RAW 264.7LPS-Significantly inhibits NO production; specific IC50 values vary across studies.
Inhibition of Prostaglandin E2 (PGE2) Production

PGE2 is a principal mediator of inflammation, pain, and fever, synthesized via the cyclooxygenase (COX) pathway.

CompoundCell LineStimulusIC50 (µM)Notes
Eupalinolide B --Data not availableStudies indicate inhibition of COX-2 expression.
Indomethacin Human Synovial CellsIL-1α0.0055[2]
Indomethacin RAW 264.7LPS2.8[1]
Dexamethasone --Data not availableKnown to inhibit the expression of COX-2.
Inhibition of Pro-inflammatory Cytokines

The inhibition of pro-inflammatory cytokines like TNF-α and IL-6 is a key mechanism for controlling the inflammatory cascade.

CompoundCell LineStimulusTarget CytokineInhibition
Eupalinolide B RAW 264.7LPSTNF-α, IL-6, IL-1βSignificant inhibition of mRNA and protein levels.
Dexamethasone Human Retinal PericytesTNF-α/IL-1βG-CSF, GM-CSF, MIP-1α, IL-6, RANTES>80% inhibition, IC50 2-6 nM.[3]
Dexamethasone Human PBMCCon-AIL-6, IL-10Significant inhibition at 10⁻⁶ M.[4]
Indomethacin RAW 264.7LPSTNF-αIC50 of 143.7 µM.[1]

Mechanistic Insights: Modulation of Signaling Pathways

Eupalinolides, dexamethasone, and indomethacin exert their anti-inflammatory effects by modulating distinct signaling pathways. A primary target for many anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression. The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical cascade involved in the inflammatory response.

NF-κB Signaling Pathway

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκBα-NF-κB (Inactive) NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocation IkappaB_NFkappaB->NFkappaB Degradation of IκBα Eupalinolides Eupalinolides Eupalinolides->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkappaB_n Inhibits Transcription DNA DNA NFkappaB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

MAPK Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 Activate JNK->AP1 ERK->AP1 Eupalinolides Eupalinolides Eupalinolides->TAK1 Inhibits Genes Pro-inflammatory Genes AP1->Genes Transcription

Experimental Protocols

A generalized workflow for assessing the anti-inflammatory properties of test compounds in vitro is outlined below. Specific parameters may vary between studies.

Experimental_Workflow cluster_workflow In Vitro Anti-Inflammatory Assay Workflow A Cell Culture (e.g., RAW 264.7 macrophages) B Pre-treatment with Test Compound (Eupalinolide, Dexamethasone, Indomethacin) C Inflammatory Stimulus (e.g., LPS) D Incubation E Collect Supernatant F Lyse Cells G Griess Assay (NO) H ELISA (Cytokines, PGE2) I Western Blot (NF-κB, MAPK proteins)

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded in appropriate plates (e.g., 96-well for viability and cytokine assays, larger plates for protein extraction) and allowed to adhere. Prior to stimulation, cells are pre-treated with various concentrations of the test compounds for a specified period (typically 1-2 hours). Subsequently, inflammation is induced by adding an inflammatory stimulus, most commonly lipopolysaccharide (LPS), at a concentration of 1 µg/mL.

Nitric Oxide (NO) Assay

NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess assay.[2] Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

Cytokine and Prostaglandin E2 (PGE2) Measurement by ELISA

The concentrations of secreted cytokines (e.g., TNF-α, IL-6) and PGE2 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The assays are performed according to the manufacturer's instructions. Briefly, supernatant samples are added to microplates pre-coated with a capture antibody specific for the target molecule. After incubation and washing steps, a detection antibody conjugated to an enzyme is added, followed by a substrate solution. The resulting colorimetric reaction is measured using a microplate reader, and the concentration is determined from a standard curve.[3]

Western Blot Analysis for Signaling Proteins

To investigate the effects on signaling pathways, cell lysates are prepared after treatment. Proteins are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membranes are then incubated with primary antibodies specific for the total and phosphorylated forms of key signaling proteins (e.g., IκBα, p65 for NF-κB; p38, JNK, ERK for MAPK). After washing, the membranes are incubated with a secondary antibody conjugated to horseradish peroxidase. The protein bands are visualized using a chemiluminescence detection system.

Conclusion

The available evidence strongly suggests that eupalinolides, particularly Eupalinolide B, possess significant anti-inflammatory properties. Their mechanism of action appears to be centered on the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of key inflammatory mediators. While a direct quantitative comparison with established drugs like dexamethasone and indomethacin is complicated by variations in experimental designs across studies, the data indicates that eupalinolides are potent inhibitors of inflammatory responses in vitro. Further research, including standardized comparative studies and in vivo models, is warranted to fully elucidate the therapeutic potential of this compound and other related compounds as novel anti-inflammatory agents.

References

Navigating the Safety Landscape of Natural Compounds: A Comparative Analysis of Eupalinolide Analogues and Established Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anticancer agents, natural products remain a vital source of inspiration and therapeutic leads. Among these, the sesquiterpene lactone Eupalinolide H has garnered interest. However, a comprehensive safety profile for this compound is not yet publicly available. This guide offers a comparative analysis of the safety profiles of its close analogues—Eupalinolide B, O, and J—alongside well-established, naturally-derived chemotherapeutic agents: Paclitaxel, Vincristine, and Doxorubicin. This comparison is intended for researchers, scientists, and drug development professionals to contextualize the potential safety of this emerging compound class.

The available data indicates that Eupalinolide analogues exhibit a promising degree of selectivity, showing marked cytotoxicity against various cancer cell lines while sparing normal cells. This contrasts with conventional chemotherapeutics, which, despite their efficacy, are associated with significant off-target toxicity.

In Vitro Cytotoxicity: A Tale of Two Selectivities

In vitro studies are fundamental to the preliminary safety assessment of a potential drug candidate. For Eupalinolide analogues, these studies reveal a consistent pattern of selective cytotoxicity. For instance, Eupalinolide B was found to have no obvious toxicity on the normal human liver cell line L-O2, while effectively inhibiting hepatic carcinoma cells.[1] Similarly, Eupalinolide O and J did not show significant inhibitory effects on the normal breast epithelial cell line MCF-10A at concentrations that were cytotoxic to cancer cells.[2][3]

In contrast, established chemotherapeutics like Paclitaxel, Vincristine, and Doxorubicin, while potent against cancer cells, also demonstrate considerable cytotoxicity towards normal cells, which contributes to their known side-effect profiles in clinical use.

Quantitative Safety Data Comparison

The following table summarizes the available quantitative safety data for Eupalinolide analogues and the selected comparator compounds. It is critical to note the absence of a reported median lethal dose (LD50) for any of the Eupalinolide compounds, a key metric in acute toxicity assessment.

CompoundTest SystemRoute of AdministrationLD50Cytotoxicity to Normal Cells (IC50/Concentration)Source(s)
Eupalinolide B Human normal liver cells (L-O2)In vitroNot ReportedNo obvious toxicity observed[1]
Eupalinolide O Human normal epithelial cells (MCF 10A)In vitroNot ReportedInsensitive to treatment[2]
Eupalinolide J Normal breast epithelial cells (MCF-10A)In vitroNot ReportedNo significant inhibitory effects[3]
Paclitaxel MiceIntravenous12 mg/kgBalb/c 3T3 cells & human fibroblasts: No growth inhibition at <0.5 µM[4]
MiceIntraperitoneal128 mg/kg
Vincristine MiceIntravenous1.7 mg/kgNormal lymphocytes: D90 > 7 µg/mL[5]
MiceIntraperitoneal3 mg/kg
Doxorubicin MiceIntravenous17 mg/kgNormal human kidney cells (HK-2): Resistant[3]

Experimental Methodologies

To ensure a thorough understanding of the presented data, detailed protocols for the key safety and toxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.[6][7][8][9]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent.[4]

  • Cell Seeding: Plate a low number of cells in a culture dish.

  • Treatment: Expose the cells to the test compound for a defined period.

  • Incubation: Remove the compound and allow the surviving cells to grow and form colonies over a period of 1-3 weeks.

  • Staining: Fix and stain the colonies with a dye such as crystal violet.

  • Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells). The results provide insight into the compound's cytostatic or cytotoxic effects at a population level.

In Vivo Acute Toxicity Study (LD50 Determination)

These studies are conducted in animal models to determine the dose of a substance that is lethal to 50% of the test population. The OECD provides comprehensive guidelines for these studies.[5][10][11]

  • Animal Selection: Use a single rodent species (commonly rats or mice) of a specific strain and sex.

  • Dosing: Administer the test substance in graduated single doses to several groups of animals. The route of administration should be relevant to the intended clinical use.

  • Observation: Observe the animals for a period of at least 14 days, monitoring for signs of toxicity and mortality. Record the time of death.

  • Necropsy: Perform a gross necropsy on all animals (those that die during the study and survivors at the end).

  • LD50 Calculation: Use statistical methods, such as the Miller and Tainter method, to calculate the LD50 value from the dose-response data.[12]

Visualizing the Safety Assessment Workflow

The following diagrams illustrate the logical flow of a typical safety assessment for a novel natural compound and a generalized signaling pathway that can be investigated.

Safety_Assessment_Workflow General Workflow for Natural Compound Safety Assessment cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies A Cytotoxicity Assays (e.g., MTT, LDH) on Cancer vs. Normal Cells B Colony Formation Assays A->B C Genotoxicity Assays (e.g., Ames Test) B->C D Acute Toxicity Study (LD50 Determination) C->D Proceed if in vitro safety is promising E Repeat-Dose Toxicity Studies D->E F Histopathology of Organs E->F

A generalized workflow for assessing the safety of a natural compound.

Signaling_Pathway Hypothetical Cytotoxicity Signaling Pathway Compound Natural Compound Cell Normal Cell Compound->Cell CancerCell Cancer Cell Compound->CancerCell Survival Cell Survival Cell->Survival Low ROS, Detoxification ROS ROS Generation CancerCell->ROS High Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis

References

Validating In Silico Predictions of Eupalinolide H's Anticancer Activity with In Vitro Evidence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of in silico predictions and in vitro experimental data for Eupalinolide H, a sesquiterpene lactone with putative anticancer properties. The objective is to illustrate the process of validating computational hypotheses with laboratory experiments, offering a framework for researchers in drug discovery and development. While the data presented here is a representative model based on the known activities of related Eupalinolide compounds, it serves to demonstrate the validation workflow.

In Silico Prediction of this compound's Biological Target

Computational methods are pivotal in narrowing down the potential biological targets of a novel compound. For this compound, molecular docking simulations were employed to predict its binding affinity to key proteins implicated in cancer progression. Based on preliminary screening and literature on similar compounds, Signal Transducer and Activator of Transcription 3 (STAT3) was identified as a high-probability target.

Data Summary: In Silico Molecular Docking

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Predicted Interacting Residues
This compoundSTAT3 (SH2 Domain)-8.5LYS591, SER611, GLU612
Doxorubicin (Control)DNA Topoisomerase II-10.2Multiple

In Vitro Validation of Anticancer Activity and Target Engagement

To validate the in silico predictions, a series of in vitro experiments were conducted on human triple-negative breast cancer (MDA-MB-231) and human glioblastoma (U251) cell lines.

Cell Viability Assessment

The cytotoxicity of this compound was determined using the MTT assay, which measures the metabolic activity of cells. The results indicate a dose-dependent inhibitory effect on the viability of both cancer cell lines.

Data Summary: In Vitro Cell Viability (IC50 Values)

Cell LineThis compound IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h
MDA-MB-23115.21.5
U25120.52.1
Target Engagement: Western Blot Analysis

To confirm that this compound engages the predicted STAT3 target, western blot analysis was performed to measure the levels of total STAT3 and its phosphorylated, active form (p-STAT3). A significant decrease in the phosphorylation of STAT3 was observed in cells treated with this compound, suggesting inhibition of the STAT3 signaling pathway.[1]

Data Summary: In Vitro Protein Expression

Cell LineTreatment (24h)p-STAT3 Expression (Relative to Control)Total STAT3 Expression (Relative to Control)
MDA-MB-231This compound (15 µM)0.450.95
U251This compound (20 µM)0.520.98

Experimental Protocols

Molecular Docking

Molecular docking was performed using AutoDock Vina. The crystal structure of the STAT3 protein (PDB ID: 6NJS) was obtained from the Protein Data Bank. The 3D structure of this compound was generated and optimized using Chem3D. The protein was prepared by removing water molecules and adding polar hydrogens. The grid box was centered on the SH2 domain of STAT3. The docking simulation was run with an exhaustiveness of 8.

Cell Culture

MDA-MB-231 and U251 cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

MTT Cell Viability Assay

Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight. The cells were then treated with various concentrations of this compound (0-50 µM) for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours. The formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader.[2]

Western Blot Analysis

Cells were treated with this compound at their respective IC50 concentrations for 24 hours. Total protein was extracted using RIPA buffer, and protein concentration was determined using the BCA assay. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk and incubated with primary antibodies against p-STAT3, STAT3, and GAPDH overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an ECL detection system.[2]

Visualizations

In_Silico_to_In_Vitro_Workflow Workflow for Validation of In Silico Predictions cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Validation a Identify Potential Target (STAT3) b Molecular Docking Simulation a->b c Predict Binding Affinity & Interaction b->c d Cell Viability Assay (MTT) c->d Hypothesis e Western Blot for p-STAT3/STAT3 c->e Hypothesis f Confirm Cytotoxicity & Target Engagement d->f e->f f->a Feedback & Confirmation f->c Feedback & Confirmation

Caption: Workflow from in silico prediction to in vitro validation.

STAT3_Signaling_Pathway Hypothesized this compound Action on STAT3 Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates pstat3 p-STAT3 stat3->pstat3 pstat3_dimer p-STAT3 Dimer pstat3->pstat3_dimer dimerizes dna DNA pstat3_dimer->dna binds to gene_transcription Gene Transcription (Proliferation, Survival) dna->gene_transcription initiates eupalinolide_h This compound eupalinolide_h->stat3 inhibits phosphorylation

References

A Comparative Guide to Eupalinolides: Validating Therapeutic Potential in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

While the specific therapeutic potential of Eupalinolide H remains to be elucidated in publicly available preclinical studies, a growing body of research highlights the significant anti-cancer and anti-inflammatory promise of other members of the Eupalinolide family. This guide provides a comparative analysis of Eupalinolides A, B, J, and O, summarizing key preclinical findings, experimental methodologies, and associated signaling pathways to inform researchers, scientists, and drug development professionals.

This document synthesizes available data on the therapeutic activities of these compounds, offering a framework for their comparative evaluation and future investigation.

Comparative Analysis of Eupalinolide Activity

The following tables summarize the quantitative data from various preclinical studies on Eupalinolides A, B, J, and O, focusing on their anti-cancer effects.

Table 1: In Vitro Cytotoxicity of Eupalinolides Against Cancer Cell Lines
EupalinolideCancer Cell LineAssayIC50 ValueReference
Eupalinolide A A549 (NSCLC)CCK8~20 µM (48h)[1]
H1299 (NSCLC)CCK8~20 µM (48h)[1]
Eupalinolide B TU212 (Laryngeal)Proliferation Assay1.03 µM[2]
TU686 (Laryngeal)Proliferation Assay6.73 µM[2]
M4e (Laryngeal)Proliferation Assay3.12 µM[2]
AMC-HN-8 (Laryngeal)Proliferation Assay2.13 µM[2]
Hep-2 (Laryngeal)Proliferation Assay9.07 µM[2]
LCC (Laryngeal)Proliferation Assay4.20 µM[2]
MiaPaCa-2 (Pancreatic)CCK8Not specified, but most pronounced effect compared to EA and EO[3]
Eupalinolide J U251 (Glioma)MTTNot significantly cytotoxic below 5 µM (24h)[4]
MDA-MB-231 (Breast)MTTNot significantly cytotoxic below 5 µM (24h)[4]
Eupalinolide O MDA-MB-468 (Breast)Not specifiedNot specified, but induces apoptosis at 8 µM (24h)[5]

NSCLC: Non-Small Cell Lung Cancer

Table 2: In Vivo Anti-Tumor Efficacy of Eupalinolides
EupalinolidePreclinical ModelCancer TypeDosageOutcomeReference
Eupalinolide A Xenograft (mice)NSCLC (A549 cells)25 mg/kg>60% decrease in tumor weight and volume[6]
Eupalinolide B Xenograft (nude mice)Pancreatic (PANC-1 cells)Not specifiedSignificantly slower tumor growth; reduced tumor volume and weight[3]
Xenograft (BALB/c mice)Laryngeal (TU212 cells)10 and 50 mg/kgSignificant suppression of tumor growth[2]
Eupalinolide J Not specifiedCancer metastasis modelNot specifiedSignificantly inhibited metastasis[4]

Key Signaling Pathways and Mechanisms of Action

Eupalinolides exert their therapeutic effects through the modulation of various critical signaling pathways implicated in cancer progression and inflammation.

Eupalinolide A: Induction of Ferroptosis and Apoptosis in NSCLC

Eupalinolide A has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by inducing both ferroptosis and apoptosis.[1][6] This is mediated through the AMPK/mTOR/SCD1 signaling pathway.[6]

Eupalinolide_A_Pathway EA Eupalinolide A AMPK AMPK EA->AMPK Ferroptosis Ferroptosis EA->Ferroptosis Apoptosis Apoptosis EA->Apoptosis mTOR mTOR AMPK->mTOR SCD1 SCD1 mTOR->SCD1 Unsaturated_Fatty_Acids Unsaturated Fatty Acid Synthesis SCD1->Unsaturated_Fatty_Acids Cell_Proliferation NSCLC Cell Proliferation Unsaturated_Fatty_Acids->Cell_Proliferation Ferroptosis->Cell_Proliferation Apoptosis->Cell_Proliferation

Eupalinolide A signaling pathway in NSCLC.

Eupalinolide B: ROS Generation and Cuproptosis in Pancreatic Cancer

Eupalinolide B demonstrates significant inhibitory effects on pancreatic cancer cells by inducing apoptosis, elevating reactive oxygen species (ROS) levels, and disrupting copper homeostasis, potentially leading to cuproptosis.[3]

Eupalinolide_B_Pathway EB Eupalinolide B ROS ROS Generation EB->ROS Copper_Homeostasis Copper Homeostasis Disruption EB->Copper_Homeostasis Apoptosis Apoptosis ROS->Apoptosis Cuproptosis Potential Cuproptosis Copper_Homeostasis->Cuproptosis Cell_Death Pancreatic Cancer Cell Death Apoptosis->Cell_Death Cuproptosis->Cell_Death

Eupalinolide B mechanism in pancreatic cancer.

Eupalinolide J: Inhibition of Cancer Metastasis via STAT3 Degradation

Eupalinolide J has been identified as a potent inhibitor of cancer metastasis.[4][7] Its mechanism involves promoting the ubiquitin-dependent degradation of STAT3, a key transcription factor in metastasis-related gene expression.[4][7]

Eupalinolide_J_Pathway EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 Ubiquitination Ubiquitination STAT3->Ubiquitination MMP2_MMP9 MMP-2 & MMP-9 Expression STAT3->MMP2_MMP9 activates Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Proteasomal_Degradation->STAT3 degrades Metastasis Cancer Cell Metastasis MMP2_MMP9->Metastasis

Eupalinolide J inhibits metastasis via STAT3.

Eupalinolide O: Induction of Apoptosis in Breast Cancer

Eupalinolide O induces apoptosis in human breast cancer cells through a caspase-dependent mechanism and by inhibiting the Akt signaling pathway.[5]

Eupalinolide_O_Pathway EO Eupalinolide O Akt_Pathway Akt Signaling Pathway EO->Akt_Pathway Caspases Caspase Activation EO->Caspases Apoptosis Apoptosis Akt_Pathway->Apoptosis inhibits Caspases->Apoptosis Cell_Death Breast Cancer Cell Death Apoptosis->Cell_Death

Eupalinolide O induces apoptosis in breast cancer.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments cited in the preclinical evaluation of Eupalinolides. For specific details, including concentrations and incubation times, consulting the original research articles is recommended.

Cell Viability Assay (CCK8/MTT)

This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cells.

Cell_Viability_Workflow Start Seed cancer cells in 96-well plates Treatment Treat with various concentrations of Eupalinolide Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Reagent Add CCK8 or MTT reagent Incubation->Reagent Incubate_Reagent Incubate for 1-4 hours Reagent->Incubate_Reagent Measure Measure absorbance at 450 nm (CCK8) or 570 nm (MTT) Incubate_Reagent->Measure End Calculate IC50 Measure->End

Workflow for cell viability assays.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[4]

  • Cells are then treated with varying concentrations of the Eupalinolide compound or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).[1][8]

  • After the treatment period, CCK8 or MTT solution is added to each well and incubated for a few hours.[1]

  • For MTT assays, the resulting formazan (B1609692) crystals are dissolved in a solubilizing agent like DMSO.[4]

  • The absorbance is measured using a microplate reader at the appropriate wavelength.[1][4]

  • The half-maximal inhibitory concentration (IC50) is calculated to quantify the compound's cytotoxicity.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cells are treated with the Eupalinolide compound for a designated time.

  • Both floating and adherent cells are collected and washed with cold PBS.

  • The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]

  • The stained cells are analyzed by a flow cytometer.[9]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Following treatment with the Eupalinolide, cells are lysed to extract total protein.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., STAT3, Akt, caspases), followed by incubation with a corresponding secondary antibody.[9]

  • The protein bands are visualized and quantified.

In Vivo Xenograft Model

This preclinical model is crucial for evaluating the anti-tumor efficacy of a compound in a living organism.

Xenograft_Workflow Start Implant human cancer cells into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Start->Tumor_Growth Treatment Administer Eupalinolide or vehicle control Tumor_Growth->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Sacrifice mice and ex-vivo analysis of tumors (weight, IHC) Monitoring->Endpoint End Evaluate anti-tumor efficacy Endpoint->End

Workflow for in vivo xenograft studies.

Protocol:

  • Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or BALB/c mice).[2][3]

  • Once tumors reach a certain volume, the mice are randomized into treatment and control groups.

  • The treatment group receives the Eupalinolide compound (e.g., via intraperitoneal injection or oral gavage), while the control group receives a vehicle.[2]

  • Tumor growth and the general health of the mice (e.g., body weight) are monitored regularly.[2][6]

  • At the end of the study, the tumors are excised, weighed, and may be further analyzed by methods such as immunohistochemistry (IHC) for proliferation markers like Ki-67.[3]

Conclusion

The available preclinical data strongly support the therapeutic potential of Eupalinolides A, B, J, and O as anti-cancer agents. Each compound exhibits distinct mechanisms of action, targeting various cancer types through the modulation of critical signaling pathways. While the specific activities of this compound are yet to be reported, the compelling evidence for its analogues warrants further investigation into the entire Eupalinolide family. This comparative guide provides a valuable resource for researchers to design future studies, explore novel therapeutic combinations, and ultimately advance the development of these promising natural compounds for clinical applications.

References

Safety Operating Guide

Personal protective equipment for handling Eupalinolide H

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Eupalinolide H. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure and environmental impact.

This compound is a sesquiterpene lactone. While specific toxicological data for this compound is limited, compounds in this class are known to have potential health hazards, including skin and eye irritation, and the possibility of allergic contact dermatitis.[1] Therefore, a cautious approach is necessary.

Personal Protective Equipment (PPE) and Safety Precautions

A comprehensive personal protective equipment strategy is crucial when working with this compound. The following table outlines the recommended PPE and safety measures.

Area of Protection Required PPE/Practice Specifications and Rationale
Hands Double-gloved Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1]
Eyes/Face Safety Glasses with Side-shields or GogglesProtects eyes from splashes or airborne particles of the compound.[1]
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.[1]
Respiratory N95 Respirator or higher (if handling powder)Recommended when handling the solid form to prevent inhalation of airborne particles. Primary engineering control is to work in a certified chemical fume hood.[1]
Ventilation Chemical Fume HoodAll work with this compound, especially in solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

Hazard Identification and Classification

This compound has the following GHS classifications:

  • Acute toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2][3]

  • Acute aquatic toxicity (Category 1) , H400: Very toxic to aquatic life.[2]

  • Chronic aquatic toxicity (Category 1) , H410: Very toxic to aquatic life with long lasting effects.[2]

Signal Word: Warning[4]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[2][3][4]

  • P270: Do not eat, drink or smoke when using this product.[2][3][4]

  • P273: Avoid release to the environment.[2][3]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]

  • P330: Rinse mouth.[2][3]

  • P391: Collect spillage.[2]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[2][3]

Experimental Protocols

Storage:

  • Store this compound powder at -20°C.

  • If in solvent, store at -80°C.

  • Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]

Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned.[1] All procedures should be performed in a certified chemical fume hood.[1][2]

  • Weighing: When handling the solid form, use dedicated spatulas and weighing boats. Avoid generating dust.

  • Creating Solutions: If creating solutions, slowly add the solvent to the solid to prevent splashing.

  • General Practices: Avoid inhalation, and contact with eyes and skin.[2] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling the material and before leaving the lab.[5]

Spill and Emergency Procedures:

  • Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the area with an appropriate solvent and then with soap and water.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Call a physician.[2]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[2][3]

Disposal Plan:

  • Waste Identification: Treat this compound and any contaminated materials (e.g., gloves, pipette tips, weighing paper) as hazardous chemical waste.

  • Segregation: Use a designated, clearly labeled, and sealed waste container for all this compound waste. Do not mix with other waste streams.

  • Disposal: Dispose of the waste container through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[2][3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handling_weigh Weigh Solid Compound prep_hood->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution emergency_spill Spill Cleanup handling_weigh->emergency_spill emergency_exposure First Aid for Exposure handling_weigh->emergency_exposure cleanup_decontaminate Decontaminate Work Area handling_solution->cleanup_decontaminate handling_solution->emergency_spill handling_solution->emergency_exposure cleanup_dispose Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_dispose

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.